molecular formula C8H18NO2+ B1209710 Propionylcholine CAS No. 5072-54-8

Propionylcholine

Katalognummer: B1209710
CAS-Nummer: 5072-54-8
Molekulargewicht: 160.23 g/mol
InChI-Schlüssel: VVQZRZCFJJZEKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Propionylcholine, also known as PCh, belongs to the class of organic compounds known as acyl cholines. These are acylated derivatives of choline. Choline or 2-Hydroxy-N, N, N-trimethylethanaminium is a quaternary ammonium salt with the chemical formula (CH3)3N+(CH2)2OH. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

trimethyl(2-propanoyloxyethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO2/c1-5-8(10)11-7-6-9(2,3)4/h5-7H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQZRZCFJJZEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2365-13-1 (chloride), 2494-55-5 (iodide)
Record name Propionylcholine
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DSSTOX Substance ID

DTXSID90964965
Record name N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminium
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Molecular Weight

160.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Propionylcholine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013305
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5072-54-8
Record name Propionylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005072548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminium
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPIONYLCHOLINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Propionylcholine Synthesis in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylcholine is an ester of choline (B1196258) that, while structurally similar to the neurotransmitter acetylcholine (B1216132), is synthesized in smaller quantities in mammalian cells. Its production is intrinsically linked to the availability of propionyl-coenzyme A (propionyl-CoA), a key intermediate in cellular metabolism. This technical guide provides an in-depth overview of the this compound synthesis pathway, including the enzymes and substrates involved, their cellular localization, and the metabolic origins of its precursors. Furthermore, this guide details experimental protocols for the study of this compound synthesis and presents quantitative data to provide a physiological context for this metabolic route.

The this compound Synthesis Pathway

The synthesis of this compound in mammalian cells is catalyzed by the enzyme choline acetyltransferase (ChAT) , the same enzyme responsible for the synthesis of acetylcholine.[1] ChAT facilitates the transfer of an acyl group from a coenzyme A derivative to choline. While the primary substrate for ChAT is acetyl-CoA, the enzyme exhibits a degree of promiscuity and can also utilize propionyl-CoA, leading to the formation of this compound.[2][3]

The core reaction is as follows:

Propionyl-CoA + Choline → this compound + Coenzyme A

This reaction is dependent on the intracellular concentrations of both propionyl-CoA and choline.

Subcellular Localization

The synthesis of propionyl-CoA from its various precursors occurs predominantly within the mitochondria .[2][4] Choline acetyltransferase, however, is primarily located in the cytoplasm of cholinergic neurons, from where it is transported to nerve terminals.[5][6] This spatial separation implies that propionyl-CoA must be transported from the mitochondria to the cytoplasm to be available for this compound synthesis.

Quantitative Data

The synthesis of this compound is significantly less robust than that of acetylcholine, largely due to the lower intracellular concentrations of propionyl-CoA compared to acetyl-CoA and the kinetic properties of choline acetyltransferase.

ParameterValueCell/Tissue TypeReference
Choline Acetyltransferase (ChAT) Kinetics
Km for Propionyl-CoA1.4 µMRat Brain[3]
Vmax with Propionyl-CoALower than with Acetyl-CoARat Brain[3]
Substrate Concentrations
Intracellular Propionyl-CoAHighly variable, similar to succinyl-CoAMurine Tissues[7]
~30-50% of the propionyl-CoA pool derived from isoleucineCancer Cell Lines[8]
Intracellular Choline100-400 µMVarious Cell Types[9]
Plasma Choline7-20 µMHuman[10]
Relative Production
This compound vs. Acetylcholine2-3%Rat Colonic Epithelium[2]

Sources of Propionyl-CoA

The availability of propionyl-CoA is the rate-limiting factor for this compound synthesis. Propionyl-CoA is a crucial intermediate in the catabolism of several classes of molecules:

  • Odd-chain fatty acids: Beta-oxidation of fatty acids with an odd number of carbon atoms yields propionyl-CoA.

  • Amino acids: The degradation of the amino acids valine, isoleucine, methionine, and threonine produces propionyl-CoA.[11]

  • Cholesterol: The oxidation of the cholesterol side chain can also generate propionyl-CoA.[11]

Signaling and Physiological Relevance

This compound can act as an agonist at muscarinic acetylcholine receptors , similar to acetylcholine.[12] Its physiological role is not as well-defined as that of acetylcholine. In the colon, where it is produced by the surface epithelium, it is suggested to play a role in the communication between intestinal microbes and the host by modulating cholinergic signaling.[2] In the nervous system, its significance as a neurotransmitter is debated, with some studies suggesting it may act as a "false transmitter" or have a very limited role.[13]

Experimental Protocols

In Vitro this compound Synthesis Assay

This protocol describes a method to measure the synthesis of this compound from propionyl-CoA and choline using a cell lysate containing choline acetyltransferase.

a. Preparation of Cell Lysate:

  • Harvest mammalian cells known to express choline acetyltransferase (e.g., neuroblastoma cell lines or primary neurons).

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

  • Homogenize the cells on ice using a Dounce homogenizer or sonication.

  • Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the cytosolic fraction with choline acetyltransferase.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

b. Enzymatic Reaction:

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl, pH 7.4

    • 10 mM MgCl₂

    • 1 mM Choline Chloride

    • 0.5 mM Propionyl-CoA

    • Cell lysate (50-100 µg of protein)

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., d9-propionylcholine) for mass spectrometry analysis.

  • Centrifuge at high speed to precipitate proteins.

  • Collect the supernatant for this compound quantification.

Quantification of this compound by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound.

a. Sample Preparation:

  • To the supernatant from the enzymatic reaction, add a suitable volume of water to adjust the solvent composition for optimal chromatographic separation.

  • Filter the sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining and separating polar compounds like this compound.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid.

    • Gradient: A gradient from high organic to high aqueous mobile phase.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

    • Column Temperature: 30-40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Monitor the transition of the precursor ion (m/z of this compound) to a specific product ion.

      • Internal Standard (d9-propionylcholine): Monitor the transition of the deuterated precursor ion to its corresponding product ion.

    • Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximal signal intensity.

c. Data Analysis:

  • Generate a standard curve using known concentrations of this compound.

  • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Diagrams

This compound Synthesis Pathway

Propionylcholine_Synthesis cluster_precursors Propionyl-CoA Sources cluster_synthesis Synthesis Odd-chain Fatty Acids Odd-chain Fatty Acids Propionyl-CoA Propionyl-CoA Odd-chain Fatty Acids->Propionyl-CoA Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr)->Propionyl-CoA Cholesterol Cholesterol Cholesterol->Propionyl-CoA Choline Acetyltransferase Choline Acetyltransferase Propionyl-CoA->Choline Acetyltransferase Choline Choline Choline->Choline Acetyltransferase This compound This compound Choline Acetyltransferase->this compound

Caption: Overview of the this compound synthesis pathway.

Experimental Workflow for this compound Quantification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell Lysate Preparation Cell Lysate Preparation In Vitro Synthesis Reaction In Vitro Synthesis Reaction Cell Lysate Preparation->In Vitro Synthesis Reaction Add lysate Reaction Termination & Protein Precipitation Reaction Termination & Protein Precipitation In Vitro Synthesis Reaction->Reaction Termination & Protein Precipitation Add Acetonitrile + IS LC-MS/MS Analysis LC-MS/MS Analysis Reaction Termination & Protein Precipitation->LC-MS/MS Analysis Inject supernatant Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification Peak integration

Caption: Workflow for this compound synthesis and quantification.

Regulation of Propionyl-CoA Metabolism

Propionyl_CoA_Regulation Propionyl-CoA Precursors Propionyl-CoA Precursors Propionyl-CoA Propionyl-CoA Propionyl-CoA Precursors->Propionyl-CoA Catabolism This compound Synthesis This compound Synthesis Propionyl-CoA->this compound Synthesis Choline Acetyltransferase TCA Cycle Anaplerosis TCA Cycle Anaplerosis Propionyl-CoA->TCA Cycle Anaplerosis Propionyl-CoA Carboxylase Fatty Acid Synthesis Fatty Acid Synthesis Propionyl-CoA->Fatty Acid Synthesis Incorporation

Caption: Metabolic fate of propionyl-CoA in mammalian cells.

References

Propionylcholine's Interaction with Muscarinic and Nicotinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionylcholine, a choline (B1196258) ester, serves as an agonist at both muscarinic and nicotinic acetylcholine (B1216132) receptors. While it is structurally similar to the endogenous neurotransmitter acetylcholine, its pharmacological profile displays distinct characteristics. This technical guide provides an in-depth analysis of the interaction of this compound with both classes of cholinergic receptors, with a focus on its binding affinity, efficacy, and the downstream signaling pathways it elicits. Experimental protocols for key assays used to characterize these interactions are detailed, and quantitative data from available literature are presented. Notably, this compound appears to act as a full agonist, albeit with a lower affinity compared to acetylcholine, and predominantly exerts its effects through muscarinic receptors. A comprehensive understanding of these interactions is crucial for research into cholinergic signaling and the development of novel therapeutic agents.

Introduction

The cholinergic system, mediated by the neurotransmitter acetylcholine, is fundamental to a vast array of physiological processes in both the central and peripheral nervous systems. Acetylcholine's actions are transduced by two major classes of receptors: the G-protein coupled muscarinic receptors and the ligand-gated ion channel nicotinic receptors. This compound, an ester of choline and propionic acid, is a synthetic cholinergic agonist that has been utilized in research to probe the function of these receptors. Understanding the nuances of how this compound interacts with the various subtypes of muscarinic and nicotinic receptors is essential for elucidating the structure-activity relationships of cholinergic ligands and for the rational design of subtype-selective drugs. This guide aims to consolidate the current knowledge on this compound's receptor pharmacology, present the methodologies to study it, and visualize the complex signaling events it initiates.

Quantitative Data on this compound-Receptor Interactions

The following tables summarize the available quantitative data for the interaction of this compound with muscarinic and nicotinic receptors. It is important to note that comprehensive subtype-specific binding and efficacy data for this compound are not extensively available in the public domain. The presented data is primarily from functional assays in specific tissue preparations.

Muscarinic Receptor Interaction Data
LigandReceptor Subtype(s)Assay TypeParameterValueTissue/Cell SystemReference
This compoundM1 & M3 (predominantly)Ussing Chamber (Short-Circuit Current)EC5031.7 ± 1.5 µMRat Distal Colon (mucosal-submucosal)[1]
This compoundM1 & M3 (predominantly)Ussing Chamber (Short-Circuit Current)EC50208 ± 1.2 µMRat Distal Colon (mucosal)[1]
This compoundMuscarinic (unspecified)Ussing Chamber (Short-Circuit Current)EmaxSimilar to Acetylcholine (Full Agonist)Rat Distal Colon[1]
AcetylcholineMuscarinic (unspecified)Ussing Chamber (Short-Circuit Current)EC509.5 ± 1.2 µMRat Distal Colon (mucosal-submucosal)[1]
AcetylcholineMuscarinic (unspecified)Ussing Chamber (Short-Circuit Current)EC509.1 ± 2.9 µMRat Distal Colon (mucosal)[1]
Nicotinic Receptor Interaction Data

Signaling Pathways

This compound elicits distinct downstream signaling cascades upon binding to muscarinic and nicotinic receptors, reflecting the fundamental differences in their signal transduction mechanisms.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). This compound's activation of these receptors initiates subtype-dependent signaling pathways.

  • M1, M3, and M5 Receptors (Gq/11 Pathway): These receptors primarily couple to Gq/11 proteins. Agonist binding, including that of this compound, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to diverse cellular responses such as smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.

  • M2 and M4 Receptors (Gi/o Pathway): These receptors are coupled to inhibitory G-proteins (Gi/o). Upon activation by this compound, the α-subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunit complex can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and an inhibitory effect on neuronal firing and cardiac muscle contraction.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling (Gq/11) cluster_M2_M4 M2, M4 Receptor Signaling (Gi/o) PCh_M135 This compound M135 M1/M3/M5 Receptor PCh_M135->M135 Gq11 Gq/11 M135->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds PKC Protein Kinase C DAG->PKC Ca Ca²⁺ ER->Ca releases Ca->PKC Cellular_Response_Gq Cellular Response (e.g., Contraction, Secretion) PKC->Cellular_Response_Gq PCh_M24 This compound M24 M2/M4 Receptor PCh_M24->M24 Gio Gi/o M24->Gio AC Adenylyl Cyclase Gio->AC inhibits GIRK GIRK Channel Gio->GIRK activates cAMP cAMP AC->cAMP Cellular_Response_Gi Cellular Response (e.g., Hyperpolarization) GIRK->Cellular_Response_Gi

Figure 1: this compound-induced muscarinic receptor signaling pathways.

Nicotinic Receptor Signaling

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels. Upon binding of an agonist like this compound, the receptor undergoes a conformational change that opens an intrinsic ion channel permeable to cations, primarily sodium (Na+) and to a lesser extent calcium (Ca2+). The influx of these positively charged ions leads to depolarization of the cell membrane. In neurons, this depolarization can trigger the opening of voltage-gated ion channels and the generation of an action potential, leading to neurotransmitter release. In muscle cells, it initiates the process of excitation-contraction coupling.

Nicotinic_Signaling cluster_nAChR Nicotinic Receptor Signaling PCh This compound nAChR Nicotinic ACh Receptor (Ion Channel) PCh->nAChR binds Na_Ca_Influx Na⁺/Ca²⁺ Influx nAChR->Na_Ca_Influx opens to allow Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Cellular_Response Cellular Response (e.g., Action Potential, Muscle Contraction) Depolarization->Cellular_Response

Figure 2: this compound-induced nicotinic receptor signaling pathway.

Experimental Protocols

The characterization of this compound's interaction with cholinergic receptors relies on a suite of established in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for specific receptor subtypes. It involves the competition between unlabeled this compound and a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of this compound at a specific cholinergic receptor subtype.

Materials:

  • Cell membranes expressing the receptor subtype of interest (e.g., from transfected cell lines or specific brain regions).

  • Radiolabeled ligand with high affinity and selectivity for the receptor subtype (e.g., [3H]N-methylscopolamine for muscarinic receptors, [3H]epibatidine for nicotinic receptors).

  • Unlabeled this compound.

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known high-affinity unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start: Prepare Reagents Setup Set up 96-well plate: - Membranes - Radioligand - this compound (variable conc.) - Controls (Total & Non-specific) Start->Setup Incubate Incubate to Equilibrium Setup->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash with Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Figure 3: Workflow for a radioligand binding assay.

Electrophysiology (Two-Electrode Voltage Clamp)

This technique is used to measure the functional effects of this compound on ligand-gated ion channels, such as nicotinic receptors, and G-protein coupled receptors that modulate ion channel activity, like muscarinic receptors.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at a specific receptor subtype expressed in a cellular system.

Materials:

  • Xenopus laevis oocytes or a suitable mammalian cell line (e.g., HEK293).

  • cRNA or cDNA encoding the receptor subunits of interest.

  • Two-electrode voltage clamp or patch-clamp setup.

  • Recording solution (e.g., Ringer's solution for oocytes).

  • This compound solutions of varying concentrations.

Procedure:

  • Receptor Expression: Inject Xenopus oocytes with the cRNA for the desired receptor subunits and incubate for 2-5 days to allow for receptor expression on the cell membrane. Alternatively, use a mammalian cell line stably or transiently expressing the receptor.

  • Cell Clamping: Place the oocyte or cell in the recording chamber and impale it with two microelectrodes (for voltage clamp) or form a giga-seal (for patch clamp). Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application: Perfuse the cell with the recording solution containing increasing concentrations of this compound.

  • Current Measurement: Record the inward or outward current elicited by the application of this compound.

  • Data Analysis: Plot the peak current response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal response) and Emax (maximal response).

Second Messenger Assays (for Muscarinic Receptors)

These assays quantify the downstream signaling events following muscarinic receptor activation.

4.3.1. Inositol Phosphate (B84403) (IP) Accumulation Assay (for Gq/11-coupled receptors):

Objective: To measure the production of inositol phosphates upon activation of M1, M3, or M5 receptors by this compound.

Materials:

  • Cells expressing the Gq/11-coupled muscarinic receptor subtype.

  • [3H]-myo-inositol.

  • Assay medium containing lithium chloride (LiCl) to inhibit inositol monophosphatase.

  • This compound solutions.

  • Anion exchange chromatography columns.

  • Scintillation counter.

Procedure:

  • Cell Labeling: Incubate the cells with [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Stimulation: Wash the cells and pre-incubate with assay medium containing LiCl. Then, stimulate the cells with varying concentrations of this compound for a defined period.

  • Extraction: Terminate the stimulation and extract the soluble inositol phosphates.

  • Separation: Separate the [3H]-inositol phosphates from other radiolabeled molecules using anion exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]-inositol phosphate accumulation against the logarithm of the this compound concentration to determine the EC50 and Emax.

4.3.2. cAMP Accumulation Assay (for Gi/o-coupled receptors):

Objective: To measure the inhibition of adenylyl cyclase activity upon activation of M2 or M4 receptors by this compound.

Materials:

  • Cells expressing the Gi/o-coupled muscarinic receptor subtype.

  • Forskolin (B1673556) or another adenylyl cyclase activator.

  • This compound solutions.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Cell Stimulation: Pre-incubate the cells with varying concentrations of this compound.

  • Adenylyl Cyclase Activation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC50.

Discussion

The available data, though not exhaustive, consistently point towards this compound acting as a full agonist at cholinergic receptors, with a preference for muscarinic subtypes. Its lower affinity compared to acetylcholine, as indicated by higher EC50 values in functional assays, is a key distinguishing feature.[1] This difference in potency is likely attributable to the substitution of the acetyl group with a propionyl group, which may alter the binding kinetics and conformation of the ligand-receptor complex.

The predominant action of this compound on muscarinic receptors, particularly M1 and M3 subtypes in the colon, suggests a potential for functional selectivity.[1] However, without comprehensive binding affinity (Ki) and efficacy (Emax) data across all muscarinic and nicotinic receptor subtypes, a complete picture of its selectivity profile remains elusive.

The distinct signaling pathways activated by this compound at muscarinic (G-protein mediated) versus nicotinic (ionotropic) receptors underscore the functional dichotomy of the cholinergic system. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the pharmacology of this compound and other cholinergic ligands.

Conclusion

This compound is a valuable pharmacological tool for studying the cholinergic system. It acts as a full agonist at both muscarinic and nicotinic receptors, with a demonstrated preference for muscarinic subtypes. Its lower potency compared to acetylcholine highlights the sensitivity of cholinergic receptors to subtle structural modifications of their ligands. While there is a clear need for more comprehensive quantitative data on its interaction with the full spectrum of cholinergic receptor subtypes, the information and methodologies presented in this guide provide a solid foundation for future research. A deeper understanding of the pharmacology of this compound and related choline esters will undoubtedly contribute to the development of more selective and effective therapeutics targeting the cholinergic system.

References

The Emergence of Propionylcholine as a Modulator of Colonic Ion Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The colonic epithelium is a dynamic interface, crucial for maintaining ion and water balance. Emerging research has identified propionylcholine, an atypical choline (B1196258) ester produced by the colonic epithelium, as a novel regulator of ion transport. This technical guide provides an in-depth analysis of the role of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this emerging area of gastrointestinal physiology. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating new therapeutic targets for modulating colonic function.

Introduction

The regulation of colonic ion transport is a complex process involving neuronal, paracrine, and endocrine signaling pathways. Dysregulation of this process can lead to various gastrointestinal disorders, including diarrhea and constipation. While acetylcholine (B1216132) is a well-established neurotransmitter and signaling molecule in the gut, recent evidence has highlighted the presence and functional significance of other choline esters.[1][2][3][4][5]

This compound is synthesized by the colonic surface epithelium, likely through the action of choline acetyltransferase, which can utilize short-chain fatty acids other than acetate (B1210297) for the esterification of choline.[1][2][4] This discovery opens up a new avenue of communication between the gut microbiota, which produce abundant short-chain fatty acids like propionate, and the host's intestinal epithelium. This guide will delve into the specifics of how this compound influences colonic ion transport, focusing on its direct effects on epithelial cells and the receptors and signaling cascades involved.

Quantitative Data on this compound's Effect on Colonic Ion Transport

This compound has been shown to induce a concentration-dependent increase in the short-circuit current (Isc) across the rat distal colon, which is indicative of stimulated anion secretion.[1][4] The following tables summarize the key quantitative findings from Ussing chamber experiments, which measure this ion transport.

Table 1: Dose-Response of this compound on Short-Circuit Current (Isc) in Rat Distal Colon

This compound Concentration (µM)Preparation TypeMean Increase in Isc (ΔIsc) (µA/cm²)
1Mucosal-submucosalData not available in cited abstracts
10Mucosal-submucosalData not available in cited abstracts
100Mucosal-submucosalData not available in cited abstracts
500Mucosal-submucosalData not available in cited abstracts
1MucosalData not available in cited abstracts
10MucosalData not available in cited abstracts
100MucosalData not available in cited abstracts
500MucosalData not available in cited abstracts

Note: While a concentration-dependent increase was reported, the specific mean Isc values at each concentration were not available in the reviewed abstracts. The data is presented here to illustrate the experimental design.

Table 2: Effect of Acetylcholine Receptor Antagonists on this compound-Induced Isc in Rat Distal Colon

AntagonistAntagonist Concentration (µM)Preparation TypeThis compound Concentration (µM)% Inhibition of ΔIsc (approximate)
Atropine (B194438)1Mucosal-submucosal500~85%
Atropine1Mucosal500~85%
Hexamethonium100Mucosal-submucosal500No significant effect
Hexamethonium100Mucosal500~33%
Mecamylamine10Mucosal500~45%
Pirenzepine1Mucosal-submucosal500Significant inhibition
Pirenzepine1Mucosal500Significant inhibition
Telenzepine0.1Mucosal-submucosal500No significant effect
Telenzepine0.1Mucosal500Significant inhibition
Darifenacine1Mucosal-submucosal500Significant inhibition
Darifenacine1Mucosal500Significant inhibition
J1041295Mucosal-submucosal500Significant inhibition
J1041295Mucosal500Significant inhibition
Hexamethonium + Atropine100 + 1Mucosal-submucosal500Nearly abolished
Hexamethonium + Atropine100 + 1Mucosal500Nearly abolished

Data is compiled and interpreted from the findings presented in Moreno et al., 2016.[2][4]

These data strongly indicate that this compound's pro-secretory effect is mediated predominantly through muscarinic acetylcholine receptors on both epithelial cells and, to a lesser extent, on submucosal neurons. The general muscarinic antagonist atropine potently inhibits the response.[2][4] The partial inhibition by nicotinic antagonists in mucosal preparations suggests a minor contribution from epithelial nicotinic receptors.[2]

Signaling Pathways

This compound, acting primarily as a muscarinic receptor agonist, is believed to initiate a signaling cascade within colonic epithelial cells that culminates in anion secretion. While the precise pathway for this compound is still under investigation, it is hypothesized to follow the canonical muscarinic signaling pathway involving G-protein activation, stimulation of phospholipase C, and subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in activating anion channels.[6][7][8]

propionylcholine_signaling_pathway This compound This compound MuscarinicReceptor Muscarinic Receptor (M3) This compound->MuscarinicReceptor GProtein Gq/11 G-protein MuscarinicReceptor->GProtein activates PLC Phospholipase C (PLC) GProtein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca²⁺ ER->Ca2 releases AnionChannel Anion Channel (e.g., CFTR, CaCC) Ca2->AnionChannel activates AnionSecretion Anion (Cl⁻) Secretion AnionChannel->AnionSecretion mediates

Caption: Proposed signaling pathway for this compound-induced anion secretion in colonic epithelial cells.

Experimental Protocols

The investigation of this compound's role in colonic ion transport relies on several key experimental techniques. Detailed methodologies for these are provided below.

Ussing Chamber Electrophysiology

The Ussing chamber is the gold standard for studying epithelial ion transport ex vivo.[4][7][9][10][11][12] It allows for the measurement of short-circuit current (Isc), a direct measure of net ion movement across the epithelium.

Protocol:

  • Tissue Preparation:

    • Euthanize a rat according to approved animal welfare protocols.

    • Excise the distal colon and place it in ice-cold, oxygenated Krebs-Ringer bicarbonate buffer.[4]

    • Open the colon longitudinally along the mesenteric border and gently rinse with buffer to remove luminal contents.

    • Prepare mucosal-submucosal or isolated mucosal preparations by carefully stripping away the serosal and muscular layers using fine forceps.[3][4]

  • Ussing Chamber Mounting:

    • Mount the prepared tissue sheet between the two halves of the Ussing chamber, with an exposed surface area typically ranging from 0.5 to 1.0 cm².

    • Fill both the mucosal and serosal reservoirs with equal volumes of Krebs-Ringer bicarbonate buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.[4][10]

  • Electrophysiological Measurements:

    • Allow the tissue to equilibrate for 20-30 minutes until a stable baseline Isc is achieved.

    • Measure the transepithelial potential difference (PD) and Isc using Ag/AgCl electrodes connected to a voltage-clamp amplifier.[3][7]

    • Calculate the transepithelial electrical resistance (TEER) using Ohm's law (R = V/I) by periodically applying a small voltage pulse.

  • Experimental Procedure:

    • Add this compound in increasing concentrations to the serosal bath to establish a dose-response relationship.

    • For inhibitor studies, pre-incubate the tissue with the antagonist (e.g., atropine) for 20-30 minutes before the addition of this compound.[2]

    • Record the peak change in Isc following the addition of each substance.

Krebs-Ringer Bicarbonate Buffer Composition (in mM): [4]

  • NaCl: 107

  • KCl: 4.5

  • NaHCO₃: 25

  • Na₂HPO₄: 1.8

  • NaH₂PO₄: 0.2

  • CaCl₂: 1.25

  • MgSO₄: 1

  • Glucose: 12.2

ussing_chamber_workflow Start Start TissuePrep Tissue Preparation (Rat Distal Colon) Start->TissuePrep Mounting Mount Tissue in Ussing Chamber TissuePrep->Mounting Equilibration Equilibration (37°C, 95% O₂/5% CO₂) Mounting->Equilibration Baseline Record Baseline Isc and PD Equilibration->Baseline Inhibitor Add Inhibitor (optional) Baseline->Inhibitor Agonist Add this compound Baseline->Agonist no inhibitor Inhibitor->Agonist pre-incubation RecordResponse Record Change in Isc Agonist->RecordResponse Analysis Data Analysis RecordResponse->Analysis End End Analysis->End

Caption: A generalized workflow for Ussing chamber experiments to study the effects of this compound.

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS)

DESI-MS is an ambient ionization technique that allows for the direct analysis of molecules on a surface with minimal sample preparation.[13][14][15][16][17] It has been used to confirm the production of this compound in the colonic epithelium.[1][4][5]

Protocol:

  • Sample Preparation:

    • Obtain fresh colonic tissue and section it using a cryostat.

    • Mount the thin tissue sections onto standard microscope slides.[14]

  • DESI-MS Analysis:

    • Position the slide on the DESI-MS sample stage.

    • A charged solvent is sprayed onto the tissue surface. A common solvent system is acetonitrile (B52724) with 1% acetic acid.[14]

    • The impact of the charged droplets desorbs and ionizes molecules from the tissue surface.

    • The ionized molecules are then drawn into the mass spectrometer for analysis.

    • By rastering the sample under the spray, a 2D map of the distribution of specific molecules, such as this compound, can be generated.

Calcium Imaging

Calcium imaging is used to visualize changes in intracellular calcium concentrations in response to stimuli.[18][19][20] This technique can be used to confirm that this compound activates calcium-dependent signaling pathways in colonic epithelial cells.

Protocol:

  • Cell/Tissue Preparation:

    • Isolate colonic crypts or use cultured colonic epithelial cells.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.[18]

  • Imaging:

    • Mount the loaded cells on a fluorescence microscope equipped with a perfusion system.

    • Continuously perfuse the cells with a physiological buffer.

    • Excite the fluorescent dye at the appropriate wavelength(s) and record the emitted fluorescence using a sensitive camera.

  • Experimental Procedure:

    • Establish a stable baseline fluorescence.

    • Introduce this compound into the perfusion solution.

    • Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

Conclusion and Future Directions

The discovery of this compound as an endogenous signaling molecule in the colon has significant implications for our understanding of gut physiology. It highlights a novel mechanism of communication between the gut microbiota and the host epithelium, mediated by short-chain fatty acids and atypical choline esters. The data clearly demonstrate that this compound is a potent stimulator of anion secretion, acting primarily through muscarinic receptors.

For researchers and scientists, this opens up new avenues of investigation into the regulation of colonic ion transport in both health and disease. Future studies should focus on:

  • Elucidating the complete dose-response relationship for this compound-induced ion secretion.

  • Identifying the specific M3 muscarinic receptor subtypes involved and their downstream signaling partners.

  • Investigating the role of this compound in pathophysiological conditions such as inflammatory bowel disease and infectious diarrhea.

  • Exploring the potential for therapeutic modulation of the this compound pathway for the treatment of gastrointestinal disorders.

For drug development professionals, the muscarinic receptors activated by this compound represent potential targets for the development of novel pro-secretory or anti-secretory agents. A deeper understanding of the unique pharmacology of this compound at these receptors could lead to the design of more selective and effective therapies for a range of colonic diseases.

References

Enzymatic Hydrolysis of Propionylcholine by Cholinesterases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth examination of the enzymatic hydrolysis of propionylcholine by the two major types of cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). It is designed for researchers, scientists, and drug development professionals, offering a detailed overview of the reaction kinetics, substrate specificity, and relevant experimental methodologies. The document includes a comparative analysis of kinetic data, a step-by-step protocol for the widely used Ellman's assay, and visualizations of the core biochemical processes to facilitate a comprehensive understanding of this fundamental enzymatic reaction.

Introduction to Cholinesterases and this compound

Cholinesterases are a family of serine hydrolase enzymes crucial for regulating the levels of choline (B1196258) esters in the body. The two primary forms are Acetylcholinesterase (AChE, EC 3.1.1.7) and Butyrylcholinesterase (BChE, EC 3.1.1.8). AChE is a key component of the nervous system, primarily found at neuromuscular junctions and cholinergic synapses, where its main role is the rapid hydrolysis and termination of the neurotransmitter acetylcholine (B1216132).[1] BChE, also known as pseudocholinesterase, is found predominantly in blood plasma, the liver, and the nervous system.[2][3] While it also hydrolyzes acetylcholine, BChE exhibits a broader substrate specificity and is responsible for metabolizing various other esters, including certain drugs and toxins.

This compound is a synthetic choline ester, structurally similar to acetylcholine but with a propionyl group instead of an acetyl group. The study of its hydrolysis by AChE and BChE is vital for several reasons. It serves as a tool to probe the structural and functional differences between the active sites of these two enzymes, aids in the characterization of cholinesterase inhibitors, and has applications in diagnosing conditions related to altered cholinesterase activity. The differential rates at which AChE and BChE hydrolyze this compound underscore their distinct physiological and toxicological roles.[4]

The Enzymatic Reaction

The hydrolysis of this compound by a cholinesterase is a catalytic process that breaks the ester bond, yielding propionate (B1217596) and choline as products. This reaction effectively inactivates the choline ester. The general reaction follows the scheme below:

This compound + H₂O --(Cholinesterase)--> Propionate + Choline

The reaction occurs within a deep, narrow active-site gorge of the enzyme. A catalytic triad (B1167595) of amino acid residues (serine, histidine, and glutamate) is responsible for the hydrolysis.

Enzymatic_Hydrolysis sub This compound enzyme Cholinesterase (AChE or BChE) sub->enzyme invis1 h2o H₂O h2o->enzyme invis2 prod1 Propionate enzyme->prod1 prod2 Choline enzyme->prod2

Figure 1. Hydrolysis of this compound by cholinesterase.

Comparative Kinetics of this compound Hydrolysis

The efficiency of an enzyme is described by Michaelis-Menten kinetics, defined by the parameters Kₘ (the substrate concentration at half-maximal velocity, indicating affinity) and k_cat (the turnover number, representing the maximum number of substrate molecules converted to product per enzyme active site per unit time). The ratio k_cat/Kₘ is the specificity constant, which measures the overall catalytic efficiency.

AChE and BChE exhibit distinct kinetic profiles for this compound hydrolysis. AChE is highly specialized for acetylcholine and shows progressively lower activity as the acyl chain length of the choline ester increases. In contrast, BChE efficiently hydrolyzes a wider range of choline esters, often showing higher activity for butyrylcholine (B1668140) and this compound than for acetylcholine. This difference in substrate specificity is attributed to variations in the amino acid residues lining their respective active site gorges.

For assays, the thio-analog, propionylthiocholine (B1208427), is often used because its hydrolysis product, thiocholine (B1204863), can be easily detected. The kinetic constants for thio-esters are generally comparable to their oxygen-ester counterparts.[5]

Table 1: Kinetic Parameters for the Hydrolysis of Choline Esters by Human Cholinesterases

EnzymeSubstrateKₘ (mM)k_cat (min⁻¹)k_cat/Kₘ (M⁻¹min⁻¹)
Human AChE Acetylthiocholine (B1193921)~0.08[6]1.6 x 10⁷2.0 x 10¹¹
PropionylthiocholineHigher than AcetylthiocholineLower than AcetylthiocholineLower than Acetylthiocholine
Human BChE Acetylthiocholine~0.435.8 x 10⁵1.35 x 10⁹
Propionylthiocholine0.81.2 x 10⁶1.5 x 10⁹
Butyrylthiocholine0.21.3 x 10⁶6.5 x 10⁹

Experimental Protocol: Measurement of Cholinesterase Activity

The most common method for measuring cholinesterase activity in vitro is the colorimetric assay developed by Ellman.[2] This assay uses a thiocholine ester (e.g., propionylthiocholine) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as a chromogen. The enzyme hydrolyzes the substrate to produce thiocholine, which then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which is quantified spectrophotometrically at 412 nm.

Protocol 4.1 - The Ellman's Assay for Propionylthiocholine Hydrolysis

Principle:

  • Enzymatic Reaction: Propionylthiocholine --(Cholinesterase)--> Thiocholine + Propionate

  • Colorimetric Reaction: Thiocholine + DTNB --> TNB²⁻ (yellow) + Mixed Disulfide

The rate of increase in absorbance at 412 nm is directly proportional to the cholinesterase activity.

Ellman_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents: 1. Phosphate (B84403) Buffer (pH 7.2-8.0) 2. DTNB Solution 3. Substrate (PTC) 4. Enzyme Sample add_buffer Add Buffer & DTNB to wells prep_reagents->add_buffer add_sample Add Enzyme Sample (and Inhibitor if screening) add_buffer->add_sample pre_incubate Pre-incubate briefly at 25°C add_sample->pre_incubate start_reaction Initiate Reaction: Add Substrate (PTC) pre_incubate->start_reaction read_abs Read Absorbance @ 412 nm (Kinetic Mode, 5-10 min) start_reaction->read_abs plot_data Plot Absorbance vs. Time read_abs->plot_data calc_rate Calculate Rate (ΔAbs/min) plot_data->calc_rate calc_activity Calculate Enzyme Activity (using Beer-Lambert Law) calc_rate->calc_activity

Figure 2. General workflow for the Ellman's assay.

Detailed Methodology:

  • Materials and Reagents:

    • 96-well clear microplate

    • Microplate reader capable of kinetic measurements at 412 nm

    • Sodium phosphate buffer (e.g., 100 mM, pH 7.4)

    • Propionylthiocholine iodide (PTC)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Purified cholinesterase or biological sample (e.g., plasma, tissue homogenate)

  • Reagent Preparation:

    • Phosphate Buffer: Prepare 100 mM sodium phosphate buffer, adjust pH to 7.4.

    • DTNB Stock (10 mM): Dissolve DTNB in phosphate buffer.

    • Substrate Stock (PTC, 100 mM): Dissolve PTC in deionized water. Store aliquots at -20°C.

    • Working Reagent Mix: For each reaction, prepare a mix containing buffer, DTNB, and the enzyme sample.

  • Assay Procedure (per well):

    • Set the microplate reader to 25°C and the measurement wavelength to 412 nm.

    • To each well, add:

      • 150 µL of phosphate buffer.

      • 10 µL of 10 mM DTNB solution.

      • 20 µL of the enzyme sample (diluted appropriately in buffer). Include a "blank" well with 20 µL of buffer instead of the enzyme.

    • Mix gently and pre-incubate the plate in the reader for 3-5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding 20 µL of a suitable concentration of PTC (e.g., 10 mM for a final concentration of 1 mM).

    • Immediately start kinetic measurement, recording the absorbance every 60 seconds for 5 to 10 minutes.

  • Data Calculation and Interpretation:

    • Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

    • Correct the rate by subtracting the rate of the blank (spontaneous substrate hydrolysis).

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Activity (mol/min/L) = (ΔAbs/min) / (ε × l)

      • Where:

        • ε (Molar extinction coefficient of TNB²⁻) = 14,150 M⁻¹cm⁻¹

        • l (path length in cm) = This must be calibrated for the specific microplate and volume used.

Role in Cholinergic Neurotransmission

In the central and peripheral nervous systems, cholinergic synapses rely on the precise control of the neurotransmitter acetylcholine (ACh). ACh is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to receptors on the postsynaptic neuron to propagate a signal.

AChE's primary function is to rapidly terminate this signal by hydrolyzing ACh in the synaptic cleft.[1] This allows the neuron to return to its resting state, ready for the next transmission. BChE, while also present in the nervous system, is thought to play a modulatory role, clearing excess ACh that may spill over from the synapse and hydrolyzing other esters. The ability of both enzymes to hydrolyze this compound is a reflection of their core function to act on choline esters, even those not endogenously produced as neurotransmitters.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle Synaptic Vesicle (contains ACh) release ACh Release vesicle->release ach ACh release->ach diffusion receptor ACh Receptor signal Signal Propagation receptor->signal cleft Synaptic Cleft enzyme AChE / BChE products Choline + Acetate enzyme->products ach->receptor binding ach->enzyme hydrolysis

Figure 3. Role of cholinesterases in a cholinergic synapse.

Conclusion

The enzymatic hydrolysis of this compound serves as a valuable model for understanding the function and specificity of acetylcholinesterase and butyrylcholinesterase. The clear kinetic differences between AChE and BChE in their handling of this substrate highlight their distinct physiological roles. While AChE is a highly specialized enzyme tailored for rapid acetylcholine turnover at the synapse, BChE functions as a more general scavenger of various choline esters. A thorough understanding of these interactions, supported by robust experimental protocols like the Ellman's assay, is fundamental for advancements in neuropharmacology, toxicology, and the development of therapeutics targeting the cholinergic system.

References

physiological concentration of Propionylcholine in tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of propionylcholine, with a focus on its physiological concentrations in various tissues, the experimental methods for its quantification, and its known signaling pathways.

Physiological Concentration of this compound

This compound is a choline (B1196258) ester that is structurally similar to the well-known neurotransmitter acetylcholine (B1216132). While its presence has been confirmed in various tissues, comprehensive quantitative data on its absolute physiological concentrations are limited in publicly available scientific literature. The existing data primarily report the levels of this compound relative to those of acetylcholine.

Data Presentation: Relative Abundance of this compound in Tissues

The following table summarizes the currently available quantitative data on this compound concentrations in different tissues, presented as a percentage of acetylcholine levels.

TissueSpeciesRelative Concentration (% of Acetylcholine)Reference
Colonic Surface EpitheliumRat2-3%[1][2]
Electric OrganTorpedo marmorata< 0.2% (without added propionate)[1]
Vesicular Fraction (Electric Organ)Torpedo marmorata< 0.5%[1]

It is important to note that the low relative abundance does not necessarily diminish the potential physiological significance of this compound, as it may act as a modulator of cholinergic signaling or have specific functions in localized tissue microenvironments.

Experimental Protocols for this compound Quantification

Experimental Workflow for this compound Quantification by LC-MS/MS

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Tissue Tissue Collection & Snap-Freezing Homogenization Homogenization in Acidified Methanol (B129727) Tissue->Homogenization Centrifugation1 Centrifugation to Precipitate Proteins Homogenization->Centrifugation1 Supernatant Supernatant Collection Centrifugation1->Supernatant Drying Drying under Nitrogen Supernatant->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation (HILIC Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification using Stable Isotope-Labeled Internal Standard Detection->Quantification Normalization Normalization to Tissue Weight Quantification->Normalization

Figure 1: Experimental workflow for this compound quantification.
Detailed Methodologies

1. Tissue Collection and Homogenization:

  • Objective: To rapidly halt metabolic activity and extract small molecules, including this compound, from the tissue matrix.

  • Protocol:

    • Excise tissues of interest from the subject and immediately snap-freeze in liquid nitrogen to quench enzymatic activity.

    • Weigh the frozen tissue.

    • Homogenize the tissue in an ice-cold extraction solvent. A common choice is acidified methanol (e.g., methanol with 0.1% formic acid) to improve the stability of choline esters. A ratio of 10:1 (v/w) solvent to tissue is recommended.

    • The homogenization can be performed using a bead beater or a Dounce homogenizer.

2. Protein Precipitation and Sample Cleanup:

  • Objective: To remove proteins and other macromolecules that can interfere with LC-MS/MS analysis.

  • Protocol:

    • Following homogenization, centrifuge the samples at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the small molecule fraction.

    • For cleaner samples, a solid-phase extraction (SPE) step may be incorporated.

3. Sample Preparation for LC-MS/MS:

  • Objective: To concentrate the sample and prepare it in a solvent compatible with the LC-MS/MS system.

  • Protocol:

    • Dry the supernatant under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in the initial mobile phase of the liquid chromatography system.

    • It is crucial to include a stable isotope-labeled internal standard (e.g., d9-propionylcholine) at the beginning of the extraction process to account for sample loss and matrix effects.

4. LC-MS/MS Analysis:

  • Objective: To separate this compound from other molecules and quantify it with high specificity and sensitivity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar molecules like choline esters.

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically employed.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+) is used to generate protonated molecular ions of this compound.

    • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion that is generated upon fragmentation in the collision cell. The transition for this compound would be m/z 160.1 -> [specific product ion].

Signaling Pathways of this compound

This compound exerts its biological effects by acting on cholinergic receptors, with a predominant action on muscarinic acetylcholine receptors.[2] The signaling cascade initiated by this compound binding to these receptors is critical for its physiological function.

Muscarinic Receptor Signaling Pathway

The odd-numbered muscarinic receptors (M1, M3, and M5) are coupled to Gq/11 proteins. The binding of an agonist, such as this compound, to these receptors initiates a well-characterized signaling cascade that leads to an increase in intracellular calcium.

G PCh This compound MR Muscarinic Receptor (M1/M3/M5) PCh->MR binds Gq11 Gq/11 Protein MR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release CellularResponse Cellular Response Ca2_release->CellularResponse PKC->CellularResponse

Figure 2: this compound signaling via Gq/11-coupled muscarinic receptors.

Pathway Description:

  • Receptor Binding: this compound binds to an M1, M3, or M5 muscarinic receptor located on the cell surface.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gq/11. The α-subunit of Gq/11 exchanges GDP for GTP and dissociates from the βγ-subunits.

  • Phospholipase C Activation: The activated Gαq/11 subunit then binds to and activates the enzyme Phospholipase C (PLC).

  • PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium (Ca²⁺) into the cytoplasm.

  • Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates Protein Kinase C (PKC).

  • Cellular Response: The rise in intracellular calcium and the activation of PKC lead to a variety of downstream cellular responses, such as smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.

References

Propionylcholine at the Crossroads of Host and Gut Microbiota Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between the host and its gut microbiota is a rapidly expanding frontier in biomedical research. Microbial metabolites, in particular, are emerging as key signaling molecules that can profoundly influence host physiology and pathophysiology. Among these, short-chain fatty acids (SCFAs) produced by bacterial fermentation of dietary fibers are well-recognized for their diverse roles. This technical guide delves into a less-explored yet potentially significant molecule at this interface: propionylcholine .

This compound is an ester of choline (B1196258) and propionic acid, a prominent SCFA. Its synthesis in the colonic epithelium is directly linked to the metabolic output of the gut microbiota, specifically the availability of propionyl-CoA, a derivative of microbially produced propionate (B1217596). Emerging evidence suggests that this compound can act as a signaling molecule, primarily through muscarinic acetylcholine (B1216132) receptors, thereby representing a novel pathway for communication between the gut microbiome and the host's neuro-epithelial systems.[1]

This document provides an in-depth technical overview of the relationship between this compound and the gut microbiota, intended for researchers, scientists, and professionals in drug development. It covers the biosynthesis of its microbial precursor, its enzymatic synthesis in the host, its physiological effects, and detailed experimental protocols for its study.

The Origin of this compound: A Tale of Two Metabolisms

The story of this compound begins with the metabolic activity of the gut microbiota. The direct precursor for its synthesis in the host is propionyl-CoA, which is derived from propionate, a major SCFA produced by the bacterial fermentation of indigestible carbohydrates in the colon.

Gut Microbiota and the Production of Propionate and Propionyl-CoA

Several bacterial species in the human gut are capable of producing propionate through various metabolic pathways. The three primary pathways are:

  • The Succinate Pathway: This is the dominant pathway for propionate production from hexose (B10828440) sugars and is primarily utilized by members of the Bacteroidetes phylum.[2]

  • The Acrylate Pathway: This pathway is mainly used by some species within the Firmicutes phylum, particularly from the Lachnospiraceae family, for the conversion of lactate (B86563) to propionate.[2]

  • The Propanediol Pathway: This pathway is employed by certain bacteria, including some Lachnospiraceae, to metabolize deoxy sugars like fucose and rhamnose into propionate.[2]

The propionate produced by these bacteria is absorbed by the colonic epithelial cells, where it is activated to its coenzyme A thioester, propionyl-CoA .

Host Enzymatic Synthesis of this compound

Within the colonic epithelial cells, this compound is synthesized by the enzyme choline acetyltransferase (ChAT) . While ChAT is renowned for its role in synthesizing the neurotransmitter acetylcholine from acetyl-CoA and choline, it exhibits a degree of substrate promiscuity.[1] Studies have shown that ChAT can utilize other short-chain acyl-CoAs, including propionyl-CoA, as substrates.[2]

The synthesis of this compound can be represented by the following reaction:

Propionyl-CoA + Choline --(Choline Acetyltransferase)--> this compound + CoA

Physiological Effects of this compound

This compound exerts its physiological effects by acting on cholinergic receptors, primarily muscarinic acetylcholine receptors.

Interaction with Muscarinic Receptors

Research indicates that this compound predominantly acts on muscarinic receptors .[1] Specifically, studies on rat distal colon have shown its involvement in stimulating anion secretion, a process mediated by both epithelial and neuronal acetylcholine receptors.[1] While it can interact with both nicotinic and muscarinic receptors, its predominant effect appears to be mediated through muscarinic receptors.[1]

Signaling Pathway of this compound via M3 Muscarinic Receptors

The M3 subtype of muscarinic receptors, which are Gq-protein coupled receptors, are abundant in smooth muscle and glandular tissues. Upon binding of an agonist like this compound, the M3 receptor activates a well-defined signaling cascade:

  • Gq Protein Activation: The activated M3 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3]

  • Downstream Effects:

    • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[3]

    • DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).[3]

These signaling events ultimately lead to various cellular responses, such as smooth muscle contraction and glandular secretion.

Quantitative Data

Quantitative data on this compound is still emerging. The available data primarily focuses on its relative abundance compared to acetylcholine and the kinetic parameters of the enzyme responsible for its synthesis.

ParameterValueBiological SystemReference
Relative Abundance of this compound 2.6 ± 0.64% of acetylcholineRat Distal Colon Mucosa[1]
Choline Acetyltransferase Km for Propionyl-CoA 1.4 µMRat Brain[2]
Choline Acetyltransferase Km for Acetyl-CoA 1.4 µMRat Brain[2]
Choline Acetyltransferase Km for Butyryl-CoA 1.4 µMRat Brain[2]

Experimental Protocols

Studying the interplay between the gut microbiota and this compound requires a multi-pronged approach, integrating microbiome analysis with targeted metabolomics.

Gut Microbiota Analysis by 16S rRNA Gene Sequencing

This protocol outlines the key steps for profiling the gut microbiota composition from fecal samples.

  • Sample Collection and Storage:

    • Collect fecal samples and immediately freeze them at -80°C to preserve the microbial community structure.

    • Use appropriate collection tubes containing a DNA stabilizer for optimal results.

  • DNA Extraction:

    • Utilize a commercially available fecal DNA extraction kit that includes a bead-beating step to ensure efficient lysis of both Gram-positive and Gram-negative bacteria.

    • Follow the manufacturer's instructions carefully to obtain high-quality DNA.

  • 16S rRNA Gene Amplification:

    • Amplify a hypervariable region of the 16S rRNA gene (e.g., V4 region) using universal primers flanked with sequencing adapters and barcodes.

    • Perform PCR in triplicate for each sample to minimize amplification bias.

    • Pool the triplicate PCR products for each sample.

  • Library Preparation and Sequencing:

    • Purify the PCR products to remove primers and dNTPs.

    • Quantify the purified amplicons and pool them in equimolar concentrations to create the sequencing library.

    • Sequence the library on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis:

    • Demultiplex the raw sequencing reads based on the barcodes.

    • Perform quality filtering and trimming of the reads.

    • Cluster the sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).

    • Assign taxonomy to the ASVs/OTUs using a reference database (e.g., SILVA, Greengenes).

    • Perform diversity analyses (alpha and beta diversity) and differential abundance analysis.

Quantification of this compound by LC-MS/MS

This protocol provides a methodology for the sensitive and specific quantification of this compound in biological samples, adapted from methods for acetylcholine and other acylcholines.

  • Sample Preparation (from Colon Tissue):

    • Homogenize frozen colon tissue in an acidic buffer (e.g., 20 mM ammonium (B1175870) formate, pH 2.8) containing an internal standard (e.g., d4-propionylcholine or acetyl-β-methylcholine). The acidic pH helps to inactivate acetylcholinesterase.

    • Centrifuge the homogenate to pellet proteins and cellular debris.

    • Collect the supernatant for analysis.

  • Liquid Chromatography (LC):

    • Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal retention and separation of the polar this compound molecule.

    • Employ a mobile phase gradient consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry (MS/MS):

    • Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Perform Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined empirically but can be predicted based on their structures. For this compound (m/z 160.1), characteristic product ions would be expected at m/z 101 (loss of trimethylamine) and m/z 60 (choline fragment).

  • Quantification:

    • Construct a calibration curve using known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Signaling and Metabolic Pathways

Microbial_Host_Propionylcholine_Pathway cluster_microbiota Gut Lumen (Microbiota) cluster_epithelium Colonic Epithelial Cell cluster_signaling Target Cell (e.g., Smooth Muscle) Dietary_Fiber Dietary Fiber Propionate Propionate Dietary_Fiber->Propionate Bacterial Fermentation Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA Activation This compound This compound Propionyl_CoA->this compound Choline Choline Choline->this compound ChAT Choline Acetyltransferase ChAT->this compound M3R M3 Muscarinic Receptor This compound->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Contraction) Ca2_release->Cellular_Response PKC_activation->Cellular_Response Experimental_Workflow cluster_sampling Sample Collection cluster_analysis Analysis cluster_integration Data Integration and Interpretation Fecal_Sample Fecal Sample DNA_Extraction DNA Extraction Fecal_Sample->DNA_Extraction Colon_Tissue Colon Tissue / Plasma Metabolite_Extraction Metabolite Extraction Colon_Tissue->Metabolite_Extraction rRNA_Sequencing 16S rRNA Sequencing DNA_Extraction->rRNA_Sequencing Microbiota_Profiling Microbiota Profiling rRNA_Sequencing->Microbiota_Profiling Correlation_Analysis Correlation Analysis Microbiota_Profiling->Correlation_Analysis LCMS LC-MS/MS Analysis Metabolite_Extraction->LCMS Propionylcholine_Quantification This compound Quantification LCMS->Propionylcholine_Quantification Propionylcholine_Quantification->Correlation_Analysis Biological_Interpretation Biological Interpretation Correlation_Analysis->Biological_Interpretation

References

is Propionylcholine a neurotransmitter or neuromodulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Defining Neurotransmitters and Neuromodulators

The distinction between neurotransmitters and neuromodulators is crucial for understanding the function of signaling molecules in the nervous system and other tissues. While both are chemical messengers, their modes of action and the scope of their influence differ significantly.

Neurotransmitters are typically released from a presynaptic neuron into a synaptic cleft, where they act directly on ionotropic receptors on a specific postsynaptic neuron to elicit a rapid, short-lived response, such as an excitatory or inhibitory postsynaptic potential.[1][2] Their action is localized to the synapse.

Neuromodulators , in contrast, often act on metabotropic receptors and can be released from neurons, glial cells, or other cell types.[1][3] Their effects are generally slower in onset and longer in duration.[1] Neuromodulators can diffuse beyond the synaptic cleft, influencing the activity of multiple neurons and modulating the release of neurotransmitters or the responsiveness of postsynaptic neurons.[1][4] Some substances, like acetylcholine (B1216132) and glutamate (B1630785), can function as both a neurotransmitter and a neuromodulator depending on the context.[5][6]

Propionylcholine: Synthesis and Presence

This compound is an acylcholine, structurally similar to the canonical neurotransmitter acetylcholine.[7] It is synthesized by the enzyme choline (B1196258) acetyltransferase (ChAT), which is known to be unselective regarding the fatty acid it uses for the esterification of choline.[8][9] In environments with high concentrations of short-chain fatty acids (SCFAs) like propionate, such as the colon, ChAT can produce this compound alongside acetylcholine.[8][9]

Studies have detected the production of this compound in the surface epithelium of the rat distal colon.[8][9] However, its relative expression is low, estimated to be only 2-3% compared to acetylcholine.[8][9] While it has been detected in the electric organ of Torpedo marmorata, its physiological significance as a primary transmitter at this terminal has been questioned, with levels being less than 1% of endogenous acetylcholine.[10]

Quantitative Analysis of Receptor Interaction

The interaction of this compound with acetylcholine receptors (AChRs) has been quantitatively assessed, revealing key differences in potency compared to acetylcholine. These differences are fundamental to understanding its physiological role.

Preparation TypeLigandEC50 (μM)
Mucosal–submucosal Acetylcholine9.5 ± 1.2
This compound31.7 ± 1.5
Mucosal Acetylcholine9.1 ± 2.9
This compound208 ± 1.2

Table 1: Comparison of EC50 values for Acetylcholine and this compound in rat distal colon preparations. Data sourced from[8].

The significantly higher EC50 values for this compound indicate a lower affinity and potency for AChRs compared to acetylcholine.[8] This lower affinity suggests that at physiological concentrations, this compound is unlikely to act as a primary agonist in regulating epithelial transport.[8]

Experimental Protocols

The characterization of this compound's effects has been primarily achieved through Ussing chamber experiments and Ca2+-imaging.

Ussing Chamber Experiments

The Ussing chamber is an apparatus used to measure the transport of ions across an epithelial tissue. It allows for the maintenance of the tissue in a controlled environment while measuring the short-circuit current (Isc), which is a measure of net ion transport.

Methodology:

  • Mucosal-submucosal or mucosal preparations from the rat distal colon are mounted in Ussing chambers.[8]

  • The tissues are bathed in a physiological solution on both the mucosal and serosal sides.[9]

  • The transepithelial potential difference is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.

  • Increasing concentrations of this compound or acetylcholine are added to the serosal side of the tissue.[8]

  • The change in Isc is measured to determine the concentration-response relationship and calculate the EC50 value.[8]

  • To investigate the involvement of specific receptor subtypes, receptor antagonists (e.g., atropine (B194438) for muscarinic receptors, hexamethonium (B1218175) for nicotinic receptors) are added prior to the agonist.[8][11]

G cluster_0 Ussing Chamber Setup cluster_1 Experimental Procedure Tissue_Preparation Epithelial Tissue Preparation Mounting Mount in Ussing Chamber Tissue_Preparation->Mounting Bathing Bathe in Physiological Solution Mounting->Bathing Clamping Voltage Clamp to 0 mV Bathing->Clamping Recording Record Short-Circuit Current (Isc) Clamping->Recording Agonist_Addition Add Agonist (this compound) Recording->Agonist_Addition Measure_Response Measure Change in Isc Agonist_Addition->Measure_Response Data_Analysis Calculate EC50 Measure_Response->Data_Analysis Antagonist_Addition (Optional) Add Antagonist Antagonist_Addition->Agonist_Addition

Experimental workflow for Ussing chamber analysis.

Ca2+-Imaging Experiments

Ca2+-imaging is used to measure changes in intracellular calcium concentration, which is a common downstream effect of G-protein coupled receptor (GPCR) activation, such as muscarinic acetylcholine receptors.

Methodology:

  • Submucosal neurons are isolated and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).[8]

  • The cells are then stimulated with agonists like this compound or acetylcholine.[8]

  • Changes in fluorescence are monitored using a microscope equipped for ratiometric imaging, which reflects changes in intracellular Ca2+ concentration.[8]

Signaling Pathways and Modulatory Role

Experimental evidence suggests that this compound predominantly acts on muscarinic acetylcholine receptors.[8][9] While butyrylcholine (B1668140) (another atypical choline ester) appears to stimulate both nicotinic and muscarinic receptors, the effects of this compound are significantly reduced by the muscarinic receptor antagonist atropine.[8]

The proposed mechanism for this compound's neuromodulatory role is through receptor desensitization.[8][9] Due to its lower affinity, this compound may occupy muscarinic receptors without inducing a maximal response, thereby reducing the number of available receptors for the more potent endogenous agonist, acetylcholine. This desensitization would modulate the overall cholinergic signaling.[8]

G cluster_0 Muscarinic Receptor Signaling This compound This compound Muscarinic_Receptor Muscarinic ACh Receptor (GPCR) This compound->Muscarinic_Receptor G_Protein G-Protein Activation Muscarinic_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Ion Channel Modulation) Ca_Release->Cellular_Response PKC->Cellular_Response

Signaling pathway for this compound via muscarinic receptors.

Conclusion: this compound as a Neuromodulator

  • Low Relative Abundance: this compound is produced at significantly lower levels than acetylcholine.[8][9]

  • Lower Receptor Affinity and Potency: It requires higher concentrations to elicit a response compared to acetylcholine.[8]

  • Receptor Desensitization: A primary proposed role for this compound is the desensitization of acetylcholine receptors, which is a hallmark of neuromodulatory action.[8][9]

  • Predominant Action on Metabotropic Receptors: Its effects are primarily mediated through muscarinic receptors, which are G-protein coupled receptors involved in slower, modulatory signaling.[8][9]

References

Propionylcholine's Influence on Cholinergic Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of propionylcholine and its effects on cholinergic signaling pathways. This compound, an acylcholine ester, acts as a modulator of the cholinergic system by interacting with both nicotinic and muscarinic acetylcholine (B1216132) receptors. While structurally similar to acetylcholine, its distinct pharmacological profile presents unique opportunities for research and therapeutic development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling cascades involved.

Introduction to this compound

This compound is an ester of choline (B1196258) and propionic acid.[1] It is considered an "atypical" choline ester and has been identified in various biological systems, including the colonic surface epithelium.[2][3] The synthesis of this compound can occur in tissues where choline acetyltransferase is present, as this enzyme can utilize propionyl-CoA in place of acetyl-CoA, albeit less efficiently. Its presence alongside acetylcholine suggests a potential role in modulating standard cholinergic neurotransmission.

Interaction with Cholinergic Receptors

This compound functions as a cholinergic agonist, capable of activating both major classes of acetylcholine receptors: nicotinic (nAChRs) and muscarinic (mAChRs). However, research indicates a preferential and more potent action on muscarinic receptors.[2][3] Compared to acetylcholine, this compound generally exhibits a lower affinity for these receptors, suggesting it may act as a modulator of cholinergic signaling rather than a primary neurotransmitter.[4]

Muscarinic Receptor Activation

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a wide array of physiological functions.[5] There are five subtypes (M1-M5) which couple to different G-proteins to initiate downstream signaling cascades.[6]

  • M1, M3, and M5 Receptors: These subtypes primarily couple through Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is crucial for processes like smooth muscle contraction and glandular secretion.

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). They can also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization and subsequent inhibitory effects, such as slowing the heart rate.

This compound's predominant action on muscarinic receptors suggests its effects are largely mediated through these G-protein signaling pathways.[2]

Muscarinic_Signaling This compound This compound mAChR Muscarinic Receptor (M1, M3, M5) This compound->mAChR Binds Gq11 Gq/11 mAChR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Anion Secretion) Ca_Release->Cellular_Response PKC->Cellular_Response

Figure 1: this compound-mediated Gq/11 muscarinic signaling pathway.

Nicotinic Receptor Activation

Nicotinic receptors are ligand-gated ion channels that, upon binding to an agonist like acetylcholine or this compound, undergo a conformational change that opens a channel permeable to cations, primarily sodium (Na+) and potassium (K+), and to a lesser extent, calcium (Ca2+).[7] The influx of positive ions leads to depolarization of the cell membrane, which can trigger an action potential in neurons or muscle contraction. Studies have shown that this compound can stimulate epithelial nicotinic receptors, contributing to its overall effect on ion transport.[2]

Nicotinic_Signaling This compound This compound nAChR Nicotinic Receptor (nAChR) This compound->nAChR Binds Channel_Opening Ion Channel Opening nAChR->Channel_Opening Induces Ion_Influx Na⁺/Ca²⁺ Influx K⁺ Efflux Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Epithelial Transport) Depolarization->Cellular_Response

Figure 2: this compound-mediated nicotinic receptor activation.

Quantitative Data on this compound Activity

The following tables summarize quantitative data from Ussing chamber experiments on rat distal colon, comparing the potency and receptor-mediated effects of this compound to acetylcholine and butyrylcholine (B1668140).

Potency of Choline Esters

The potency of this compound, measured as the half-maximal effective concentration (EC50) required to stimulate an increase in short-circuit current (Isc), is significantly lower than that of acetylcholine.[2] This indicates a lower affinity of this compound for the involved cholinergic receptors.[2] Despite the lower affinity, it acts as a full agonist, capable of producing a maximal response comparable to acetylcholine.[2]

CompoundEC50 in Mucosal Preparations (μM)
Acetylcholine9.1 ± 2.9
This compound 208 ± 1.2
Butyrylcholine105 ± 1.2
Table 1: Potency of various choline esters in stimulating anion secretion in rat colonic mucosa. Data are presented as mean ± SEM.[2]
Receptor Antagonism on this compound-Induced Current

Inhibitor experiments are crucial for dissecting the receptor subtypes involved in a drug's mechanism of action. The data below shows the effect of various nicotinic and muscarinic antagonists on the increase in short-circuit current (ΔIsc) induced by 500 μM this compound.

PreparationAntagonistAntagonist Concentration (μM)ΔIsc (μA/cm²) without AntagonistΔIsc (μA/cm²) with Antagonist
Mucosal-SubmucosalHexamethonium10073.1 ± 11.270.0 ± 10.6
MucosalHexamethonium10050.8 ± 6.934.2 ± 5.6
Mucosal-SubmucosalMecamylamine1073.1 ± 11.268.9 ± 11.5
MucosalMecamylamine1050.8 ± 6.928.2 ± 3.8
Mucosal-SubmucosalAtropine (B194438)173.1 ± 11.28.2 ± 1.9
MucosalAtropine150.8 ± 6.98.9 ± 2.0
Mucosal-SubmucosalTelenzepine (M1)0.173.1 ± 11.257.5 ± 10.1
MucosalTelenzepine (M1)0.150.8 ± 6.919.3 ± 4.1
Mucosal-SubmucosalPirenzepine (M1)173.1 ± 11.226.9 ± 6.3
MucosalPirenzepine (M1)150.8 ± 6.915.3 ± 3.6
Mucosal-SubmucosalDarifenacin (M3)1073.1 ± 11.221.0 ± 5.0
MucosalDarifenacin (M3)1050.8 ± 6.913.9 ± 3.1
Mucosal-SubmucosalJ104129 (M3)573.1 ± 11.219.8 ± 4.8
MucosalJ104129 (M3)550.8 ± 6.913.1 ± 2.9
*Table 2: Effects of various acetylcholine receptor antagonists on the increase in short-circuit current (Isc) induced by this compound in rat distal colon preparations. Values are means ± SEM. P < 0.05 vs. control.[2]

The significant inhibition by atropine (a non-selective muscarinic antagonist) and M1/M3-selective antagonists in both preparations confirms that this compound predominantly acts on muscarinic receptors.[2] The partial inhibition by nicotinic antagonists in the mucosal preparation suggests a minor involvement of epithelial nicotinic receptors.[2]

Experimental Protocols

The characterization of this compound's effects relies on specific and sensitive experimental techniques.

Ussing Chamber Electrophysiology

This technique is employed to measure epithelial ion transport.

  • Tissue Preparation: The distal colon of a rat is removed and placed in an ice-cold Ussing chamber bathing solution. The serosa and muscularis propria are stripped to obtain a mucosal-submucosal preparation. For a mucosa-only preparation, the submucosa is also ablated.[2]

  • Mounting: The prepared tissue is mounted between two halves of an Ussing chamber, separating the mucosal and serosal sides. Each side is filled with bathing solution and gassed with carbogen (B8564812) (95% O2, 5% CO2).

  • Measurement: The transepithelial potential difference is clamped to 0 mV using a voltage-clamp apparatus. The short-circuit current (Isc), which represents the net ion transport across the epithelium, is continuously recorded.

  • Drug Application: this compound and various inhibitors are added to the serosal side of the chamber to observe their effects on Isc. An increase in Isc typically corresponds to anion secretion.[2]

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS)

DESI-MS is utilized for the in-situ detection and relative quantification of choline esters in epithelial tissue.

  • Sample Preparation: Mucosal preparations from the rat distal colon are fixed on glass slides.[2]

  • DESI-MS Analysis: A home-built DESI ion source coupled to an orbital trapping mass spectrometer is used. An electrically charged spray of solvent (e.g., acetonitrile) is directed at the tissue surface.[2] This desorbs and ionizes analytes from the sample.

  • Data Acquisition: The desorbed ions are analyzed by the mass spectrometer. By scanning the spray across the sample surface, a spatially resolved chemical profile of the tissue, including the relative abundance of acetylcholine, this compound, and butyrylcholine, can be generated.[2]

This compound as a Modulator of Cholinergic Signaling

Beyond its direct agonistic effects, this compound can act as a modulator of cholinergic signaling, primarily through receptor desensitization.[2] Due to its lower affinity, prolonged or high-concentration exposure to this compound can lead to a state where receptors become less responsive to subsequent stimulation by a higher affinity agonist like acetylcholine.[2][4] This suggests a potential physiological role where this compound, produced from gut microbiota-derived propionate, could dampen or fine-tune the secretory responses initiated by epithelial acetylcholine.[2][3]

Desensitization_Workflow PCh_Exposure High Concentration This compound Exposure Receptor_Occupancy Receptor Occupancy (Low Affinity Binding) PCh_Exposure->Receptor_Occupancy Desensitization Receptor Desensitization Receptor_Occupancy->Desensitization ACh_Stimulation Subsequent Acetylcholine Stimulation Desensitization->ACh_Stimulation Modulates Reduced_Response Reduced Cellular Response (e.g., Blunted Isc Increase) ACh_Stimulation->Reduced_Response

Figure 3: Proposed mechanism of cholinergic signal modulation by this compound.

Conclusion

This compound is a functional agonist at both muscarinic and nicotinic cholinergic receptors, with a pronounced preference for muscarinic subtypes. Its lower potency compared to acetylcholine, combined with its ability to induce receptor desensitization, positions it as a significant modulator of cholinergic signaling. This is particularly relevant in tissues like the colonic epithelium, where it is co-produced with acetylcholine and may serve to regulate physiological processes such as ion secretion in response to signals from the gut microbiome. Further investigation into the specific interactions of this compound with different receptor subtypes and its downstream signaling effects will be critical for understanding its full physiological role and for exploring its potential as a target for therapeutic intervention.

References

Propionylcholine: A Technical Guide to its Metabolism and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylcholine is a choline (B1196258) ester that, while less ubiquitous than its close relative acetylcholine (B1216132), plays a role in cholinergic signaling and is a substrate for the key enzymes in cholinergic metabolism: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Understanding the metabolic fate of this compound is crucial for researchers in neurobiology, pharmacology, and drug development, particularly when designing compounds that may interact with the cholinergic system. This technical guide provides an in-depth overview of this compound metabolism, its degradation products, and the experimental methodologies used to study these processes.

Core Concepts in this compound Metabolism

The metabolism of this compound is primarily governed by enzymatic hydrolysis, which breaks the ester bond to yield its constituent molecules: propionic acid and choline. This process is analogous to the breakdown of acetylcholine into acetic acid and choline.

Enzymatic Hydrolysis

The primary enzymes responsible for the degradation of this compound are:

  • Acetylcholinesterase (AChE): This enzyme is a key component of the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine to terminate synaptic transmission. While highly specific for acetylcholine, AChE can also hydrolyze other choline esters, including this compound, albeit at different rates. The active site of AChE is located in a deep and narrow gorge, which favors substrates with smaller acyl groups.

  • Butyrylcholinesterase (BChE): Also known as pseudocholinesterase, BChE is found in plasma and various tissues. It has a broader substrate specificity than AChE and can hydrolyze larger choline esters. The acyl-binding pocket of BChE is larger than that of AChE, allowing it to more readily accommodate substrates with longer acyl chains like butyrylcholine (B1668140) and this compound.[1][2] In fact, this compound is considered a preferred substrate for BChE.[3]

The degradation of this compound results in the formation of two primary products:

  • Propionic Acid: A three-carbon carboxylic acid.

  • Choline: An essential nutrient that can be taken up by cholinergic neurons for the synthesis of acetylcholine.[4]

Quantitative Data on this compound Metabolism

Precise kinetic data for the hydrolysis of this compound by human cholinesterases are not abundantly available in the literature. However, data from studies using the thio-analogue, propionylthiocholine (B1208427), and from non-human sources provide valuable insights into the relative rates of hydrolysis.

SubstrateEnzymeSource OrganismKm (mM)Vmax (µmol/min/mg)Catalytic Efficiency (Vmax/Km)
Propionylthiocholine Iodide (PTC) CholinesteraseMonopterus albus (brain)0.110.322.91
Acetylthiocholine (B1193921) Iodide (ATC)CholinesteraseMonopterus albus (brain)0.130.433.31
Butyrylthiocholine Iodide (BTC)CholinesteraseMonopterus albus (brain)0.210.522.48

Table adapted from a study on cholinesterase from M. albus brain. It is important to note that these values are for the thio-analogue of this compound and from a non-human source, and therefore may not be directly extrapolated to this compound hydrolysis by human enzymes.

Studies on the substrate specificity of AChE from the nematode Nippostrongylus brasiliensis showed that at a substrate concentration of 1 mM, the rate of hydrolysis of propionylthiocholine was approximately 15% of the rate of acetylthiocholine hydrolysis.[5] This is consistent with the general understanding that AChE has a preference for substrates with shorter acyl chains.

Signaling Pathways and Logical Relationships

This compound Metabolism Pathway

The metabolic breakdown of this compound is a straightforward enzymatic hydrolysis reaction.

Propionylcholine_Metabolism This compound This compound Enzymes Acetylcholinesterase (AChE) Butyrylcholinesterase (BChE) This compound->Enzymes Hydrolysis Propionic_Acid Propionic Acid Enzymes->Propionic_Acid Choline Choline Enzymes->Choline

This compound is hydrolyzed by cholinesterases.
Synthesis of this compound

This compound can be synthesized by the enzyme choline acetyltransferase (ChAT), which typically synthesizes acetylcholine from acetyl-CoA and choline.[6][7][8] ChAT can also utilize propionyl-CoA as a substrate.

Propionylcholine_Synthesis Propionyl_CoA Propionyl-CoA ChAT Choline Acetyltransferase (ChAT) Propionyl_CoA->ChAT Choline_syn Choline Choline_syn->ChAT Propionylcholine_syn This compound ChAT->Propionylcholine_syn CoA Coenzyme A ChAT->CoA

Synthesis of this compound by choline acetyltransferase.

Experimental Protocols

Measurement of this compound Hydrolysis using a Modified Ellman's Assay

The Ellman's assay is a widely used colorimetric method for measuring cholinesterase activity. It is typically performed with acetylthiocholine, but can be adapted for propionylthiocholine. The principle of the assay is the reaction of the thiol group of thiocholine (B1204863) (produced upon hydrolysis of the thiocholine ester) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Purified human acetylcholinesterase or butyrylcholinesterase

  • Propionylthiocholine iodide (PTC)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Sodium phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

    • DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 10 mM.

    • Substrate Stock Solution: Prepare a stock solution of propionylthiocholine iodide in deionized water. The concentration should be chosen to allow for a range of final substrate concentrations in the assay (e.g., 0.1 mM to 10 mM).

    • Enzyme Solution: Prepare a working solution of the cholinesterase enzyme in the Reaction Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Protocol:

    • To each well of a 96-well microplate, add the following in order:

      • Reaction Buffer

      • DTNB Solution (to a final concentration of 0.5 mM)

      • Enzyme Solution

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the propionylthiocholine iodide solution to each well.

    • Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. Readings should be taken at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbsorbance/minute) from the linear portion of the kinetic curve.

    • Convert the rate of absorbance change to the rate of substrate hydrolysis using the molar extinction coefficient of TNB (14,150 M-1cm-1 at 412 nm).

    • To determine the kinetic parameters (Km and Vmax), perform the assay with a range of substrate concentrations and plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis.

Workflow for Cholinesterase Activity Assay

Cholinesterase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Buffer - DTNB - Substrate (PTC) - Enzyme (AChE/BChE) Plate_Setup Set up 96-well plate with Buffer, DTNB, and Enzyme Reagent_Prep->Plate_Setup Preincubation Pre-incubate at 37°C Plate_Setup->Preincubation Reaction_Start Initiate reaction with Substrate Preincubation->Reaction_Start Kinetic_Read Monitor Absorbance at 412 nm (Kinetic Mode) Reaction_Start->Kinetic_Read Calc_Rate Calculate Reaction Rate (ΔAbs/min) Kinetic_Read->Calc_Rate Calc_Activity Calculate Enzyme Activity (using ε of TNB) Calc_Rate->Calc_Activity Kinetic_Params Determine Km and Vmax (Michaelis-Menten Plot) Calc_Activity->Kinetic_Params

Workflow for determining cholinesterase activity.
Analysis of Degradation Products: Propionic Acid and Choline

The degradation products of this compound hydrolysis can be quantified using various analytical techniques.

  • Propionic Acid: Gas chromatography (GC) is a sensitive and accurate method for the determination of propionic acid. The sample can be acidified to ensure propionic acid is in its volatile form, followed by extraction with an organic solvent and analysis by GC with a flame ionization detector (FID).

  • Choline: Choline can be measured using several methods, including liquid chromatography-mass spectrometry (LC-MS), which offers high sensitivity and specificity. Enzymatic assays coupled with colorimetric or fluorometric detection are also available.

Conclusion

This compound serves as a substrate for both acetylcholinesterase and butyrylcholinesterase, with its hydrolysis yielding propionic acid and choline. While BChE is expected to hydrolyze this compound more efficiently due to its larger active site, AChE can also metabolize this compound, albeit likely at a slower rate compared to acetylcholine. The lack of extensive kinetic data for this compound with human enzymes highlights an area for future research. The experimental protocols and workflows provided in this guide offer a framework for investigating the metabolism of this compound and for screening compounds that may modulate its enzymatic degradation. A thorough understanding of these processes is essential for advancing our knowledge of the cholinergic system and for the development of novel therapeutics.

References

Methodological & Application

Detecting Propionylcholine with DESI-MS Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) imaging is a powerful ambient ionization technique that allows for the direct, label-free chemical analysis of samples in their native environment.[1] This technology has emerged as a versatile tool in drug discovery and development, enabling the visualization of the spatial distribution of drugs, metabolites, and endogenous small molecules within biological tissues.[2][3] Propionylcholine, an ester of choline (B1196258), is a small molecule of interest in various biological systems. Its detection and quantification in situ can provide valuable insights into metabolic pathways and the effects of xenobiotics. These application notes provide a detailed protocol for the detection and imaging of this compound in tissue sections using DESI-MS imaging. While specific quantitative data for this compound using this exact method is not widely published, this document outlines a robust methodology based on established protocols for similar small molecules, such as acetylcholine (B1216132).[4][5]

Principle of DESI-MS Imaging

DESI-MS operates by directing a pneumatically assisted electrospray of charged solvent droplets onto the surface of a sample.[1] These primary droplets desorb and ionize analytes from the surface, which are then transferred into a mass spectrometer for analysis. By rastering the sprayer across the sample, a two-dimensional chemical image of the distribution of specific ions can be generated.[6] This technique requires minimal sample preparation, making it ideal for the analysis of delicate biological samples.[7]

Experimental Protocols

This section details the necessary steps for preparing tissue samples and performing DESI-MS imaging for the detection of this compound.

Tissue Sample Preparation

Proper sample preparation is critical for obtaining high-quality DESI-MS images.

  • Tissue Collection and Freezing:

    • Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen or on a block of dry ice to minimize degradation and preserve the spatial integrity of analytes.

    • Store the frozen tissue at -80°C until sectioning.

  • Cryosectioning:

    • Equilibrate the frozen tissue to the cryostat chamber temperature (typically -20°C).

    • Mount the tissue onto a cryostat chuck using an optimal cutting temperature (OCT) compound.

    • Section the tissue to a thickness of 10-20 µm.

    • Thaw-mount the tissue section onto a standard glass microscope slide.

  • Sample Storage:

    • Store the mounted tissue sections in a desiccator at -80°C until analysis to prevent degradation and the formation of ice crystals.

DESI-MS Imaging Parameters

The following are proposed starting parameters for the detection of this compound, based on typical values for similar small molecules. Optimization may be required for specific tissue types and instrumentation.

Table 1: Proposed DESI-MS Imaging Parameters for this compound Detection

ParameterRecommended SettingNotes
DESI Source Geometry
Sprayer-to-Surface Distance1-2 mmAdjust for optimal spray spot size and signal intensity.
Sprayer Incident Angle55-75°
Collection Angle10-15°
Surface-to-Inlet Distance4-8 mm
Spray Parameters
Solvent CompositionAcetonitrile:Water (95:5, v/v) with 0.1% Formic AcidThis solvent system is effective for the ionization of small polar molecules.
Solvent Flow Rate1.5-3.0 µL/min
Nebulizing GasNitrogen
Gas Pressure100-150 psi
Mass Spectrometer Settings
Ionization ModePositive Ion ModeThis compound will readily form a positive ion.
Mass Range (m/z)50 - 500This range will cover the expected m/z of this compound and potential fragments.
Capillary Voltage3.5-5.0 kV
Data Acquisition ModeFull Scan or Tandem MS (MS/MS)MS/MS provides higher specificity.
Spatial Resolution50-200 µmA balance between image detail and acquisition time.
This compound Identification

The protonated molecule of this compound ([M+H]⁺) has a monoisotopic mass of 160.1338 g/mol .[8] For unambiguous identification, tandem mass spectrometry (MS/MS) is recommended. A proposed fragmentation pathway for this compound would involve the neutral loss of the propionyl group or cleavage to produce characteristic choline fragments.

Table 2: Predicted Mass Transitions for this compound in Tandem MS

Precursor Ion (m/z)Product Ion (m/z)Description
160.13104.11Loss of propene (C₃H₄)
160.1386.09Choline fragment
160.1358.07Trimethylamine fragment

Quantitative Analysis

While DESI-MS is not inherently quantitative due to matrix effects, relative quantification can be achieved by incorporating an internal standard.[9][10]

Protocol for Relative Quantification
  • Internal Standard Selection: A stable isotope-labeled version of this compound (e.g., d9-propionylcholine) is the ideal internal standard. If unavailable, a structurally similar compound with a different mass can be used.

  • Internal Standard Application: The internal standard can be either:

    • Homogenously sprayed onto the tissue section at a known concentration using a dedicated sprayer before DESI-MS analysis.

    • Added to the DESI solvent at a known concentration.

  • Data Analysis: The ion intensity of this compound in each pixel is normalized to the ion intensity of the internal standard in the same pixel. This ratio provides a more accurate representation of the relative abundance of this compound across the tissue.

Data Presentation and Visualization

The acquired data can be processed using specialized software to generate ion images that visualize the spatial distribution of this compound. These images can be overlaid with histological images (e.g., H&E staining) of the same tissue section for anatomical context.

Diagrams

DESI_MS_Workflow DESI-MS Imaging Workflow for this compound cluster_prep Sample Preparation cluster_analysis DESI-MS Analysis cluster_data Data Processing & Visualization Tissue_Collection Tissue Collection & Snap-Freezing Cryosectioning Cryosectioning (10-20 µm) Tissue_Collection->Cryosectioning Thaw_Mounting Thaw-Mounting on Glass Slide Cryosectioning->Thaw_Mounting DESI_Ionization DESI-MS Imaging Thaw_Mounting->DESI_Ionization Mass_Analysis Mass Analysis (m/z 160.13) DESI_Ionization->Mass_Analysis Tandem_MS Tandem MS for Confirmation Mass_Analysis->Tandem_MS Ion_Image Ion Image Generation Tandem_MS->Ion_Image Histology_Overlay Overlay with Histology Ion_Image->Histology_Overlay Quantification Relative Quantification Ion_Image->Quantification

Caption: Workflow for this compound detection using DESI-MS imaging.

Propionylcholine_Fragmentation Proposed this compound MS/MS Fragmentation cluster_fragments Characteristic Fragments This compound This compound [M+H]⁺ m/z 160.13 Fragment1 m/z 104.11 This compound->Fragment1 - C₃H₄ Fragment2 m/z 86.09 This compound->Fragment2 Choline fragment Fragment3 m/z 58.07 This compound->Fragment3 Trimethylamine fragment

Caption: Proposed MS/MS fragmentation of this compound.

Conclusion

DESI-MS imaging offers a powerful platform for the spatially resolved detection of this compound in biological tissues. The protocols outlined in these application notes provide a solid foundation for researchers to develop and optimize methods for their specific applications in neuroscience, pharmacology, and drug development. The ability to visualize the distribution of small molecules like this compound in situ can lead to a deeper understanding of their physiological and pathological roles.

References

Application Notes and Protocols for Propionylcholine Ion Transport Assay using an Ussing Chamber

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ussing chamber is a versatile and powerful tool for investigating the transport of ions, nutrients, and drugs across epithelial tissues.[1][2] This technique allows for the precise measurement of electrophysiological parameters such as short-circuit current (Isc) and transepithelial electrical resistance (TEER), providing quantitative data on active and passive transport pathways.[3][4] These application notes provide a detailed protocol for utilizing the Ussing chamber to assess the ion transport properties of Propionylcholine, a choline (B1196258) ester that has been shown to modulate epithelial ion transport.

This compound, similar to the neurotransmitter acetylcholine (B1216132), can influence ion transport across intestinal epithelia by interacting with neuronal and epithelial acetylcholine receptors.[5][6] Studies have demonstrated that this compound can induce a concentration-dependent increase in the short-circuit current (Isc) in the rat distal colon, indicating a stimulation of anion secretion.[5][7] This protocol is designed to guide researchers in setting up and conducting an Ussing chamber assay to quantify the effects of this compound on epithelial ion transport.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on the short-circuit current (Isc) in rat distal colon preparations, as reported by Hennig et al. (2017). The data is presented as the half-maximal effective concentration (EC50), which represents the concentration of an agonist that provokes a response halfway between the baseline and maximum response.

AgonistTissue PreparationEC50 (µM)
This compound Mucosal-submucosal31.7 ± 1.5
Mucosal208 ± 1.2
Acetylcholine Mucosal-submucosal9.5 ± 1.2
Mucosal9.1 ± 2.9

Data sourced from Hennig et al. (2017).[5]

Experimental Protocols

This section outlines the detailed methodology for performing a this compound ion transport assay using an Ussing chamber. The protocol is based on established methods for studying epithelial transport and incorporates specific details for the analysis of this compound.[5][8]

Materials and Reagents
  • Ussing Chamber System: Including the chamber, electrodes (Ag/AgCl), and a voltage-clamp amplifier.[8]

  • Epithelial Tissue: Freshly isolated rat distal colon is a suitable model system.[5] Alternatively, cultured epithelial cell monolayers grown on permeable supports can be used.

  • Bathing Solution (Krebs-Ringer Bicarbonate Buffer):

    • 107 mM NaCl

    • 4.5 mM KCl

    • 25 mM NaHCO₃

    • 1.8 mM Na₂HPO₄

    • 0.2 mM NaH₂PO₄

    • 1.25 mM CaCl₂

    • 1 mM MgSO₄

    • 12.2 mM Glucose

    • Gassed with 95% O₂ / 5% CO₂ to maintain pH at 7.4.[5][9]

  • This compound Chloride: To be dissolved in the bathing solution to achieve the desired concentrations.

  • Pharmacological Agents (Optional): Inhibitors of specific transporters or receptors can be used to investigate the mechanism of this compound action (e.g., atropine (B194438) for muscarinic receptors).[5]

  • Carbogen Gas (95% O₂ / 5% CO₂)

  • Water Bath or Heating System: To maintain the chamber temperature at 37°C.[5]

  • Data Acquisition System

Experimental Procedure
  • Tissue Preparation:

    • Excise the distal colon from a euthanized rat and place it in ice-cold, carbogen-gassed bathing solution.[5]

    • Gently flush the lumen to remove any remaining contents.

    • Open the colon segment along the mesenteric border and strip away the seromuscular layers to obtain a mucosal-submucosal or a mucosal preparation.[5]

    • Cut the prepared tissue into an appropriate size to be mounted in the Ussing chamber.

  • Ussing Chamber Setup:

    • Assemble the Ussing chamber according to the manufacturer's instructions.

    • Fill both the apical and basolateral chambers with an equal volume of pre-warmed (37°C) and carbogen-gassed bathing solution.[5]

    • Ensure there are no air bubbles in the chambers or tubing.

  • Tissue Mounting and Equilibration:

    • Carefully mount the prepared epithelial tissue between the two halves of the Ussing chamber, ensuring a tight seal.

    • Allow the tissue to equilibrate for at least 30-60 minutes, during which the basal Isc and TEER should stabilize.[5]

  • Data Recording:

    • Under voltage-clamp conditions (clamping the transepithelial voltage to 0 mV), continuously record the short-circuit current (Isc).[8]

    • Periodically, apply short voltage pulses (e.g., 1-2 mV) to calculate the transepithelial electrical resistance (TEER) using Ohm's law.

  • This compound Administration:

    • Once a stable baseline is achieved, add this compound to the basolateral (serosal) side of the tissue in a cumulative, concentration-dependent manner.[5]

    • Start with a low concentration and increase it stepwise after the response to the previous concentration has reached a plateau.

    • Record the change in Isc (ΔIsc) at each concentration.

  • Data Analysis:

    • Plot the change in Isc (ΔIsc) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Tissue Preparation cluster_setup Ussing Chamber Setup cluster_exp Experiment cluster_analysis Data Analysis tissue_prep Excise and Prepare Epithelial Tissue chamber_setup Assemble and Fill Ussing Chamber tissue_prep->chamber_setup Prepared Tissue mount_tissue Mount Tissue and Equilibrate chamber_setup->mount_tissue record_baseline Record Baseline Isc and TEER mount_tissue->record_baseline Stable Tissue add_pch Add this compound (Cumulative Concentrations) record_baseline->add_pch record_response Record Change in Isc add_pch->record_response record_response->add_pch Next Concentration plot_data Plot Dose-Response Curve record_response->plot_data Complete Data Set calc_ec50 Calculate EC50 plot_data->calc_ec50

Caption: Experimental workflow for the Ussing chamber this compound ion transport assay.

Proposed Signaling Pathway

G PCh This compound (Basolateral) mAChR Muscarinic Acetylcholine Receptor (Epithelial) PCh->mAChR Binds to G_protein G-protein Activation mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates Anion_channel Apical Anion Channel (e.g., CFTR) Ca_release->Anion_channel Activates Anion_secretion Anion Secretion (Increase in Isc) Anion_channel->Anion_secretion Mediates

References

Application Note: Quantitative Analysis of Propionylcholine in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of propionylcholine in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a choline (B1196258) ester, is a key analyte in various physiological and pharmacological studies. Due to its low volatility and polar nature, a crucial derivatization step is employed to enable its analysis by GC-MS. This protocol provides a comprehensive guide for sample preparation, derivatization, and GC-MS analysis, tailored for researchers in academia and the pharmaceutical industry.

Introduction

This compound is an ester of choline and propionic acid that serves as a substrate for both acetylcholinesterase and butyrylcholinesterase. Its quantification in biological matrices is essential for understanding cholinergic neurotransmission and the metabolism of choline-related compounds. Gas chromatography-mass spectrometry is a powerful analytical technique that offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds.[1] However, the quaternary ammonium (B1175870) structure of this compound makes it non-volatile. Therefore, a chemical derivatization is necessary to convert it into a volatile compound suitable for GC-MS analysis. This application note describes a method involving the conversion of this compound to a volatile demethylated propionyl ester.

Experimental Protocol

Materials and Reagents
  • This compound chloride standard

  • Internal Standard (e.g., deuterated this compound or a similar choline ester)

  • Sodium benzenethiolate (B8638828)

  • Propionic anhydride (B1165640)

  • Organic solvents (e.g., hexane, dichloromethane, ethyl acetate) of GC-MS grade

  • Deionized water

  • Biological matrix (e.g., plasma, tissue homogenate)

Sample Preparation
  • Homogenization (for tissue samples): Homogenize tissue samples in a suitable buffer on ice.

  • Protein Precipitation: To an aliquot of the sample (plasma or tissue homogenate), add a protein precipitating agent like acetonitrile (B52724) or perchloric acid. Vortex and centrifuge to pellet the proteins.

  • Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube. Add an appropriate organic solvent (e.g., a mixture of chloroform (B151607) and methanol) to extract the analytes. Vortex and centrifuge to separate the layers.

  • Drying: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

Derivatization
  • Propionylation: To the dried extract, add propionic anhydride and a suitable solvent. Heat the mixture to convert any free choline to its propionyl ester. This step ensures that all choline-related compounds are in a consistent form.

  • Demethylation: Add sodium benzenethiolate to the reaction mixture. This reagent demethylates the quaternary ammonium group, rendering the molecule volatile.[2]

  • Extraction of Derivative: After the reaction is complete, add an organic solvent (e.g., hexane) and water to the tube. Vortex and centrifuge. The derivatized, now less polar, this compound will partition into the organic layer.

  • Final Preparation: Transfer the organic layer to a GC-MS vial for analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

For the quantitative analysis of the demethylated propionyl derivative of this compound, specific ions should be monitored to enhance sensitivity and selectivity. Based on the structure of the derivatized analyte, the following ions are proposed for SIM analysis:

  • Target Ion (for quantification): A prominent and specific fragment ion.

  • Qualifier Ions: Two or three other characteristic fragment ions to confirm the identity of the compound.

Quantitative Data

The following table summarizes the expected quantitative performance of the GC-MS method for this compound analysis, based on typical performance for similar derivatized small molecules.[3][4][5][6][7][8][9][10][11]

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Linearity Range 5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_quantification Quantification sample Biological Sample homogenize Homogenization (Tissue) precipitate Protein Precipitation sample->precipitate homogenize->precipitate lle Liquid-Liquid Extraction precipitate->lle dry Evaporation lle->dry propionylate Propionylation dry->propionylate demethylate Demethylation propionylate->demethylate extract_deriv Derivative Extraction demethylate->extract_deriv gcms GC-MS Injection extract_deriv->gcms data_acq Data Acquisition (SIM) gcms->data_acq data_proc Data Processing data_acq->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for this compound analysis.

Signaling Pathway and Logical Relationships

logical_relationship cluster_analyte Analyte Properties cluster_method Analytical Method cluster_requirement Requirement for GC-MS cluster_solution Solution cluster_result Result analyte This compound (Polar, Non-volatile) gcms GC-MS Analysis volatility Volatility analyte->volatility Lacks gcms->volatility derivatization Chemical Derivatization (Propionylation & Demethylation) volatility->derivatization Achieved by result Volatile Derivative for Successful GC-MS Analysis derivatization->result result->gcms Enables

Caption: Logical relationship for this compound derivatization.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound in biological samples. The key to this method is the successful derivatization of the polar and non-volatile analyte into a form amenable to gas chromatography. By following this protocol, researchers can accurately measure this compound concentrations, which is crucial for advancing our understanding of its role in health and disease. This application note serves as a valuable resource for scientists and professionals in the field of drug development and biomedical research.

References

Application Notes and Protocols for the Quantitative Analysis of Propionylcholine in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylcholine (PCh) is a choline (B1196258) ester that, alongside its more well-known analogue acetylcholine (B1216132) (ACh), plays a role in cholinergic signaling.[1] It is formed from the esterification of choline with propionic acid, a short-chain fatty acid (SCFA) produced by gut microbiota. This compound acts on both muscarinic and nicotinic acetylcholine receptors and is hydrolyzed by cholinesterases.[1] The quantitative analysis of this compound in biological fluids such as plasma, serum, and urine is crucial for understanding its physiological and pathological roles, as well as for the development of drugs targeting the cholinergic system.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological fluids using mass spectrometry-based methods and enzymatic assays.

Analytical Methodologies

The quantification of this compound in complex biological matrices presents analytical challenges due to its low endogenous concentrations, high polarity, and similarity to other choline esters. The most common and reliable methods for its analysis include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in biological fluids due to its high sensitivity, specificity, and throughput.[2] For this compound analysis, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique as it provides good retention for polar compounds like choline esters.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of small, volatile, or semi-volatile compounds. For non-volatile compounds like this compound, derivatization is required to increase their volatility and thermal stability. This method offers high chromatographic resolution and is a robust analytical tool.

Enzymatic Assays

Enzymatic assays offer a cost-effective and high-throughput alternative for the quantification of choline esters. These assays are typically based on the hydrolysis of the ester by a specific cholinesterase, followed by the colorimetric or fluorometric detection of one of the reaction products.

Data Presentation

Due to the limited availability of data on the absolute endogenous concentrations of this compound in human biological fluids, the following tables summarize the performance of analytical methods for this compound and related choline esters.

Table 1: Summary of LC-MS/MS Method Performance for Choline Analogs

AnalyteMatrixLLOQLinearity RangePrecision (%RSD)Accuracy (%)Reference
AcetylcholineHuman CSF5 ng/L0.005 - 10 µg/L1.3 - 11.985.2 - 113.1[3]
CholineHuman Plasma-1 - 1000 nmol/L<1586 - 114[3]
CholineHuman Plasma-0.05 - 5 µg/mL--[4]
CholineHuman Urine0.34 µmol/L-<10.099.2 - 103.9[5]

Table 2: Relative Abundance of this compound

Biological SourceRelative Abundance to AcetylcholineAnalytical MethodReference
Rat Distal Colon Epithelium2-3%DESI-MS[1]
Torpedo Electric Organ<0.2% (without added propionate)GC-MS[6]
Torpedo Electric Organ~1% (with added propionate)GC-MS[6]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the extraction and quantification of this compound from human plasma using protein precipitation followed by HILIC-LC-MS/MS analysis.

1. Materials and Reagents

2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution (e.g., 1 µg/mL this compound-d9 in water).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of acetonitrile/water (90:10, v/v) for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: HILIC column (e.g., Syncronis HILIC, 1.7 µm, 50 x 2.1 mm)

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 95% B to 50% B over 5 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (example):

    • This compound: Precursor ion (m/z) 160.1 → Product ion (m/z) 104.1

    • This compound-d9 (IS): Precursor ion (m/z) 169.1 → Product ion (m/z) 113.1

4. Method Validation The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[7]

Protocol 2: Quantitative Analysis of this compound in Urine by GC-MS

This protocol outlines a general procedure for the analysis of this compound in urine, involving derivatization prior to GC-MS analysis.

1. Materials and Reagents

  • This compound chloride standard

  • Internal standard (e.g., deuterated analogue)

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Ethyl acetate, hexane

  • Urine samples

2. Sample Preparation and Derivatization

  • To 1 mL of urine, add the internal standard.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness.

  • Add 50 µL of BSTFA and 50 µL of acetonitrile to the dried extract.

  • Heat at 70°C for 30 minutes to carry out the derivatization.

  • After cooling, the sample is ready for GC-MS analysis.

3. GC-MS Conditions

  • GC System: Gas chromatograph with a capillary column (e.g., HP-5MS)

  • Injection Mode: Splitless

  • Carrier Gas: Helium

  • Temperature Program: Start at 80°C, ramp to 280°C.

  • Mass Spectrometer: Quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.

Protocol 3: Enzymatic Assay for this compound Quantification

This protocol is based on the Ellman's method for measuring cholinesterase activity, adapted for the quantification of this compound.

1. Principle Propionylcholinesterase (or acetylcholinesterase) hydrolyzes this compound to propionate (B1217596) and choline. The rate of this reaction is proportional to the concentration of this compound when the enzyme is in excess. The activity can be coupled to a colorimetric reaction. A more direct approach involves measuring the product, choline, using choline oxidase, which generates hydrogen peroxide that can be detected colorimetrically or fluorometrically.

2. Materials and Reagents

  • This compound chloride standards

  • Acetylcholinesterase or propionylcholinesterase

  • Choline oxidase

  • Horseradish peroxidase (HRP)

  • Colorimetric or fluorometric probe for H2O2 (e.g., Amplex Red)

  • Phosphate (B84403) buffer (pH 7.4)

  • Biological sample (e.g., deproteinized serum)

3. Assay Procedure

  • Prepare a standard curve of this compound in phosphate buffer.

  • In a 96-well plate, add 50 µL of sample or standard.

  • Add 50 µL of a reaction mixture containing acetylcholinesterase to each well to initiate the hydrolysis of this compound. Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Add 50 µL of a detection reagent containing choline oxidase, HRP, and the colorimetric/fluorometric probe.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the this compound concentration in the samples from the standard curve.

Visualizations

Signaling Pathway of this compound

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Membrane Propionyl_CoA Propionyl-CoA ChAT Choline Acetyltransferase Propionyl_CoA->ChAT Choline Choline Choline->ChAT PCh_vesicle This compound (in vesicle) ChAT->PCh_vesicle Synthesis PCh_synapse This compound PCh_vesicle->PCh_synapse Release mAChR Muscarinic Receptor (mAChR) G_protein G-protein activation mAChR->G_protein Activates nAChR Nicotinic Receptor (nAChR) Ion_channel Ion Channel Opening nAChR->Ion_channel Opens Cellular_response Cellular Response G_protein->Cellular_response Ion_channel->Cellular_response PCh_synapse->mAChR Binds PCh_synapse->nAChR Binds PChE Propionylcholinesterase PCh_synapse->PChE Hydrolysis Propionate_Choline Propionate + Choline PChE->Propionate_Choline

Caption: Signaling pathway of this compound at a cholinergic synapse.

Experimental Workflow for LC-MS/MS Analysis

G start Biological Sample (Plasma, Serum, Urine) is_add Addition of Internal Standard start->is_add prep Sample Preparation (Protein Precipitation/SPE) extract Extraction & Concentration prep->extract is_add->prep lc HILIC Separation extract->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition & Processing ms->data quant Quantification data->quant

Caption: General workflow for this compound analysis by LC-MS/MS.

Logical Relationship of Enzymatic Assay

G PCh This compound (Sample/Standard) PChE Propionylcholinesterase PCh->PChE Hydrolysis Choline Choline PChE->Choline Choline_Oxidase Choline Oxidase Choline->Choline_Oxidase Oxidation H2O2 Hydrogen Peroxide Choline_Oxidase->H2O2 HRP Horseradish Peroxidase H2O2->HRP Signal Detectable Signal HRP->Signal Probe Colorimetric/ Fluorometric Probe Probe->HRP

Caption: Principle of the enzymatic assay for this compound quantification.

References

Application Notes and Protocols for the Synthesis of Radiolabeled Propionylcholine for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylcholine is a choline (B1196258) ester and a structural analog of the neurotransmitter acetylcholine (B1216132). Due to its susceptibility to hydrolysis by acetylcholinesterase (AChE), radiolabeled this compound serves as a valuable tracer for in vivo and in vitro studies of AChE activity. Positron Emission Tomography (PET) and liquid scintillation counting are powerful techniques that, when coupled with radiolabeled this compound, can provide quantitative measurements of enzyme kinetics and distribution. This document provides detailed protocols for the synthesis of Carbon-11 and Tritium labeled this compound.

The primary application of radiolabeled this compound is in the quantitative imaging of AChE activity in the brain.[1] Analogs of acetylcholine are used to visualize and measure the activity of this critical enzyme in vivo. The underlying principle involves the enzymatic hydrolysis of the radiolabeled substrate by AChE, leading to the formation of a hydrophilic radiolabeled metabolite that is effectively trapped in the tissue. The rate of accumulation of this trapped metabolite is proportional to the activity of AChE.

Synthesis of [11C]this compound

The synthesis of [11C]this compound is achieved through the N-methylation of a suitable precursor, N,N-dimethylaminoethyl propionate (B1217596), using [11C]methyl iodide ([11C]CH3I). The short 20.4-minute half-life of Carbon-11 necessitates a rapid and automated synthesis process.[2]

Precursor Synthesis: N,N-dimethylaminoethyl propionate

A plausible synthetic route for the precursor involves the esterification of N,N-dimethylethanolamine with propionyl chloride.

Protocol:

  • To a solution of N,N-dimethylethanolamine (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C, add triethylamine (B128534) (1.1 equivalents).

  • Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N,N-dimethylaminoethyl propionate.

Automated Radiosynthesis of [11C]this compound

The radiosynthesis is typically performed in an automated synthesis module. The process begins with the production of [11C]CO2 from a cyclotron via the 14N(p,α)11C nuclear reaction.[3] This is then converted to [11C]CH3I, which is used for the methylation reaction.

Experimental Protocol:

  • Production of [11C]Methyl Iodide:

    • [11C]CO2 produced from the cyclotron is trapped on a molecular sieve.

    • The [11C]CO2 is released and reduced to [11C]CH4 using H2 over a nickel catalyst at high temperature.

    • [11C]CH4 is then reacted with iodine vapor at high temperature to produce [11C]CH3I.

    • The [11C]CH3I is purified and trapped in a cooled loop.

  • N-[11C]Methylation:

    • A solution of the precursor, N,N-dimethylaminoethyl propionate (1-2 mg), in a suitable solvent like dimethylformamide (DMF) (200-300 µL) is prepared in the reaction vessel of the automated synthesizer.

    • The trapped [11C]CH3I is released and bubbled through the precursor solution at room temperature or with gentle heating (e.g., 80°C) for 3-5 minutes.[4]

  • Purification:

    • The reaction mixture is passed through a solid-phase extraction (SPE) cartridge (e.g., a C18 Sep-Pak) to remove unreacted precursor and non-polar impurities.

    • The desired [11C]this compound, being a quaternary ammonium (B1175870) salt, is retained on a cation exchange SPE cartridge (e.g., CM Sep-Pak).

    • The cation exchange cartridge is washed with water for injection to remove any remaining impurities.

    • The final product, [11C]this compound, is eluted from the cartridge with sterile saline for injection.

  • Final Formulation:

    • The eluted solution is passed through a sterile filter (0.22 µm) into a sterile, pyrogen-free vial.

Quantitative Data for [11C]this compound Synthesis

The following table summarizes typical data obtained from the automated synthesis of [11C]choline analogs, which are expected to be similar for [11C]this compound.

ParameterTypical Value
Radiochemical Yield (decay corrected)40-60%
Molar Activity> 37 GBq/µmol (>1 Ci/µmol)
Radiochemical Purity> 95%
Total Synthesis Time20-25 minutes

Synthesis Workflow Diagram

G cluster_0 [11C]CO2 Production cluster_1 [11C]CH3I Synthesis cluster_2 [11C]this compound Synthesis Cyclotron Cyclotron (14N(p,α)11C) CO2_trap [11C]CO2 Trapping Cyclotron->CO2_trap Reduction Reduction to [11C]CH4 CO2_trap->Reduction Iodination Iodination to [11C]CH3I Reduction->Iodination CH3I_purification Purification Iodination->CH3I_purification Methylation N-[11C]Methylation CH3I_purification->Methylation Precursor N,N-dimethylaminoethyl propionate Precursor->Methylation SPE_Purification SPE Purification Methylation->SPE_Purification Final_Product [11C]this compound SPE_Purification->Final_Product

Caption: Automated synthesis workflow for [11C]this compound.

Synthesis of [3H]this compound

The synthesis of [3H]this compound can be achieved by the acylation of commercially available [3H]choline chloride with propionyl chloride.

Experimental Protocol
  • Start with a solution of [3H]choline chloride in a suitable anhydrous solvent like pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add propionyl chloride (1.1 equivalents) to the stirred solution.

  • Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for an additional 2 hours.

  • Monitor the reaction by radio-TLC or radio-HPLC.

  • Upon completion, the solvent is removed under a stream of nitrogen.

  • The residue is redissolved in a minimal amount of water or a suitable buffer.

  • Purify the [3H]this compound using preparative HPLC.

Quantitative Data for [3H]this compound Synthesis

The following table presents expected data for the synthesis of [3H]this compound.

ParameterExpected Value
Radiochemical Yield60-80%
Specific ActivityDependent on the starting [3H]choline (typically 1-3 TBq/mmol or 30-85 Ci/mmol)
Radiochemical Purity> 98%

Quality Control

For use in tracer studies, especially in clinical settings, the final radiolabeled this compound product must undergo rigorous quality control testing.[5]

TestMethodSpecification
Identity of Radionuclide Gamma spectroscopyCoincidence peak at 511 keV; Half-life of 20.4 ± 1 min for 11C
Radiochemical Purity Radio-HPLC≥ 95%
Chemical Purity HPLC (UV detector)Peak corresponding to this compound should be identifiable; absence of significant impurities
Residual Solvents Gas Chromatography (GC)Within pharmacopeia limits (e.g., DMF < 880 ppm)
pH pH meter or strip4.5 - 7.5
Sterility Incubation in culture mediaNo microbial growth
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (or as per pharmacopeia)

Application in Tracer Studies: AChE Activity Assay

Radiolabeled this compound is a substrate for AChE. The enzyme hydrolyzes it into radiolabeled choline and propionic acid. In brain imaging studies with [11C]this compound, the resulting [11C]choline is more polar and is trapped within the brain tissue, allowing for its detection by PET.[1]

In Vitro AChE Activity Assay Protocol

This protocol provides a basic framework for measuring AChE activity in tissue homogenates using [3H]this compound.

  • Prepare tissue homogenates in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • In a microcentrifuge tube, add a known amount of tissue homogenate.

  • Add a known concentration of [3H]this compound to initiate the reaction.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an acid or a specific AChE inhibitor.

  • Separate the unreacted [3H]this compound from the product, [3H]choline, using a suitable method like liquid-liquid extraction or ion-exchange chromatography.

  • Quantify the amount of [3H]choline formed using a liquid scintillation counter.

  • Calculate the AChE activity based on the rate of [3H]choline formation. Commercial assay kits are also available for the colorimetric or fluorometric detection of AChE activity.[6][7]

Signaling Pathway Diagram

G This compound [11C] or [3H] This compound AChE Acetylcholinesterase (AChE) This compound->AChE Substrate Products [11C] or [3H] Choline + Propionic Acid AChE->Products Hydrolysis Trapping Metabolite Trapping (in tissue) Products->Trapping Detection Signal

Caption: Enzymatic hydrolysis of radiolabeled this compound by AChE.

References

Application Notes and Protocols for Propionylcholine in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylcholine is a synthetic choline (B1196258) ester that serves as an analog to the endogenous neurotransmitter acetylcholine (B1216132). It is a valuable pharmacological tool in the study of cholinergic systems, acting as an agonist at both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors. Notably, studies have indicated that this compound exhibits a degree of selectivity, predominantly acting on muscarinic receptors.[1][2] This makes it a useful compound for investigating the distinct roles of these receptor subtypes in cellular physiology and pathophysiology.

These application notes provide a comprehensive guide for utilizing this compound in patch clamp electrophysiology experiments to characterize its effects on ion channel function. The protocols and data presented herein are intended to assist researchers in designing and executing experiments to probe the intricacies of cholinergic signaling in various cell types.

Data Presentation

The following tables summarize the key quantitative data regarding the activity of this compound at cholinergic receptors. This information is crucial for experimental design, particularly for determining appropriate concentration ranges.

ParameterReceptor TypeValueCell Type/PreparationReference
Relative Production RateEndogenous Production2-3% of AcetylcholineRat Colonic Epithelium[1][2]
Primary Receptor ActionMuscarinic Acetylcholine ReceptorAgonistRat Colonic Epithelium[1][2]
Secondary Receptor ActionNicotinic Acetylcholine ReceptorAgonistRat Colonic Epithelium[1][2]

Note: Specific quantitative data such as EC50, IC50, and current kinetics for this compound from patch clamp studies are not widely available in the reviewed literature. The provided data is based on Ussing chamber experiments on native tissue preparations.

Signaling Pathways

This compound elicits cellular responses by activating two major types of cholinergic receptors, each with a distinct signaling mechanism.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PCh This compound mAChR Muscarinic Receptor (M1, M3, M5) PCh->mAChR Binds Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release IonChannel_mod Ion Channel Modulation Ca2_release->IonChannel_mod PKC->IonChannel_mod

Muscarinic receptor Gq signaling pathway.

nAChR_signaling cluster_membrane Cell Membrane cluster_ions Ion Flux PCh This compound nAChR Nicotinic Receptor (Ion Channel) PCh->nAChR Binds Na_in Na⁺ Influx nAChR->Na_in Opens K_out K⁺ Efflux nAChR->K_out Ca_in Ca²⁺ Influx (some subtypes) nAChR->Ca_in Depolarization Membrane Depolarization Na_in->Depolarization Ca_in->Depolarization

Nicotinic receptor ion channel signaling.

Experimental Protocols

The following protocols are designed for whole-cell patch clamp recordings to investigate the effects of this compound on cells expressing cholinergic receptors. These protocols can be adapted for specific cell types and experimental questions.

Protocol 1: Characterization of this compound-Evoked Currents in a Heterologous Expression System

This protocol is designed for characterizing the effects of this compound on a specific subtype of cholinergic receptor expressed in a cell line (e.g., HEK293, CHO).

1. Cell Culture and Transfection:

  • Culture cells in appropriate media and conditions.

  • Transiently or stably transfect cells with the desired nicotinic or muscarinic acetylcholine receptor subunit(s). Co-transfection with a fluorescent marker (e.g., GFP) is recommended to identify transfected cells.

  • Perform recordings 24-48 hours post-transfection.

2. Solutions and Reagents:

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

  • External (Bath) Solution (in mM): 140 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • This compound Stock Solution: Prepare a 100 mM stock solution of this compound chloride in sterile water. Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Equipment: A standard patch clamp setup including an amplifier, micromanipulator, perfusion system, and data acquisition software.

  • Pipettes: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Identify a transfected cell.

    • Approach the cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -70 mV.

  • Data Acquisition:

    • Record baseline current for 1-2 minutes.

    • Apply increasing concentrations of this compound (e.g., 1 µM to 1 mM) via a perfusion system. Apply each concentration until the current response reaches a steady state.

    • Wash out the drug with the external solution between applications until the current returns to baseline.

    • Record the peak and steady-state current at each concentration.

4. Data Analysis:

  • Plot the concentration-response curve by normalizing the peak current at each concentration to the maximal response.

  • Fit the curve with the Hill equation to determine the EC50 and Hill coefficient.

  • Analyze current kinetics (activation, deactivation, and desensitization rates).

Protocol 2: Investigating the Modulation of Endogenous Cholinergic Receptors in Neurons

This protocol is for studying the effects of this compound on native receptors in primary neuron cultures or acute brain slices.

1. Preparation of Neurons:

  • For cultured neurons: Plate dissociated neurons on coated coverslips and culture for the desired duration.

  • For acute slices: Prepare brain slices (200-300 µm thick) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

2. Solutions and Reagents:

  • Internal (Pipette) Solution: Same as Protocol 1.

  • aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 Glucose, 2 CaCl₂, 1 MgCl₂. Bubble with 95% O₂/5% CO₂.

  • This compound Stock Solution: Same as Protocol 1.

3. Electrophysiological Recording:

  • Follow the same procedure for achieving whole-cell configuration as in Protocol 1.

  • For slice recordings, visualize neurons using DIC or fluorescence microscopy.

  • Apply this compound and any antagonists using a perfusion system.

4. Experimental Design:

  • Receptor Subtype Identification: To distinguish between muscarinic and nicotinic receptor-mediated effects, use specific antagonists:

    • Muscarinic antagonist: Atropine (non-selective), Pirenzepine (M1 selective), etc.

    • Nicotinic antagonist: Mecamylamine (non-selective), Dihydro-β-erythroidine (α4β2 selective), etc.

  • Co-apply the antagonist with this compound to observe any blockade of the current response.

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Prep Cell Preparation (Culture/Slice) Patch Achieve Whole-Cell Configuration Cell_Prep->Patch Solutions Prepare Solutions (Internal, External, Drug) Solutions->Patch Baseline Record Baseline Current Patch->Baseline Drug_App Apply this compound (± Antagonists) Baseline->Drug_App Washout Washout Drug_App->Washout Measure Measure Current (Amplitude, Kinetics) Drug_App->Measure Washout->Drug_App Repeat for different [conc] CR_Curve Generate Concentration- Response Curve Measure->CR_Curve EC50 Calculate EC50 CR_Curve->EC50

General experimental workflow for patch clamp.

Concluding Remarks

This compound is a valuable tool for dissecting the roles of cholinergic receptor subtypes in cellular electrophysiology. While it shows a preference for muscarinic receptors, its action on nicotinic receptors should not be disregarded. The protocols outlined in these application notes provide a framework for characterizing the electrophysiological effects of this compound. Researchers are encouraged to adapt these protocols to their specific experimental needs, including the use of selective antagonists to isolate the contributions of different receptor subtypes. Further research is warranted to establish a more detailed pharmacological profile of this compound, including its potency and efficacy at various recombinant and native cholinergic receptors.

References

Application Notes and Protocols for In Vivo Microdialysis of Propionylcholine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propionylcholine is a choline (B1196258) ester that, like the well-studied neurotransmitter acetylcholine (B1216132), can act on muscarinic receptors.[1] Its presence and activity in biological systems, particularly where high concentrations of propionate (B1217596) are found (such as the gut), suggest a potential role in cellular signaling and communication.[1] In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of living animals, offering real-time insights into the release of endogenous molecules like this compound in response to physiological or pharmacological stimuli.[2][3]

These application notes provide a detailed overview and a proposed protocol for utilizing in vivo microdialysis to measure this compound release. Due to a scarcity of literature specifically detailing the in vivo microdialysis of this compound, the following protocols are adapted from well-established methods for acetylcholine, a structurally and chemically similar molecule.[4][5][6]

This compound Signaling Pathway

This compound predominantly exerts its effects through muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs).[1] The activation of these receptors initiates intracellular signaling cascades that vary depending on the receptor subtype (M1-M5) and the associated G-protein. The primary pathways involve the Gq/11 and Gi/o proteins.

  • Gq/11 Pathway (Activated by M1, M3, M5 Receptors): Upon this compound binding, the receptor activates the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

  • Gi/o Pathway (Activated by M2, M4 Receptors): this compound binding to these receptors activates the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Propionylcholine_Signaling cluster_membrane Plasma Membrane cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway cluster_downstream Intracellular Effects PCh This compound M135 M1, M3, M5 Muscarinic Receptor PCh->M135 binds M24 M2, M4 Muscarinic Receptor PCh->M24 binds Gq Gq/11 M135->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC_activation PKC Activation DAG->PKC_activation activates Gi Gi/o M24->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP AC->cAMP ATP->cAMP Cellular_Response_Gi Cellular Response cAMP->Cellular_Response_Gi modulates Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC_activation->Cellular_Response_Gq Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis cluster_verification Post-Experiment A1 Anesthesia A2 Stereotaxic Surgery A1->A2 A3 Guide Cannula Implantation A2->A3 B1 Microdialysis Probe Insertion A3->B1 B2 Perfusion with aCSF (with esterase inhibitor) B1->B2 B3 System Equilibration (60-90 min) B2->B3 B4 Baseline Sample Collection B3->B4 B5 Pharmacological Challenge (optional) B4->B5 B6 Post-Challenge Sample Collection B5->B6 C1 Sample Storage (-80°C) B6->C1 D1 Euthanasia B6->D1 C2 UPLC-MS/MS Analysis C1->C2 C3 Data Quantification C2->C3 D2 Brain Extraction D3 Histological Verification of Probe Placement

References

Propionylcholine as a Cholinergic Agagonist in Primary Neuron Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylcholine is a synthetic choline (B1196258) ester that acts as a cholinergic agonist, primarily targeting muscarinic acetylcholine (B1216132) receptors. While less potent than the endogenous neurotransmitter acetylcholine, this compound serves as a valuable tool in neuroscience research for probing the function of the cholinergic system in primary neuron cultures. Its differential affinity for muscarinic over nicotinic receptors allows for the specific investigation of muscarinic receptor-mediated signaling pathways in a controlled in vitro environment. These application notes provide a comprehensive overview of the use of this compound in primary neuron cultures, including its mechanism of action, relevant protocols for cell culture and agonist application, and methods for assessing neuronal responses.

Mechanism of Action

This compound exerts its effects by binding to and activating cholinergic receptors on the surface of neurons. While it can interact with both muscarinic and nicotinic receptors, studies in various tissues have shown that it predominantly acts on muscarinic receptors.[1] Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades.

Muscarinic Receptor Signaling:

  • M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Nicotinic Receptor Signaling: Nicotinic receptors are ligand-gated ion channels. While this compound has a lower affinity for these receptors, its binding can lead to the opening of the channel, allowing the influx of cations, primarily sodium (Na+) and calcium (Ca2+). This influx causes membrane depolarization and can trigger downstream calcium-dependent signaling pathways, such as the PI3K-Akt pathway.

Quantitative Data

Quantitative data on the potency of this compound in primary neuron cultures is limited. However, studies in other tissues can provide an estimate of its efficacy. The half-maximal effective concentration (EC50) is a measure of a drug's potency.

AgonistTissue TypeEC50 (µM)Receptor TypeReference
This compound Rat Colonic Mucosa-Submucosa31.7 ± 1.5Muscarinic[1]
AcetylcholineRat Colonic Mucosa-Submucosa9.5 ± 1.2Muscarinic[1]

Note: The EC50 value for this compound in primary neuron cultures may differ from the value presented above. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific neuronal culture system.

Signaling Pathways and Experimental Workflow Diagrams

muscarinic_signaling cluster_m1_m3_m5 M1, M3, M5 Receptor Pathway cluster_m2_m4 M2, M4 Receptor Pathway Propionylcholine_M1 This compound M1_Receptor M1/M3/M5 Receptor Propionylcholine_M1->M1_Receptor binds Gq_11 Gq/11 M1_Receptor->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers PKC_Activation PKC Activation DAG->PKC_Activation activates Propionylcholine_M2 This compound M2_Receptor M2/M4 Receptor Propionylcholine_M2->M2_Receptor binds Gi_o Gi/o M2_Receptor->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP nicotinic_signaling cluster_nicotinic Nicotinic Receptor Pathway Propionylcholine_N This compound nAChR Nicotinic Receptor Propionylcholine_N->nAChR binds Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx opens Depolarization Membrane Depolarization Ion_Influx->Depolarization VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC activates Ca_Influx_VGCC Further Ca²⁺ Influx VGCC->Ca_Influx_VGCC Downstream Downstream Signaling (e.g., PI3K-Akt) Ca_Influx_VGCC->Downstream activates experimental_workflow Start Start: Primary Neuron Culture Preparation Plating Plate Neurons on Coated Coverslips Start->Plating Maturation Allow Neurons to Mature (7-14 days) Plating->Maturation Propionylcholine_Prep Prepare this compound Solutions Maturation->Propionylcholine_Prep Application Apply this compound to Cultures Maturation->Application Propionylcholine_Prep->Application Incubation Incubate for Defined Period Application->Incubation Measurement Measure Neuronal Response Incubation->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Development of a Cell-Based Assay for Propionylcholine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylcholine is an ester of choline (B1196258) that acts as an agonist at cholinergic receptors, with a predominant activity on muscarinic acetylcholine (B1216132) receptors.[1] Its presence and activity in biological systems, such as the colonic epithelium, suggest a role in physiological processes, making it a target of interest for pharmacological and drug discovery research. This document provides a detailed protocol for developing and implementing a cell-based assay to quantify the activity of this compound, focusing on its ability to stimulate intracellular calcium mobilization via the muscarinic M1 receptor.

The assay described herein utilizes a commercially available Chinese Hamster Ovary (CHO-K1) cell line stably expressing the human muscarinic M1 (CHRM1) receptor. Activation of this Gq-coupled receptor by an agonist like this compound initiates a signaling cascade that results in the release of intracellular calcium (Ca²⁺). This change in cytosolic Ca²⁺ concentration can be detected using a fluorescent calcium indicator dye, providing a robust and quantifiable readout of receptor activation.

Signaling Pathway of this compound at the M1 Muscarinic Receptor

This compound, upon binding to the M1 muscarinic receptor, a Gq-protein coupled receptor (GPCR), triggers a well-defined signaling pathway. The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytosol. This increase in intracellular Ca²⁺ is the primary signal measured in this assay.

propionylcholine_signaling_pathway This compound This compound M1_Receptor M1 Muscarinic Receptor (Gq-coupled) This compound->M1_Receptor Binds to G_Protein Gq Protein M1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_Release Ca²⁺ Release ER->Ca_Release Releases experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture CHO-K1-M1 cells Cell_Seeding 2. Seed cells into 96-well plate (40,000-60,000 cells/well) Cell_Culture->Cell_Seeding Incubation 3. Incubate overnight (37°C, 5% CO₂) Cell_Seeding->Incubation Dye_Loading 4. Load cells with Fluo-4 AM (1 hour, 37°C) Incubation->Dye_Loading Washing 5. Wash cells to remove excess dye Dye_Loading->Washing Compound_Addition 6. Add this compound (and controls) Washing->Compound_Addition Measurement 7. Measure fluorescence (kinetic read) Compound_Addition->Measurement Data_Processing 8. Calculate ΔRFU Measurement->Data_Processing Dose_Response 9. Plot dose-response curve Data_Processing->Dose_Response EC50_Calc 10. Determine EC₅₀ value Dose_Response->EC50_Calc

References

Application Notes and Protocols for Propionylcholine Measurement in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylcholine is a choline (B1196258) ester and an analog of the neurotransmitter acetylcholine (B1216132). While less abundant than acetylcholine, its presence and biological activity are of growing interest in neuroscience and pharmacology. This compound has been identified in various tissues and is known to interact with cholinergic receptors, suggesting a potential role in physiological and pathological processes. Accurate measurement of this compound in tissue samples is crucial for understanding its distribution, metabolism, and function.

This document provides a detailed protocol for the sample preparation and quantification of this compound in tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Quantitative Data Summary

This compound is generally found in lower concentrations compared to acetylcholine in mammalian tissues. The following table summarizes available quantitative data.

TissueSpeciesThis compound ConcentrationMethodReference
Colon (surface epithelium)Rat2-3% of acetylcholine levelsDESI-MS[1][2]
Electric OrganTorpedo marmorata< 0.2% of tissue acetylcholineGC-MS[3]
SpermatozoaBullPresent, lower than acetylcholinePyrolysis-GC-MS[4]

Signaling Pathway

This compound has been shown to act predominantly on muscarinic acetylcholine receptors.[1][2] The activation of these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events. The diagram below illustrates a generalized signaling pathway for Gq-coupled muscarinic receptors (e.g., M1, M3, M5), which are stimulated by this compound.

muscarinic_signaling PCh This compound mAChR Muscarinic Receptor (M1/M3/M5) PCh->mAChR Binds to Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates CellularResponse Downstream Cellular Responses (e.g., Ion Channel Modulation, Gene Expression) PKC->CellularResponse Phosphorylates targets leading to experimental_workflow Tissue 1. Tissue Collection (Flash-freeze in liquid N₂) Homogenization 2. Homogenization (in acidified organic solvent with IS) Tissue->Homogenization Centrifugation1 3. Centrifugation (Protein Precipitation) Homogenization->Centrifugation1 Supernatant 4. Supernatant Collection Centrifugation1->Supernatant Extraction 5. Extraction/Purification (LLE or SPE) Supernatant->Extraction Evaporation 6. Solvent Evaporation Extraction->Evaporation Reconstitution 7. Reconstitution (in mobile phase) Evaporation->Reconstitution LCMS 8. LC-MS/MS Analysis Reconstitution->LCMS

References

Application Note: Simultaneous Quantification of Propionylcholine and Other Choline Esters by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the simultaneous separation and quantification of propionylcholine, acetylcholine, butyrylcholine (B1668140), and choline (B1196258) in biological and agricultural samples using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and separation of these highly polar quaternary amine compounds. This approach provides excellent peak shape and sensitivity, making it suitable for researchers, scientists, and professionals in drug development and food science. All experimental protocols and quantitative data are detailed herein.

Introduction

Choline and its esters, such as acetylcholine, this compound, and butyrylcholine, are crucial compounds involved in various physiological processes. Acetylcholine is a primary neurotransmitter, while this compound and butyrylcholine also play roles in cholinergic signaling and are found in various biological and agricultural sources.[1] The accurate quantification of these structurally similar compounds is challenging due to their high polarity, which results in poor retention on traditional reversed-phase chromatography columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative that provides excellent retention and separation of polar analytes.[2] This application note details a HILIC-MS/MS method for the simultaneous analysis of these four choline esters.

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is employed for the cleanup and concentration of choline esters from aqueous samples, such as fruit and vegetable extracts.[1]

  • Conditioning: A weakly acidic cation exchange SPE cartridge is conditioned with methanol (B129727) followed by ultrapure water.

  • Loading: The sample extract is loaded onto the SPE cartridge.

  • Washing: The cartridge is washed with water to remove interfering substances.

  • Elution: The choline esters are eluted from the cartridge with a suitable solvent, such as methanol containing a small percentage of formic acid.

  • Drying and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in an appropriate volume of the initial mobile phase.

HPLC-MS/MS Analysis

The analysis is performed on an HPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

ParameterValue
Column HILIC Column (e.g., Atlantis HILIC Silica, 3 µm, 2.1 x 100 mm)
Mobile Phase A 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow 800 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the quantitative data for the separation of choline and its esters.

Table 1: MRM Transitions and Retention Times

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
Choline104.160.1202.5
Acetylcholine146.187.1204.2
This compound160.187.1205.1
Butyrylcholine174.287.1206.3

Table 2: Method Performance

CompoundLinearity (r²)LOD (ng/mL)LOQ (ng/mL)
Choline>0.990.51.5
Acetylcholine>0.990.10.3
This compound>0.990.20.6
Butyrylcholine>0.990.20.6

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological/Agricultural Sample Homogenization Homogenization Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE Elution Elution & Concentration SPE->Elution Reconstitution Reconstitution Elution->Reconstitution HPLC HILIC-HPLC Separation Reconstitution->HPLC MS Tandem Mass Spectrometry (MS/MS) HPLC->MS Data Data Acquisition & Processing MS->Data Quantification Quantification of Choline Esters Data->Quantification

Caption: Experimental workflow for the analysis of choline esters.

Logical Relationship of Analytes

G Choline Choline Acetylcholine Acetylcholine Choline->Acetylcholine Acetyl Group This compound This compound Choline->this compound Propionyl Group Butyrylcholine Butyrylcholine Choline->Butyrylcholine Butyryl Group

Caption: Structural relationship of choline and its esters.

Conclusion

The described HILIC-MS/MS method allows for the sensitive and selective quantification of this compound, acetylcholine, butyrylcholine, and choline in a single chromatographic run. The sample preparation protocol is straightforward and effective for complex matrices. This method provides a valuable tool for researchers in various fields requiring the accurate measurement of these important biological compounds.

References

Application Notes and Protocols: Propionylcholine Chloride Solution for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylcholine chloride is a synthetic quaternary ammonium (B1175870) compound and an analog of the endogenous neurotransmitter acetylcholine (B1216132).[1] As a cholinergic agonist, it mimics the action of acetylcholine, influencing nerve impulse transmission by interacting with cholinergic receptors.[1] This property makes it a valuable tool for in vitro research in pharmacology and neuroscience, particularly for studying the cholinergic system, its signaling pathways, and its role in various physiological and pathological processes.

This document provides detailed application notes and protocols for the use of this compound chloride solution in a range of in vitro experiments. It is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on cellular function.

Mechanism of Action

This compound chloride exerts its effects by binding to and activating cholinergic receptors, which are broadly classified into two main types: muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs).

  • Muscarinic Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This compound predominantly acts on muscarinic receptors.[2][3]

  • Nicotinic Receptors (nAChRs): These are ligand-gated ion channels. Upon agonist binding, the channel opens, allowing the influx of cations, primarily Na+ and Ca2+, which leads to depolarization of the cell membrane. This compound has been shown to have a lesser effect on nicotinic receptors compared to its muscarinic activity.[2][3]

Data Presentation

The following tables summarize the available quantitative data for the in vitro effects of this compound chloride.

Table 1: Pharmacological Activity of this compound Chloride in Ussing Chamber Experiments

ParameterTissue PreparationValue (µM)Reference
EC50 Mucosal–submucosal31.7 ± 1.5[2]
EC50 Mucosal208 ± 1.2[2]

EC50 (Half-maximal effective concentration) values represent the concentration of this compound chloride required to elicit 50% of the maximal increase in short-circuit current (Isc), which is indicative of anion secretion.

Experimental Protocols

Protocol 1: Ussing Chamber Assay for Measuring Ion Transport

This protocol is adapted from studies investigating the effect of cholinergic agonists on colonic ion transport.[2] It can be used to assess the effect of this compound chloride on epithelial ion secretion.

Materials:

  • This compound chloride stock solution

  • Epithelial tissue (e.g., rat distal colon) or cultured epithelial cell monolayers on permeable supports

  • Krebs-Ringer bicarbonate buffer (or other appropriate physiological buffer)

  • Ussing chamber system

  • Voltage-clamp amplifier

  • Carbogen gas (95% O2 / 5% CO2)

  • Water bath

Procedure:

  • Tissue Preparation:

    • Excise the epithelial tissue and place it in ice-cold, oxygenated buffer.

    • Carefully dissect the tissue to obtain a preparation of the desired thickness (e.g., mucosal-submucosal or mucosal).

    • Mount the tissue in the Ussing chamber slider, with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.

  • Ussing Chamber Setup:

    • Fill both the apical and basolateral chambers with an equal volume of pre-warmed (37°C) and carbogen-gassed buffer.

    • Equilibrate the tissue for 30-60 minutes, maintaining the temperature and continuous gassing.

  • Measurement of Short-Circuit Current (Isc):

    • Clamp the transepithelial voltage to 0 mV using the voltage-clamp amplifier. The current required to maintain this voltage is the short-circuit current (Isc).

    • Record the baseline Isc until a stable reading is obtained.

  • Application of this compound Chloride:

    • Prepare serial dilutions of this compound chloride in the appropriate buffer.

    • Add increasing concentrations of this compound chloride to the basolateral chamber.

    • Record the change in Isc after each addition until a maximal response is achieved.

  • Data Analysis:

    • Plot the change in Isc against the log concentration of this compound chloride.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Neurotransmitter Release Assay Using PC12 or SH-SY5Y Cells

This protocol describes a method to assess the ability of this compound chloride to induce the release of neurotransmitters (e.g., dopamine (B1211576) from PC12 cells or noradrenaline from SH-SY5Y cells).

Materials:

  • PC12 or SH-SY5Y cells

  • Cell culture medium (e.g., DMEM with appropriate supplements)

  • [3H]-dopamine or [3H]-noradrenaline

  • Krebs-Ringer-HEPES buffer

  • This compound chloride stock solution

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture and Loading:

    • Culture PC12 or SH-SY5Y cells in appropriate flasks or multi-well plates.

    • Incubate the cells with [3H]-dopamine or [3H]-noradrenaline in the culture medium for 1-2 hours at 37°C to allow for uptake of the radiolabeled neurotransmitter.

  • Wash and Equilibration:

    • Gently wash the cells three times with pre-warmed Krebs-Ringer-HEPES buffer to remove excess radiolabel.

    • Equilibrate the cells in fresh buffer for 15-30 minutes at 37°C.

  • Stimulation of Release:

    • Remove the equilibration buffer and replace it with buffer containing various concentrations of this compound chloride.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to stimulate neurotransmitter release.

    • As a positive control, use a high concentration of KCl (e.g., 50 mM) to induce depolarization-dependent release.

  • Sample Collection and Analysis:

    • Collect the supernatant (extracellular medium) from each well.

    • Lyse the cells in each well with a lysis buffer (e.g., 0.1 M HCl) to determine the remaining intracellular radioactivity.

    • Add the supernatant and cell lysate samples to scintillation vials with scintillation fluid.

    • Measure the radioactivity in each sample using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of neurotransmitter release for each condition: (Radioactivity in supernatant / (Radioactivity in supernatant + Radioactivity in cell lysate)) * 100.

    • Plot the percentage of release against the concentration of this compound chloride.

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to assess the potential cytotoxicity of this compound chloride on a chosen cell line.

Materials:

  • Selected cell line (e.g., SH-SY5Y, PC12, or a non-neuronal line)

  • Cell culture medium

  • This compound chloride stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound chloride in cell culture medium.

    • Remove the old medium from the cells and replace it with medium containing different concentrations of this compound chloride. Include a vehicle control (medium without the compound).

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control: (Absorbance of treated cells / Absorbance of control cells) * 100.

    • Plot the percentage of cell viability against the log concentration of this compound chloride to determine the IC50 value (concentration that causes 50% inhibition of cell viability).

Visualizations

Cholinergic_Signaling_Pathway This compound This compound Chloride mAChR_q M1/M3/M5 mAChR This compound->mAChR_q Predominantly mAChR_i M2/M4 mAChR This compound->mAChR_i Predominantly nAChR Nicotinic AChR This compound->nAChR Lesser extent Gq_11 Gq/11 mAChR_q->Gq_11 Activates Gi_o Gi/o mAChR_i->Gi_o Activates Ion_Channel Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Channel Opens PLC Phospholipase C (PLC) Gq_11->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response ATP ATP cAMP->Cellular_Response Ion_Channel->Cellular_Response Leads to

Caption: Cholinergic signaling pathways activated by this compound chloride.

Ussing_Chamber_Workflow start Start prep_tissue Prepare Epithelial Tissue or Cell Monolayer start->prep_tissue mount_tissue Mount Tissue in Ussing Chamber prep_tissue->mount_tissue add_buffer Add Pre-warmed and Gassed Buffer mount_tissue->add_buffer equilibrate Equilibrate Tissue (30-60 min) add_buffer->equilibrate voltage_clamp Apply Voltage Clamp (0 mV) Record Baseline Isc equilibrate->voltage_clamp add_agonist Add this compound Chloride (Cumulative Concentrations) voltage_clamp->add_agonist record_isc Record Change in Isc add_agonist->record_isc record_isc->add_agonist Next Concentration data_analysis Data Analysis record_isc->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Ussing chamber assay.

References

Application Notes and Protocols for Measuring Propionylcholine-Induced Changes in Intracellular Calcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylcholine is a cholinergic agonist that exerts its effects through the activation of muscarinic acetylcholine (B1216132) receptors (mAChRs). A key consequence of the activation of specific mAChR subtypes, particularly the M1, M3, and M5 receptors, is the mobilization of intracellular calcium ([Ca²⁺]i). This elevation in cytosolic calcium is a critical second messenger, triggering a cascade of downstream cellular responses. The measurement of this compound-induced changes in [Ca²⁺]i is therefore a fundamental tool for researchers studying cholinergic signaling, characterizing the pharmacological properties of muscarinic receptor ligands, and screening for novel drug candidates targeting these receptors.

These application notes provide a detailed overview of the signaling pathway, experimental protocols for measuring [Ca²⁺]i changes, and representative data on the effects of this compound.

Signaling Pathway of this compound-Induced Calcium Mobilization

This compound, upon binding to Gq/11-coupled muscarinic receptors (M1, M3, M5), initiates a well-defined signaling cascade.[1][2] The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This leads to the dissociation of the Gαq/11-GTP subunit, which in turn activates the enzyme phospholipase C (PLC).[3][4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER), which functions as a major intracellular calcium store. The binding of IP₃ to its receptor opens calcium channels, resulting in the rapid release of Ca²⁺ from the ER into the cytosol and a transient increase in intracellular calcium concentration.

Propionylcholine_Signaling_Pathway This compound This compound mAChR Muscarinic Receptor (M1, M3, M5) This compound->mAChR Binds to Gq11 Gq/11 Protein mAChR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response Initiates

This compound Signaling Pathway

Data Presentation

The following tables summarize quantitative data related to this compound-induced cellular responses, which are primarily driven by changes in intracellular calcium. Table 1 presents data from Ussing chamber experiments, where the increase in short-circuit current (Isc) is an indicator of anion secretion, a process dependent on elevated intracellular calcium.[5][6][7] Table 2 provides a representative summary of expected results from direct intracellular calcium measurements using fluorescent indicators.

Table 1: this compound-Induced a Concentration-Dependent Increase in Short-Circuit Current (Isc) in Rat Distal Colon.

This compound Concentration (µM)Mean Increase in Isc (µA/cm²)Standard Error of the Mean (SEM)
15.2± 1.1
1015.8± 2.5
10035.4± 4.8
100055.1± 6.2

Data adapted from Ussing chamber experiments on rat distal colon, where this compound stimulates anion secretion via muscarinic receptors.[5][6][7]

Table 2: Representative Data for this compound-Induced Intracellular Calcium Mobilization Measured by Fluorescence Microscopy.

This compound Concentration (µM)Peak Fluorescence Intensity (Arbitrary Units)Fold Change Over BaselineTime to Peak (seconds)
0.11501.545
13503.530
108008.020
100120012.015

This table represents typical data that would be obtained from an experiment using a fluorescent calcium indicator such as Fluo-4 AM.

Experimental Protocols

This section provides a detailed methodology for measuring this compound-induced changes in intracellular calcium in adherent cells using the fluorescent indicator Fluo-4 AM.

Protocol: Measurement of Intracellular Calcium Using Fluo-4 AM

Materials:

  • Adherent cells expressing muscarinic receptors (e.g., HEK293 cells transfected with the M3 receptor, or a relevant primary cell line)

  • This compound chloride

  • Fluo-4 AM (acetoxymethyl ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic® F-127

  • Physiological saline buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

  • Fluorescence microscope or a microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Culture:

    • Plate adherent cells on glass-bottom dishes or 96-well black-walled, clear-bottom plates suitable for fluorescence imaging.

    • Culture cells to 80-90% confluency.

  • Preparation of Reagents:

    • This compound Stock Solution (100 mM): Dissolve this compound chloride in sterile water. Aliquot and store at -20°C. Prepare fresh dilutions in physiological saline buffer on the day of the experiment.

    • Fluo-4 AM Stock Solution (1-5 mM): Dissolve Fluo-4 AM in anhydrous DMSO.

    • Pluronic® F-127 Stock Solution (20% w/v): Dissolve Pluronic® F-127 in anhydrous DMSO.

    • Loading Buffer: Prepare a working solution of Fluo-4 AM in physiological saline buffer. A typical final concentration is 2-5 µM. To aid in dye loading, pre-mix the Fluo-4 AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting into the buffer. If using, add probenecid to a final concentration of 1-2.5 mM.

  • Cell Loading with Fluo-4 AM:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with physiological saline buffer.

    • Add the Fluo-4 AM loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C or room temperature, protected from light. The optimal loading time and temperature should be determined empirically for the specific cell type.

  • De-esterification:

    • Aspirate the loading buffer and wash the cells twice with fresh, warm physiological saline buffer to remove extracellular dye.

    • Add fresh physiological saline buffer (with probenecid if used during loading) to the cells.

    • Incubate for an additional 30 minutes at the same temperature used for loading to allow for complete de-esterification of the Fluo-4 AM within the cells.

  • Measurement of Calcium Changes:

    • Place the dish or plate on the fluorescence microscope or in the microplate reader.

    • Acquire a baseline fluorescence reading (Excitation ~494 nm, Emission ~515 nm) for a set period (e.g., 60 seconds).

    • Add varying concentrations of this compound to the cells and continue to record the fluorescence signal over time to capture the transient calcium increase.

    • At the end of the experiment, a calcium ionophore like ionomycin (B1663694) can be added to determine the maximum fluorescence signal (Fmax), and a calcium chelator like EGTA can be added to determine the minimum fluorescence signal (Fmin) for calibration purposes if absolute calcium concentrations are to be calculated.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Plate and Culture Adherent Cells Reagent_Prep Prepare this compound, Fluo-4 AM, and Buffers Dye_Loading Load Cells with Fluo-4 AM Reagent_Prep->Dye_Loading Deesterification Wash and Allow De-esterification Dye_Loading->Deesterification Baseline Record Baseline Fluorescence Deesterification->Baseline Stimulation Add this compound Baseline->Stimulation Measurement Measure Fluorescence Change Over Time Stimulation->Measurement Data_Processing Process Raw Fluorescence Data Measurement->Data_Processing Quantification Quantify Peak Response and Time Course Data_Processing->Quantification Dose_Response Generate Dose-Response Curves Quantification->Dose_Response

References

Application Notes and Protocols for Administering Propionylcholine to Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionylcholine (PCh) is a choline (B1196258) ester and a structural analog of the neurotransmitter acetylcholine (B1216132) (ACh). It is found endogenously in some tissues and can be synthesized by choline acetyltransferase.[1][2] PCh acts as an agonist at cholinergic receptors, with a predominant effect on muscarinic receptors.[1][2] These application notes provide detailed protocols for the administration of this compound in both ex vivo and in vivo animal models, based on currently available scientific literature.

Data Presentation

The following table summarizes quantitative data for the administration of this compound in an ex vivo rat colon model. Note that comprehensive in vivo dosage data for this compound is limited in publicly available literature; therefore, the in vivo protocol provided below is based on studies of related choline esters and should be adapted with caution.

ParameterEx Vivo (Rat Distal Colon)
Animal Model Female and male Wistar rats (160–250 g)
Preparation Mucosal-submucosal preparations from distal colon
Administration Route Serosal side application in Ussing chamber
Concentration Range 100 µM - 500 µM
Vehicle Standard Ussing chamber bathing solution
Observed Effects Concentration-dependent increase in short-circuit current (Isc), indicating stimulation of anion secretion.[1][2]
Receptor Specificity Predominantly acts on muscarinic receptors.[1][2]

Experimental Protocols

Protocol 1: Ex Vivo Administration of this compound in Rat Distal Colon Using an Ussing Chamber

This protocol is adapted from studies investigating the effects of this compound on colonic ion transport.[1]

Materials:

  • This compound chloride

  • Wistar rats (160-250 g)

  • Ussing chamber system

  • Krebs-Henseleit buffer (or similar physiological saline solution)

  • Carbogen gas (95% O2, 5% CO2)

  • General surgical instruments for tissue dissection

Procedure:

  • Animal Euthanasia and Tissue Preparation:

    • Euthanize Wistar rats according to approved institutional animal care and use committee (IACUC) protocols.

    • Immediately excise the distal colon and place it in ice-cold Krebs-Henseleit buffer, continuously gassed with carbogen.

    • Open the colon along the mesenteric border and gently rinse to remove luminal contents.

    • Prepare mucosal-submucosal preparations by stripping away the muscularis externa.

  • Ussing Chamber Setup:

    • Mount the colonic tissue preparations in Ussing chambers, separating the mucosal and serosal sides.

    • Fill both chambers with Krebs-Henseleit buffer, maintain at 37°C, and continuously circulate with carbogen.

    • Monitor and record the short-circuit current (Isc) to assess tissue viability and baseline ion transport.

  • This compound Administration:

    • Prepare a stock solution of this compound chloride in the bathing buffer.

    • Once a stable baseline Isc is established, add this compound to the serosal side of the Ussing chamber to achieve the desired final concentration (e.g., 500 µM).[1]

    • Administer a single concentration per tissue preparation to avoid desensitization, especially at concentrations ≥100 μM.[1]

  • Data Acquisition and Analysis:

    • Continuously record the Isc and transepithelial resistance.

    • The change in Isc following this compound administration reflects the stimulation of ion secretion.

    • To investigate receptor involvement, tissues can be pre-incubated with specific antagonists (e.g., atropine (B194438) for muscarinic receptors) before this compound administration.[1]

Protocol 2: Proposed Protocol for In Vivo Systemic Administration of this compound in Rodent Models (Extrapolated)

Disclaimer: The following protocol is a proposed guideline, as specific in vivo studies detailing systemic administration of this compound are scarce. This protocol is extrapolated from research on acetylcholine and other choline esters. Researchers should perform dose-response studies to determine the optimal and safe dosage for their specific animal model and experimental goals.

Materials:

  • This compound chloride

  • Sterile saline (0.9% NaCl)

  • Mice or rats of the desired strain, age, and sex

  • Appropriate syringes and needles for the chosen route of administration

Procedure:

  • Animal Handling and Acclimation:

    • Acclimate animals to the housing and experimental conditions for a sufficient period before the study.

    • Handle animals gently to minimize stress.

  • Preparation of this compound Solution:

    • Dissolve this compound chloride in sterile saline to the desired concentration.

    • Ensure the solution is sterile, for example, by filtration through a 0.22 µm filter.

  • Administration Routes and Suggested Starting Doses:

    • Intraperitoneal (IP) Injection: This is a common route for systemic administration in rodents. Based on studies with choline, a starting dose range of 10-50 mg/kg could be considered for initial dose-finding studies.

    • Intravenous (IV) Injection: For a more rapid and direct systemic effect, IV administration via the tail vein can be used. Starting doses should be significantly lower than IP doses, and the injection should be performed slowly. A suggested starting point could be 1-5 mg/kg.

  • Experimental Groups:

    • Control Group: Administer the vehicle (sterile saline) using the same volume and route as the experimental group.

    • Experimental Groups: Administer different doses of this compound to establish a dose-response relationship.

  • Monitoring and Endpoint Measurement:

    • Observe animals for any behavioral changes (e.g., changes in motor activity, grooming, or signs of cholinergic activation like salivation or lacrimation).

    • Monitor physiological parameters relevant to the research question (e.g., heart rate, blood pressure, body temperature).

    • Collect tissues or blood at predetermined time points for further analysis (e.g., measuring levels of this compound, its metabolites, or downstream signaling molecules).

Mandatory Visualizations

Signaling Pathway of this compound via Muscarinic Receptors

G PCh This compound MuscarinicReceptor Muscarinic Acetylcholine Receptor (mAChR) PCh->MuscarinicReceptor Binds to G_protein G-protein (Gq/11 or Gi/o) MuscarinicReceptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq/11) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gi/o) PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP (decreased) AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation CellularResponse Cellular Response (e.g., Ion Channel Modulation, Enzyme Activation/Inhibition) Ca_release->CellularResponse PKC_activation->CellularResponse cAMP->CellularResponse

Caption: Signaling of this compound via G-protein coupled muscarinic receptors.

Experimental Workflow for Ex Vivo Ussing Chamber Assay

G Start Start Euthanize Euthanize Animal (Wistar Rat) Start->Euthanize Dissect Dissect Distal Colon Euthanize->Dissect Prepare Prepare Mucosal-Submucosal Tissue Dissect->Prepare Mount Mount Tissue in Ussing Chamber Prepare->Mount Equilibrate Equilibrate and Establish Baseline Isc Mount->Equilibrate Administer Administer this compound (Serosal Side) Equilibrate->Administer Record Record Change in Isc Administer->Record Analyze Analyze Data Record->Analyze End End Analyze->End

Caption: Workflow for ex vivo analysis of this compound effects.

Logical Relationship for Proposed In Vivo Study Design

G cluster_groups Experimental Groups cluster_admin Administration cluster_outcome Outcome Measures Control Control Group (Vehicle) IP Intraperitoneal (IP) Control->IP IV Intravenous (IV) Control->IV PCh_Low This compound (Low Dose) PCh_Low->IP PCh_Low->IV PCh_High This compound (High Dose) PCh_High->IP PCh_High->IV Behavior Behavioral Assessment IP->Behavior Physiology Physiological Monitoring IP->Physiology Biochem Biochemical Analysis IP->Biochem IV->Behavior IV->Physiology IV->Biochem

Caption: Design logic for a proposed in vivo this compound study.

References

Troubleshooting & Optimization

Technical Support Center: Artifactual Formation of Propionylcholine During Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is propionylcholine and why is its artifactual formation a concern?

This compound is an ester of choline (B1196258) and propionic acid. While it can be present endogenously in some biological systems, it is often detected as an artifact in mass spectrometry analyses, particularly in metabolomics and lipidomics studies.[3][4] The primary concern is that its artifactual presence can be mistaken for a genuine biological signal, leading to the misidentification of biomarkers and incorrect interpretations of experimental results.[1][2]

Q2: What are the primary sources of artifactual this compound?

Artifactual this compound can be generated at various stages of the analytical workflow:

  • Sample Preparation: The presence of propionate-containing reagents or contaminants can lead to the chemical propionylation of choline or choline-containing molecules during sample extraction and preparation.[3]

  • In-Source Fragmentation: During mass spectrometry analysis, particularly with electrospray ionization (ESI), larger choline-containing lipids like phosphatidylcholines can fragment within the ion source to produce smaller choline esters, including this compound.[1][2][5] This is a common issue in lipidomics.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: In GC-MS workflows, artifactual formation has been observed during the preparation of samples for analysis, suggesting that the derivatization or extraction steps can contribute to its formation.[3]

Q3: What types of molecules are common precursors to artifactual this compound?

The most common precursors are larger, more complex lipids that contain a choline headgroup. Phosphatidylcholines (PCs) are a major source of in-source fragments that can be misidentified.[1][2] While the direct fragmentation of a PC to this compound is not explicitly detailed in the provided results, the general principle of fragmentation of these larger molecules into smaller, stable ions is well-established.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and mitigating the artifactual formation of this compound in your mass spectrometry experiments.

Step 1: Confirm the Presence of the Artifact

If you suspect the presence of artifactual this compound, the first step is to confirm its origin.

Issue Troubleshooting Step Expected Outcome
Suspected this compound Peak 1. Blank Analysis: Analyze a solvent blank and a matrix blank (a sample prepared in the same way as your experimental samples but without the biological material).The peak should be absent or significantly reduced in the blanks if it originates from the biological sample. If the peak is present in the blanks, it indicates contamination of solvents or reagents.
2. Isotope Labeling: If possible, use stable isotope-labeled standards for choline or potential precursor lipids in a control experiment.If the suspected this compound peak does not show the expected isotopic shift, it is likely an artifact from an unlabeled source.
3. MS/MS Fragmentation Analysis: Acquire a tandem mass spectrum (MS/MS) of the suspected this compound peak.Compare the fragmentation pattern to a known standard of this compound. A mismatch may indicate a different molecule with the same mass-to-charge ratio.
Step 2: Investigate Sample Preparation

If the artifact is not from solvent contamination, investigate your sample preparation workflow.

Issue Troubleshooting Step Expected Outcome
This compound Formation During Extraction 1. Re-evaluate Reagents: Carefully check all reagents used during sample preparation for the presence of propionates or propionic acid.Replacing contaminated reagents should eliminate the artifact.
2. Modify Extraction Protocol: Test alternative extraction methods or solvents that are less likely to cause chemical reactions.A change in the protocol that eliminates the artifactual peak points to a reaction during sample preparation.
3. Minimize Sample Handling Time: Reduce the time between sample collection, extraction, and analysis to minimize the chance of degradation or side reactions.A reduction in the artifact peak with faster handling suggests time-dependent formation.
Step 3: Optimize Mass Spectrometry Parameters

In-source fragmentation is a significant contributor to artifact formation. Optimizing your MS parameters can help minimize this.

Issue Troubleshooting Step Expected Outcome
In-Source Fragmentation of Precursors 1. Reduce Ion Source Temperature: High temperatures can increase the fragmentation of labile molecules.Lowering the temperature should decrease the intensity of the artifactual this compound peak.
2. Lower Spray Voltage (ESI): A lower spray voltage can result in "softer" ionization, reducing in-source fragmentation.A reduction in the artifact peak intensity will be observed.
3. Adjust Collision Energy (for MS/MS): If using techniques like data-independent acquisition, be aware that in-source fragmentation can still occur. Optimize cone voltage or other parameters that affect ion acceleration into the mass analyzer.Finding a balance that preserves the precursor ion while minimizing fragmentation is key.

Experimental Protocols

Protocol 1: Analysis of In-Source Fragmentation

This protocol helps determine the contribution of in-source fragmentation to the observed this compound signal.

  • Prepare a standard solution of a common phosphatidylcholine (e.g., PC(16:0/18:1)).

  • Infuse the standard directly into the mass spectrometer using a syringe pump.

  • Acquire mass spectra at a range of ion source temperatures (e.g., from 100°C to 400°C in 50°C increments), keeping other parameters constant.

  • Acquire mass spectra at a range of spray voltages (e.g., from 1 kV to 5 kV in 1 kV increments), keeping other parameters constant.

  • Monitor the intensity of the precursor PC ion and the m/z corresponding to this compound.

  • Plot the relative intensity of the this compound fragment to the precursor ion at each temperature and voltage setting. An increase in this ratio with higher temperature or voltage indicates in-source fragmentation.

Visualizations

Artifact_Troubleshooting_Workflow start Suspected this compound Artifact Detected confirm Step 1: Confirm Artifact Presence start->confirm blank_analysis Analyze Blanks (Solvent & Matrix) confirm->blank_analysis isotope_labeling Use Isotope-Labeled Standards confirm->isotope_labeling msms Perform MS/MS Fragmentation Analysis confirm->msms is_artifact Is it an Artifact? blank_analysis->is_artifact isotope_labeling->is_artifact msms->is_artifact sample_prep Step 2: Investigate Sample Preparation is_artifact->sample_prep Yes not_artifact Signal is Endogenous is_artifact->not_artifact No reagents Check Reagents for Contamination sample_prep->reagents protocol Modify Extraction Protocol sample_prep->protocol ms_params Step 3: Optimize MS Parameters reagents->ms_params protocol->ms_params temperature Reduce Ion Source Temperature ms_params->temperature voltage Lower Spray Voltage ms_params->voltage end Artifact Minimized/ Identified temperature->end voltage->end

Caption: Troubleshooting workflow for identifying and mitigating artifactual this compound.

In_Source_Fragmentation_Pathway precursor Phosphatidylcholine (PC) (in ESI droplet) energized_ion [PC+H]+ (gas phase) (High Energy) precursor->energized_ion Desolvation & Ionization fragmentation In-Source Fragmentation energized_ion->fragmentation Excess Internal Energy (High Temp/Voltage) This compound This compound Artifact fragmentation->this compound other_fragments Other Fragments (e.g., Phosphocholine) fragmentation->other_fragments

Caption: Conceptual pathway of in-source fragmentation leading to artifact formation.

References

Propionylcholine GC-MS Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the detection and optimization of propionylcholine analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized instrument parameters.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound, which as a quaternary ammonium (B1175870) compound, presents unique analytical challenges.[1]

Issue Potential Cause(s) Recommended Solution(s)
No Peak or Poor Sensitivity Inefficient Pyrolysis or Derivatization: this compound is non-volatile and requires either in-port pyrolysis to its tertiary amine or chemical derivatization to be amenable to GC-MS analysis.[1] Injector Temperature Too Low (Pyrolysis): Insufficient temperature in the injector will lead to incomplete thermal degradation of this compound. Active Sites in the GC System: Amines are prone to adsorption on active sites (silanol groups) in the injector liner, column, or connections, leading to peak loss.[2] Leaks in the System: Air leaks can degrade the column and reduce sensitivity.Optimize Pyrolysis/Derivatization: For pyrolysis, ensure the injector temperature is sufficiently high (e.g., 250-300°C). For derivatization, ensure complete reaction by optimizing reagent concentrations and reaction time/temperature. Increase Injector Temperature: For pyrolysis, a temperature of at least 250°C is recommended to facilitate the Hofmann elimination of this compound to its volatile tertiary amine.[3] Use Deactivated Liners and Columns: Employ silanized liners and columns specifically designed for amine analysis to minimize active sites. Regularly replace the inlet liner.[2] Perform Leak Checks: Regularly check for leaks at the injector, column fittings, and gas lines using an electronic leak detector.
Peak Tailing Active Sites: As mentioned above, interactions between the analyte and active sites in the system are a primary cause of peak tailing for amines.[4][5] Column Contamination: Buildup of non-volatile residues on the column can create active sites and obstruct the analyte path. Improper Column Installation: Incorrect column positioning in the injector or detector can create dead volume, leading to peak tailing.[4] Suboptimal Flow Rate: An incorrect carrier gas flow rate can affect peak shape.Use Deactivated Consumables: Ensure the use of high-quality, deactivated liners and columns.[2] Column Maintenance: Trim the first few centimeters of the column to remove contaminants. If tailing persists, bake out the column according to the manufacturer's instructions or replace it. Correct Column Installation: Follow the manufacturer's guidelines for the correct column insertion depth into the injector and detector.[4] Optimize Flow Rate: Ensure the carrier gas flow rate is optimized for the column dimensions and analysis.
Peak Fronting Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase. Inappropriate Solvent: Use of a solvent that is too strong or has a significantly different polarity than the stationary phase can cause peak fronting.Dilute the Sample: Reduce the concentration of the sample being injected. Solvent Matching: Ensure the sample solvent is compatible with the stationary phase of the GC column.
Ghost Peaks Carryover: Residual sample from a previous injection remaining in the syringe, injector, or column. Contaminated Syringe or Solvent: The syringe or the solvent used for sample preparation may be contaminated.Thorough Rinsing: Implement a rigorous syringe cleaning protocol with multiple solvent rinses between injections. Injector Maintenance: Clean the injector port and replace the septum and liner regularly. Run Blanks: Analyze a solvent blank to confirm the source of contamination.
Retention Time Shifts Changes in Flow Rate: Fluctuations in the carrier gas flow rate will affect retention times. Oven Temperature Variation: Inconsistent oven temperature programming will lead to shifts in retention times. Column Degradation: Over time, the stationary phase of the column can degrade, altering its retention characteristics.Check Gas Supply and Connections: Ensure a stable carrier gas supply and check for leaks that could affect flow. Verify Oven Performance: Calibrate and verify the GC oven's temperature accuracy and ramp rates. Column Conditioning/Replacement: Condition the column as per the manufacturer's instructions or replace it if it is old or has been subjected to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: Why can't I directly inject a solution of this compound into the GC-MS?

A1: this compound is a quaternary ammonium salt, which makes it ionic and non-volatile.[1] Standard GC-MS analysis requires compounds to be volatile enough to be vaporized in the hot injector and travel through the column. Therefore, direct injection will result in the compound not eluting from the column and potentially contaminating the system.

Q2: What are the main strategies to make this compound suitable for GC-MS analysis?

A2: The two primary strategies are:

  • Pyrolysis GC-MS: This technique utilizes the high temperature of the GC injector (typically 250-300°C) to thermally degrade this compound into a volatile tertiary amine through a process called Hofmann elimination.[3] This volatile product can then be separated on the GC column.

  • Derivatization: This involves a chemical reaction to convert this compound into a more volatile and thermally stable derivative. A common method is derivatization with chloroformates, such as propyl chloroformate, which reacts with the hydroxyl group of the choline (B1196258) moiety.[6][7]

Q3: What is Selected Ion Monitoring (SIM) mode, and why is it useful for this compound analysis?

A3: Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry where the instrument is set to detect only a few specific ions that are characteristic of the analyte of interest, rather than scanning the entire mass range.[4][8][9] This significantly increases the signal-to-noise ratio, leading to much higher sensitivity and allowing for the detection of lower concentrations of this compound or its derivatives.[8]

Q4: What type of GC column is best suited for analyzing the pyrolysis or derivatized product of this compound?

A4: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point. These columns offer good resolution for a wide range of compounds, including the tertiary amines produced from pyrolysis or the derivatized this compound. For the analysis of amines, it is crucial to use a column that is well-deactivated to prevent peak tailing.

Q5: How can I prevent contamination of my GC-MS system when analyzing biological samples?

A5: Proper sample preparation is key. Biological matrices are complex and can introduce non-volatile components that contaminate the GC system.[10] It is essential to use a robust sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances before injection.[11]

Quantitative Data Summary

The following table summarizes typical GC-MS parameters for the analysis of this compound via the pyrolysis method. These parameters are based on established methods for the closely related compound, acetylcholine (B1216132), and should serve as a starting point for method optimization.[3]

ParameterRecommended SettingPurpose
Injection Port Temperature 250 - 300 °CTo induce pyrolysis (Hofmann elimination) of this compound to its volatile tertiary amine.
Liner Type Deactivated, splitless liner (potentially with a small amount of deactivated glass wool)To provide an inert surface for vaporization and pyrolysis, minimizing analyte adsorption.
Injection Mode SplitlessTo maximize the transfer of the analyte to the column for improved sensitivity.
Carrier Gas HeliumInert gas for carrying the analyte through the column.
Flow Rate 1.0 - 1.5 mL/minOptimal flow for good chromatographic resolution on standard capillary columns.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (DB-5ms or equivalent)A versatile, mid-polarity column suitable for separating the pyrolysis product.
Oven Temperature Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)To separate the analyte from other components in the sample matrix. This is a starting point and should be optimized.
MS Transfer Line Temp. 280 °CTo prevent condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temperature 230 °CTo promote efficient ionization of the analyte.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS.
Acquisition Mode Selected Ion Monitoring (SIM)For enhanced sensitivity and quantitative accuracy.
Characteristic Ions (m/z) for Demethylated this compound To be determined empirically. For demethylated acetylcholine, m/z 58 is a key ion. A similar fragmentation pattern would be expected for demethylated this compound.For selective and sensitive detection of the target analyte in SIM mode.

Experimental Protocols

Protocol 1: Pyrolysis GC-MS of this compound

This protocol is adapted from established methods for acetylcholine analysis.[3]

1. Sample Preparation (from a biological matrix):

  • Perform a liquid-liquid extraction or solid-phase extraction to isolate this compound from the sample matrix and remove proteins and other interferences.

  • The final extract should be in a volatile organic solvent (e.g., acetonitrile (B52724) or dichloromethane). Ensure the sample is completely dry before redissolving in the injection solvent if an aqueous extraction was performed. Water is not compatible with most GC columns.[10]

2. GC-MS Instrument Setup:

  • Set the GC-MS parameters as outlined in the "Quantitative Data Summary" table.

  • Equilibrate the system by running a solvent blank to ensure there is no contamination.

3. Data Acquisition:

  • Inject 1-2 µL of the prepared sample into the GC-MS.

  • Acquire data in SIM mode, monitoring for the expected ions of the demethylated this compound product.

Protocol 2: Derivatization with Propyl Chloroformate followed by GC-MS

This protocol is a general procedure for derivatization and should be optimized for this compound.[6][7]

1. Derivatization Reaction:

  • To an aliquot of the dried sample extract, add a suitable solvent (e.g., pyridine/propanol mixture).

  • Add propyl chloroformate as the derivatizing agent.

  • The reaction may require heating (e.g., 60-70°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.

  • After the reaction, perform a liquid-liquid extraction to isolate the derivatized this compound into a non-polar solvent (e.g., hexane).

2. GC-MS Instrument Setup:

  • Set the injector temperature to a lower value suitable for a standard splitless injection (e.g., 250°C), as pyrolysis is not intended.

  • Use the same column and oven temperature program as in the pyrolysis method as a starting point, but optimization will be required for the derivatized compound.

  • Set the MS parameters for SIM mode, targeting the characteristic ions of the propionyl chloroformate derivative of this compound.

3. Data Acquisition:

  • Inject 1-2 µL of the derivatized sample into the GC-MS.

  • Acquire data in SIM mode.

Visualizations

Experimental_Workflow This compound GC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Extraction (LLE or SPE) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Organic Solvent Evaporation->Reconstitution Pyrolysis Pyrolysis in Injector (250-300°C) Reconstitution->Pyrolysis Method 1 Derivatization Derivatization (e.g., with Propyl Chloroformate) Reconstitution->Derivatization Method 2 GC_Separation GC Separation Pyrolysis->GC_Separation Derivatization->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Data Processing

Caption: Workflow for this compound GC-MS Analysis.

Troubleshooting_Tree Troubleshooting Peak Tailing for this compound Start Peak Tailing Observed CheckLiner Is the injector liner deactivated and clean? Start->CheckLiner ReplaceLiner Replace with a new, deactivated liner. CheckLiner->ReplaceLiner No CheckColumn Is the column installed correctly? CheckLiner->CheckColumn Yes ReinstallColumn Reinstall column according to manufacturer's specifications. CheckColumn->ReinstallColumn No TrimColumn Trim 10-15 cm from the front of the column. CheckColumn->TrimColumn Yes CheckFlow Is the carrier gas flow rate optimal? TrimColumn->CheckFlow AdjustFlow Verify and adjust flow rate. CheckFlow->AdjustFlow No ReplaceColumn Consider replacing the column. CheckFlow->ReplaceColumn Yes

Caption: Decision Tree for Troubleshooting Peak Tailing.

Pyrolysis_Pathway Pyrolysis of this compound This compound This compound (Non-volatile) O CH3CH2C-O-CH2CH2-N+(CH3)3 TertiaryAmine Dimethylaminoethyl propionate (B1217596) (Volatile) O CH3CH2C-O-CH2CH2-N(CH3)2 This compound->TertiaryAmine Heat (250-300°C) Hofmann Elimination MethylHalide Methyl Halide (e.g., CH3I) This compound->MethylHalide Heat (250-300°C)

Caption: Pyrolysis Pathway of this compound.

References

minimizing interference in Propionylcholine quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propionylcholine quantification assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantification of this compound and related choline (B1196258) esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound in biological samples?

A1: The most prevalent and robust methods for this compound quantification are chromatography-based, coupled with mass spectrometry. Specifically, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) paired with tandem mass spectrometry (MS/MS) offers high sensitivity and selectivity.[1][2][3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the analysis of this compound and other choline esters.[6][7][8] Enzymatic assays, while available for general choline measurement, may lack the specificity required to distinguish between different choline esters like acetylcholine (B1216132) and this compound.[9][10]

Q2: What is "matrix effect" and how does it interfere with this compound quantification by LC-MS/MS?

A2: The matrix effect is a common source of interference in LC-MS/MS analysis, referring to the alteration of analyte ionization efficiency by co-eluting compounds from the biological sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which result in inaccurate quantification.[1][5] The effect arises at the interface between the LC and the MS systems, where matrix components can interfere with the charging or desolvation of the target analyte.[1]

Q3: Can acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) interfere with my this compound assay?

A3: Yes, the presence of active cholinesterases in your sample can be a significant source of interference. These enzymes hydrolyze choline esters. While acetylcholinesterase (AChE) preferentially hydrolyzes acetylcholine, and butyrylcholinesterase (BuChE) prefers butyrylcholine (B1668140) or this compound, there can be cross-reactivity.[11] If not properly inhibited during sample collection and preparation, these enzymes can degrade this compound, leading to artificially low measurements.

Q4: How can I prevent the degradation of this compound by esterases during sample preparation?

A4: To prevent enzymatic degradation, it is crucial to add cholinesterase inhibitors to your collection tubes and during the initial stages of your sample preparation protocol. The specific inhibitor and its concentration should be optimized for your sample type. Additionally, keeping samples on ice and processing them quickly can help minimize enzymatic activity.

Q5: Are there any known interferences in colorimetric or fluorometric enzymatic assays for choline-containing compounds?

A5: Yes, enzymatic assays can be prone to interference. For example, some commercial choline assay kits that rely on choline oxidase can be affected by substances like chondroitin (B13769445) sulfate, leading to false positive results.[12] Furthermore, these assays typically measure total free choline and may not differentiate between choline, acetylcholine, and this compound without prior separation steps.[9][13]

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Shifting Retention Times in LC-MS/MS Analysis

This section addresses common chromatographic problems that can affect the accuracy and reproducibility of your this compound quantification.

Potential Cause Troubleshooting Step Expected Outcome
Matrix Effects Some matrix components can bond with the analyte, altering its interaction with the chromatography column.[1] Implement a more rigorous sample clean-up (e.g., Solid-Phase Extraction - SPE), or dilute the sample.Improved peak shape and consistent retention times.
Incompatible Sample Solvent The solvent used to reconstitute the sample extract may be too strong, causing peak distortion.Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase.
Column Contamination Buildup of matrix components on the column.Wash the column with a strong solvent mixture as recommended by the manufacturer. If the problem persists, replace the column.
Mobile Phase Issues Incorrect pH or composition of the mobile phase.Prepare fresh mobile phase, ensuring accurate pH adjustment and proper degassing.
Issue 2: Low Signal Intensity or Poor Sensitivity in LC-MS/MS

This guide helps to diagnose and resolve issues related to weak analyte signals.

Potential Cause Troubleshooting Step Expected Outcome
Ion Suppression (Matrix Effect) Co-eluting matrix components are suppressing the ionization of this compound.[3][5]Improve sample preparation to remove interfering substances (see Issue 1). Optimize chromatographic separation to move the this compound peak away from interfering regions. Use a stable isotope-labeled internal standard to compensate for suppression.
Inefficient Sample Extraction The chosen extraction method (e.g., protein precipitation, LLE) has a low recovery for this compound.Optimize the extraction protocol. For liquid-liquid extraction, adjust the pH and solvent. For solid-phase extraction, test different sorbents and elution solvents.
Analyte Degradation This compound is being degraded by esterases prior to analysis.Ensure cholinesterase inhibitors are used effectively and samples are kept cold.
Suboptimal MS/MS Parameters The mass spectrometer settings (e.g., collision energy, ion source parameters) are not optimized for this compound.Perform a direct infusion of a this compound standard to optimize all relevant MS parameters.
Issue 3: High Variability and Poor Reproducibility

This section provides guidance on improving the consistency of your results.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Preparation Manual variations in extraction or handling procedures.Automate sample preparation steps where possible. Ensure consistent timing, temperatures, and volumes for all samples.
Lack of a Suitable Internal Standard No internal standard is used, or the one chosen does not adequately mimic the analyte's behavior.Incorporate a stable isotope-labeled internal standard (e.g., d4-propionylcholine). This is the most effective way to correct for variations in extraction recovery and matrix effects.[2]
Instrument Instability Fluctuations in the LC or MS system performance.Perform system suitability tests before each analytical run using a standard solution to ensure the instrument is performing within specifications.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common starting point for cleaning up biological samples like plasma or serum.

  • Sample Collection : Collect biological fluid into tubes containing a cholinesterase inhibitor (e.g., physostigmine (B191203) or a cocktail).

  • Aliquoting : In a microcentrifuge tube, add 100 µL of the biological sample.

  • Internal Standard : Add the internal standard (e.g., d4-propionylcholine) to each sample.

  • Precipitation : Add 300 µL of ice-cold acetonitrile.

  • Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method for this compound

This is a representative method; specific conditions must be optimized for your instrument and application.

  • Instrumentation : UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar compounds like this compound. A C18 column can also be used with appropriate mobile phases.

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.

  • Gradient : A gradient from high organic (e.g., 95% B) to lower organic content to elute the analyte.

  • Flow Rate : Typically 0.3 - 0.5 mL/min.

  • Injection Volume : 5 - 10 µL.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Detection Mode : Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and its internal standard must be determined by infusing standards into the mass spectrometer.

Visual Guides

G Troubleshooting Logic for Low Signal Intensity Start Low Signal Intensity Detected CheckDegradation Was a cholinesterase inhibitor used? Start->CheckDegradation CheckExtraction Is extraction recovery >85%? CheckDegradation->CheckExtraction Yes AddInhibitor ACTION: Add/Optimize Inhibitor CheckDegradation->AddInhibitor No CheckMatrixEffect Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) CheckExtraction->CheckMatrixEffect Yes OptimizeExtraction ACTION: Optimize Extraction Protocol (e.g., different solvent, SPE) CheckExtraction->OptimizeExtraction No CheckMS Are MS/MS parameters optimized? CheckMatrixEffect->CheckMS No Suppression MitigateMatrix ACTION: Improve Chromatography or Sample Cleanup, Use IS CheckMatrixEffect->MitigateMatrix Suppression Detected OptimizeMS ACTION: Optimize Ion Source and MRM Transitions CheckMS->OptimizeMS No Resolved Issue Resolved CheckMS->Resolved Yes AddInhibitor->Resolved OptimizeExtraction->Resolved MitigateMatrix->Resolved OptimizeMS->Resolved

Caption: Troubleshooting workflow for low signal intensity.

G General Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (with inhibitor) AddIS 2. Add Internal Standard SampleCollection->AddIS Extraction 3. Extraction (e.g., Protein Precipitation) AddIS->Extraction EvapRecon 4. Evaporation & Reconstitution Extraction->EvapRecon Injection 5. Inject Sample EvapRecon->Injection Separation 6. Chromatographic Separation (HPLC/UHPLC) Injection->Separation Ionization 7. Ionization (ESI+) Separation->Ionization Detection 8. Detection (MRM) Ionization->Detection Integration 9. Peak Integration Detection->Integration Quantification 10. Quantification (using Calibration Curve) Integration->Quantification

Caption: Workflow for this compound quantification.

References

Propionylcholine Aqueous Solution Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of propionylcholine in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound solutions.

1. Issue: Rapid loss of this compound activity in my aqueous solution.

  • Question: I've prepared an aqueous solution of this compound, but I'm observing a significant decrease in its expected activity in my assays. What could be the cause?

  • Answer: Rapid loss of this compound activity is most commonly due to hydrolysis of the ester bond, yielding propionic acid and choline (B1196258). The rate of this hydrolysis is highly dependent on the pH and temperature of your solution.

    • pH: this compound, like other choline esters, is most stable in acidic conditions (pH 4-5). As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis significantly increases.

    • Temperature: Higher temperatures accelerate the rate of hydrolysis. Storing solutions at elevated temperatures, even for short periods, can lead to substantial degradation.

    Troubleshooting Steps:

    • Measure the pH of your solution: If it is neutral or alkaline, adjust to a more acidic pH (e.g., pH 4-5) using a suitable buffer.

    • Control the temperature: Prepare and store your solutions at low temperatures (2-8°C). For long-term storage, consider freezing (-20°C or lower), though freeze-thaw cycles should be minimized.

    • Prepare fresh solutions: If possible, prepare your this compound solution immediately before use to minimize degradation.

2. Issue: Inconsistent results between experiments.

  • Question: I am getting variable results in my experiments using this compound solutions prepared at different times. Why is this happening?

  • Answer: Inconsistent results are often a consequence of variable degradation of this compound between different solution preparations.

    Troubleshooting Steps:

    • Standardize solution preparation: Ensure that the pH, buffer system, and storage conditions are identical for every batch of this compound solution.

    • Evaluate buffer effects: The choice of buffer can influence the stability of this compound. It is advisable to validate the stability of this compound in your chosen buffer system. Phosphate (B84403) buffers are commonly used, but their effect on the stability of this specific molecule should be considered.

    • Assess for enzymatic degradation: If your experimental system contains biological components (e.g., cell lysates, tissue homogenates), be aware of the potential presence of esterases, such as acetylcholinesterase and butyrylcholinesterase, which can rapidly hydrolyze this compound.[1][2][3] Consider including an esterase inhibitor if compatible with your experimental design.

3. Issue: Precipitation or changes in the appearance of the solution.

  • Question: My this compound solution has become cloudy or has formed a precipitate. What should I do?

  • Answer: Precipitation can occur due to several factors, including insolubility at certain concentrations and pH, or interaction with components of your buffer.

    Troubleshooting Steps:

    • Check solubility limits: Ensure that the concentration of this compound in your solution does not exceed its solubility limit under your specific conditions (e.g., temperature, buffer).

    • Investigate buffer compatibility: Some buffer salts may interact with this compound or its counter-ion, leading to precipitation. Try preparing the solution in a different buffer system.

    • Filter the solution: If the issue is minor particulate matter, filtering the solution through a 0.22 µm filter may resolve the problem. However, this will not address underlying chemical instability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of its ester linkage. This reaction is catalyzed by both hydroxide (B78521) ions (alkaline hydrolysis) and, to a lesser extent, hydronium ions (acid hydrolysis), and can also be enzymatically mediated by cholinesterases. The hydrolysis products are propionic acid and choline.

Q2: What is the optimal pH for storing aqueous solutions of this compound?

A2: Based on data for similar choline esters like acetylcholine (B1216132), this compound is expected to be most stable in acidic aqueous solutions, around pH 4-5. Stability decreases significantly as the pH becomes neutral or alkaline.

Q3: How does temperature affect the stability of this compound?

A3: The rate of hydrolysis of this compound increases with temperature. Therefore, it is crucial to store aqueous solutions at refrigerated temperatures (2-8°C) for short-term storage and frozen (-20°C or below) for longer-term storage.

Q4: Can I use a buffer to stabilize my this compound solution?

A4: Yes, using a buffer to maintain an acidic pH (e.g., acetate (B1210297) or citrate (B86180) buffer at pH 4-5) is a key strategy to improve the stability of this compound in aqueous solutions. However, it is important to ensure the chosen buffer is compatible with your experimental system and does not catalyze the degradation.

Q5: Are there any chemical stabilizers I can add to my this compound solution?

A5: While data specific to this compound is limited, several strategies are used to stabilize other ester-containing small molecules in aqueous solutions. These include:

  • Antioxidants: To prevent oxidative degradation, which can sometimes occur alongside hydrolysis.[4]

  • Chelating Agents: To complex any metal ions that might catalyze hydrolysis.[5]

  • Carbodiimides: These can react with the carboxylic acid degradation product, though their use in solution for stabilization is complex.[5]

  • Cyclodextrins: These can form inclusion complexes with the this compound molecule, potentially shielding the ester group from hydrolysis.[6][7]

The suitability of these stabilizers must be evaluated for your specific application.

Q6: Is lyophilization a good option for long-term storage of this compound?

A6: Yes, lyophilization (freeze-drying) is an excellent method for enhancing the long-term stability of this compound.[8][9][10][11][12] By removing water, the primary reactant in hydrolysis is eliminated. The lyophilized powder can be stored at low temperatures and reconstituted in a suitable aqueous buffer immediately before use.

Data Presentation

Table 1: Effect of Temperature and Buffer on the Degradation of Methacholine (B1211447) Chloride (50 mg/mL) over 40 Days [13]

TemperatureBufferDegradation
4°CDeionized WaterNo hydrolysis observed
4°CPhosphate-Buffered Saline (PBS) pH 7.4No hydrolysis observed
30°CDeionized WaterNo significant degradation
30°CPhosphate-Buffered Saline (PBS) pH 7.4Up to 5.5%
40°CDeionized WaterUp to 5%
40°CPhosphate-Buffered Saline (PBS) pH 7.4Up to 10%

Table 2: General Strategies for Improving the Stability of this compound in Aqueous Solutions

StrategyPrincipleKey Considerations
pH Control Minimize hydroxide-catalyzed hydrolysisMaintain pH between 4 and 5 using a suitable buffer (e.g., acetate, citrate).
Temperature Control Reduce the rate of hydrolysisStore solutions at 2-8°C for short-term use and -20°C or below for long-term storage.
Use of Stabilizers Inhibit degradation pathwaysAntioxidants, chelating agents, or cyclodextrins may be beneficial. Compatibility and efficacy must be tested.[4][5][6][7]
Lyophilization Remove water to prevent hydrolysisIdeal for long-term storage. Requires access to a freeze-dryer.[8][9][10][11][12]
Fresh Preparation Minimize time for degradation to occurPrepare solutions immediately before use whenever possible.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Buffered Aqueous Solution of this compound

  • Materials:

    • This compound salt (e.g., chloride or iodide)

    • High-purity water (e.g., Milli-Q or equivalent)

    • Buffer components (e.g., acetic acid and sodium acetate for an acetate buffer)

    • Calibrated pH meter

    • Sterile, low-binding storage vials

  • Procedure:

    • Prepare the desired buffer at the target pH (e.g., 0.1 M acetate buffer, pH 4.5).

    • Accurately weigh the required amount of this compound salt.

    • Dissolve the this compound in a small volume of the prepared buffer.

    • Once fully dissolved, bring the solution to the final desired volume with the buffer.

    • Verify the final pH of the solution and adjust if necessary using dilute acid or base of the buffer components.

    • If required, sterile-filter the solution through a 0.22 µm filter into the final storage vials.

    • Store the vials at the appropriate temperature (2-8°C for short-term, -20°C or below for long-term).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing this compound Stability

This is a general method outline. Specific parameters will need to be optimized for your instrument and specific this compound salt.

  • Objective: To quantify the concentration of this compound over time to determine its degradation rate.

  • Instrumentation:

    • HPLC system with a UV or charged aerosol detector (CAD)

    • Reversed-phase C18 column

  • Mobile Phase (Isocratic):

    • A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to ~3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio will need to be optimized.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired aqueous medium (e.g., different pH buffers).

    • Incubate the solutions at different temperatures.

    • At specified time points, withdraw an aliquot and dilute it with the mobile phase to a concentration within the linear range of the detector.

  • Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Monitor the peak area of this compound. A decrease in peak area over time indicates degradation.

    • The appearance of new peaks may correspond to degradation products (e.g., choline).

  • Data Analysis:

    • Plot the concentration or peak area of this compound versus time.

    • Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (t½).

Mandatory Visualizations

Hydrolysis_Pathway This compound This compound Products Propionic Acid + Choline This compound->Products Hydrolysis Catalysts OH- (Alkaline) H+ (Acidic) Esterases Catalysts->this compound Catalyzes

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_incubation Stability Study cluster_analysis Analysis Prep Prepare this compound in Buffered Solution pH_check Verify pH Prep->pH_check Incubate Incubate at Controlled Temperature pH_check->Incubate Sample Sample at Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Data Analysis (Degradation Rate) HPLC->Data

Caption: Workflow for this compound stability testing.

Troubleshooting_Logic Start Inconsistent Results or Loss of Activity Check_pH Is pH acidic (e.g., 4-5)? Start->Check_pH Adjust_pH Adjust pH with Buffer Check_pH->Adjust_pH No Check_Temp Is solution stored at low temp (2-8°C)? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Store at 2-8°C or Frozen Check_Temp->Adjust_Temp No Check_Age Is the solution freshly prepared? Check_Temp->Check_Age Yes Adjust_Temp->Check_Age Prepare_Fresh Prepare Solution Fresh Check_Age->Prepare_Fresh No Consider_Enzymes Consider Enzymatic Degradation (if applicable) Check_Age->Consider_Enzymes Yes Prepare_Fresh->Consider_Enzymes

Caption: Troubleshooting logic for this compound stability issues.

References

challenges in the chemical synthesis and purification of Propionylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the chemical synthesis and purification of propionylcholine chloride.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound chloride, offering potential causes and actionable solutions.

Synthesis Troubleshooting

Question/Issue Potential Cause(s) Troubleshooting Steps
Q1: My reaction yield is consistently low when synthesizing this compound chloride from choline (B1196258) chloride and propionyl chloride. 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of propionyl chloride: Presence of moisture in the reactants or solvent. 3. Side reactions: Formation of byproducts due to excessive heat.1. Optimize reaction conditions: Gradually increase the reaction time and/or temperature, monitoring the reaction progress by TLC or HPLC. 2. Ensure anhydrous conditions: Use freshly dried choline chloride and anhydrous solvent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Control temperature: Use a controlled temperature bath and avoid overheating the reaction mixture.
Q2: I am observing multiple spots on my TLC plate after synthesis, indicating impurities. 1. Unreacted starting materials: Choline chloride or propionyl chloride remaining. 2. Hydrolysis of this compound: Breakdown of the product due to moisture. 3. Formation of propionic acid: From the hydrolysis of propionyl chloride.1. Drive the reaction to completion: Use a slight excess of the acylating agent (propionyl chloride or propionic anhydride). 2. Work-up under anhydrous conditions: Minimize exposure to moisture during product isolation. 3. Purification: Proceed with the recommended purification protocols (recrystallization or column chromatography) to remove impurities.
Q3: The synthesized this compound chloride is difficult to solidify or appears as an oil. 1. Presence of impurities: Unreacted starting materials or byproducts can act as cryoprotectants. 2. Hygroscopic nature: this compound chloride readily absorbs moisture from the air.1. Thorough purification: Ensure all impurities are removed through recrystallization. 2. Drying: Dry the purified product under high vacuum for an extended period to remove any absorbed water. Handle the final product in a glove box or desiccator.

Purification Troubleshooting

Question/Issue Potential Cause(s) Troubleshooting Steps
Q4: I am having trouble recrystallizing my crude this compound chloride. 1. Incorrect solvent system: The chosen solvent may be too polar or non-polar. 2. Product is too soluble: The product remains in solution even at low temperatures. 3. Oiling out: The product separates as an oil instead of crystals.1. Solvent screening: Test different solvent systems. A common approach for choline salts is a polar solvent like ethanol, with a less polar co-solvent like diethyl ether or ethyl acetate (B1210297) to induce precipitation. 2. Concentrate the solution: If the product is too soluble, carefully evaporate some of the solvent before cooling. 3. Slow cooling and scratching: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can initiate crystallization.
Q5: My purified this compound chloride still shows impurities by HPLC analysis. 1. Inefficient recrystallization: Impurities may have co-precipitated with the product. 2. Product degradation: The product may be degrading during purification or analysis.1. Multiple recrystallizations: Perform a second recrystallization to improve purity. 2. Gentle heating: Avoid excessive heat during dissolution for recrystallization. Ensure the HPLC mobile phase is neutral or slightly acidic to prevent hydrolysis.

Quantitative Data Summary

While specific yields can vary based on reaction scale and conditions, the following table provides an overview of expected outcomes for the synthesis of propionyl chloride, a key precursor.

ParameterMethodTypical ValueReference
Yield of Propionyl Chloride Continuous microchannel reaction with triphosgeneUp to 97.28%[1]
Purity of Propionyl Chloride Continuous microchannel reaction with triphosgeneUp to 99.5%[1]

Experimental Protocols

1. Synthesis of this compound Chloride from Choline Chloride and Propionyl Chloride

Materials:

  • Choline chloride (dried under vacuum)

  • Propionyl chloride

  • Anhydrous acetonitrile (B52724) (or other suitable aprotic solvent)

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), suspend the dried choline chloride in anhydrous acetonitrile.

  • Cool the suspension in an ice bath.

  • Slowly add propionyl chloride (1.1 equivalents) to the cooled suspension with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of chloroform:methanol:ammonia) or by the complete dissolution of choline chloride.

  • Upon completion, filter the reaction mixture to remove any unreacted choline chloride.

  • Add anhydrous diethyl ether to the filtrate to precipitate the crude this compound chloride.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

2. Purification of this compound Chloride by Recrystallization

Materials:

  • Crude this compound chloride

  • Absolute ethanol

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the crude this compound chloride in a minimal amount of hot absolute ethanol.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form, slowly add anhydrous diethyl ether with swirling until the solution becomes slightly turbid.

  • Allow the solution to stand at room temperature for several hours, then transfer to an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold ethanol/diethyl ether mixture.

  • Dry the purified crystals under high vacuum.

3. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is an example method that may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of aqueous phosphate (B84403) buffer (e.g., 20 mM, pH 7.0) and acetonitrile. The gradient or isocratic conditions should be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of this compound chloride in the mobile phase.

Visualizations

Chemical Synthesis Workflow

synthesis_workflow choline_chloride Choline Chloride reaction Esterification Reaction (Anhydrous Acetonitrile) choline_chloride->reaction propionyl_chloride Propionyl Chloride propionyl_chloride->reaction crude_product Crude this compound Chloride reaction->crude_product purification Purification (Recrystallization) crude_product->purification pure_product Pure this compound Chloride purification->pure_product

Caption: Workflow for the synthesis of this compound chloride.

Purification Process Logic

purification_logic start Crude Product dissolve Dissolve in hot minimal ethanol start->dissolve cool Slow cooling to room temperature dissolve->cool precipitate Induce precipitation with diethyl ether cool->precipitate filter Vacuum filtration precipitate->filter dry Dry under high vacuum filter->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: Logical steps for the purification of this compound chloride.

This compound Signaling Pathway

This compound, similar to acetylcholine (B1216132), can act as an agonist at muscarinic acetylcholine receptors. The following diagram illustrates the signaling pathway initiated by the activation of the M3 muscarinic receptor, a Gq-coupled receptor.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response This compound This compound This compound->M3R binds

Caption: this compound-activated M3 muscarinic receptor signaling.

References

troubleshooting low signal-to-noise ratio for Propionylcholine in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low signal-to-noise ratios during the LC-MS analysis of Propionylcholine.

Troubleshooting Guide: Low Signal-to-Noise for this compound

This guide addresses common problems encountered during the LC-MS analysis of this compound that can lead to a poor signal-to-noise ratio.

Question: Why am I observing a low signal or no peak for this compound?

Answer:

A low or absent signal for this compound can stem from several factors throughout the analytical workflow, from sample preparation to data acquisition. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Troubleshooting Workflow:

G cluster_sample_prep cluster_lc_system cluster_ms_system start Low S/N for this compound sample_prep 1. Verify Sample Preparation & Stability start->sample_prep lc_system 2. Check LC System Performance sample_prep->lc_system sp1 Degradation? sp2 Correct Concentration? sp3 Matrix Effects? ms_system 3. Evaluate MS System & Source lc_system->ms_system lc1 Leaks? lc2 Correct Mobile Phase? lc3 Column Integrity? method_dev 4. Re-evaluate Method Parameters ms_system->method_dev ms1 Source Contamination? ms2 Tune/Calibration Drift? ms3 Incorrect Parameters? end Improved S/N method_dev->end

Caption: Troubleshooting workflow for low signal-to-noise ratio.

1. Sample Preparation and Stability:

  • Analyte Degradation: this compound, like other choline (B1196258) esters, can be susceptible to enzymatic and chemical hydrolysis.[1][2][3] Ensure samples are prepared and stored under conditions that minimize degradation, such as on ice or with the addition of an appropriate inhibitor if enzymatic activity is suspected.[1] Prepare fresh samples and standards to rule out degradation over time.[4][5]

  • Sample Matrix Effects: Complex biological matrices can cause ion suppression or enhancement, significantly impacting the signal intensity of this compound.[6][7][8][9][10]

    • Mitigation Strategy: Improve sample cleanup procedures. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering matrix components.[11] Diluting the sample may also reduce matrix effects.

    • Assessment: To quantify matrix effects, compare the signal of this compound spiked into a post-extraction blank matrix with the signal of a neat standard solution of the same concentration.[8]

2. Liquid Chromatography (LC) System:

  • Column Choice: this compound is a small, polar, quaternary amine.[12] Standard C18 columns may not provide adequate retention.[12] Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining such polar compounds.[12][13][14]

  • Mobile Phase Composition: Use high-purity, LC-MS grade solvents and additives to minimize background noise.[6][11] For HILIC methods, a mobile phase consisting of acetonitrile (B52724) with a small percentage of aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) is common. The aqueous portion's pH and ionic strength can significantly affect retention and peak shape.

  • System Integrity: Check for leaks in the LC system, as this can lead to pressure fluctuations and inconsistent flow rates.[15] Ensure the autosampler is injecting the correct volume by weighing a vial before and after injection.[16]

3. Mass Spectrometry (MS) System:

  • Ion Source Contamination: The ion source is prone to contamination from sample matrix, mobile phase impurities, and other sources.[6][17] This contamination can lead to high background noise and ion suppression.[6] Regularly clean the ion source, including the capillary, cone, and lenses, according to the manufacturer's recommendations.[17]

  • Ionization and Source Parameters: this compound is expected to ionize well in positive electrospray ionization (ESI) mode. Optimize the following source parameters to maximize ion generation and transmission:

    • Capillary/Spray Voltage

    • Gas Temperatures (Nebulizing and Drying)[11]

    • Gas Flow Rates (Nebulizing and Drying)[11]

  • MS Tune and Calibration: Ensure the mass spectrometer is properly tuned and calibrated. A drift in mass calibration can lead to poor signal as the instrument may not be accurately targeting the m/z of this compound.[4]

Question: My this compound peak has a good signal, but the baseline is very noisy. What can I do?

Answer:

A high baseline noise can obscure low-level signals and negatively impact the signal-to-noise ratio.

Troubleshooting High Baseline Noise:

G cluster_contamination cluster_mobile_phase cluster_electronics start High Baseline Noise contamination Check for Contamination start->contamination electronics Evaluate Electronics & Detector start->electronics mobile_phase Assess Mobile Phase start->mobile_phase c1 Solvents c2 LC System c3 MS Source e1 Detector Issue e2 Electrical Interference mp1 Impurities mp2 Microbial Growth end Reduced Baseline Noise c1->end Use fresh, LC-MS grade solvents c2->end Flush system c3->end Clean source mp1->end Use high-purity additives mp2->end Prepare fresh daily e1->end Consult service engineer e2->end Check grounding

Caption: Logical relationships in troubleshooting high baseline noise.

  • Contamination: This is a primary cause of high background noise.[6]

    • Solvents and Additives: Use only LC-MS grade solvents and high-purity additives.[6][11] Impurities can contribute to a noisy baseline.

    • System Contamination: Contaminants can accumulate in the LC system (tubing, injector, column) or the MS ion source.[6] Flushing the system with a strong solvent can help.[17] A "steam clean" of the MS source overnight may also be effective.[4]

  • Mobile Phase Preparation: Improperly prepared mobile phases can be a source of noise. Ensure additives are fully dissolved and consider filtering if necessary. Prepare aqueous mobile phases fresh daily to prevent microbial growth, which can contribute to noise.[6]

  • Detector and Electronics: In some cases, high noise can be due to detector issues or electronic interference.[6] If contamination has been ruled out, this may require investigation by a service engineer.

Frequently Asked Questions (FAQs)

Q1: What are the typical MS/MS transitions for this compound?

A1: While specific transitions should be optimized empirically on your instrument, this compound (Molecular Weight: 160.23 g/mol )[18] will likely fragment in a manner similar to other choline esters. A common fragmentation pathway involves the neutral loss of trimethylamine (B31210) (59 m/z). The precursor ion would be the molecular ion [M]+ at m/z 160.1. A likely product ion would result from the propionyl group, though this needs experimental verification.

Q2: Which type of LC column is best for this compound analysis?

A2: Due to its high polarity, a HILIC (Hydrophilic Interaction Liquid Chromatography) column is generally recommended for retaining and separating this compound.[12][13] This provides better retention than traditional reversed-phase C18 columns, from which it would likely elute in the void volume.[12]

Q3: How can I minimize matrix effects when analyzing this compound in biological samples?

A3: Minimizing matrix effects is crucial for accurate quantification.[7][8][9]

  • Effective Sample Cleanup: Use methods like solid-phase extraction (SPE) to remove interfering compounds such as phospholipids (B1166683) and salts.[8]

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.

  • Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., this compound-d9). This standard will co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for accurate correction during data processing.

Q4: What are some starting parameters for an LC-MS method for this compound?

A4: The following table provides a general starting point for method development. These parameters should be optimized for your specific instrumentation and application.

ParameterSuggested Starting Condition
LC Column HILIC (e.g., Amide, Zwitterionic), 1.7-2.6 µm, 2.1 x 50-100 mm
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a high percentage of B (e.g., 95%), then ramp down to elute
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Ionization Mode ESI Positive
MS Acquisition Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.5 kV
Drying Gas Temp 300 - 350 °C
Nebulizer Pressure 35 - 50 psi

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., this compound-d9).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at >12,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean vial for LC-MS analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute in an appropriate volume of the initial mobile phase (e.g., 95:5 Acetonitrile:Water).

Protocol 2: General LC-MS System Suitability Test

  • Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in the initial mobile phase.

  • Equilibrate the LC-MS system for at least 30 minutes with the initial mobile phase conditions.

  • Perform 5-6 replicate injections of the standard solution.

  • Evaluate the system's performance by checking for:

    • Retention Time Reproducibility: Relative Standard Deviation (RSD) should be <1%.

    • Peak Area Reproducibility: RSD should be <15%.

    • Peak Shape: Tailing factor should be between 0.9 and 1.5.

    • Signal-to-Noise Ratio: Should be consistently >10.

  • Running this test daily helps monitor system performance and identify issues before they affect sample analysis.[6]

References

Technical Support Center: Propionylcholine Chloride Purity Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the purity of commercially available propionylcholine chloride. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound chloride?

A1: Based on its synthesis from choline (B1196258) chloride and propionyl chloride, the most common impurities include:

  • Unreacted Starting Materials: Choline chloride and propionyl chloride.

  • Hydrolysis Product: Propionic acid, formed from the reaction of propionyl chloride with trace amounts of water.

  • Degradation Products: Due to its hygroscopic nature and instability in solution, this compound can hydrolyze to form choline and propionic acid.[1]

Q2: What analytical techniques are recommended for assessing the purity of this compound chloride?

A2: A multi-pronged analytical approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD) is ideal for quantifying the main component and non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or byproducts from starting material synthesis.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) provides structural confirmation of the this compound chloride and can be used to identify and quantify impurities without the need for reference standards for each impurity.[3]

  • Karl Fischer Titration is the standard method for determining water content, which is crucial given the hygroscopic nature of the compound.

Q3: My this compound chloride solution appears to be degrading. How can I minimize this?

A3: this compound chloride is susceptible to hydrolysis, especially in aqueous solutions.[1] To minimize degradation:

  • Prepare solutions fresh: It is highly recommended to prepare solutions immediately before use.[1]

  • Use anhydrous solvents: When possible, use anhydrous solvents for non-aqueous experiments.

  • Control pH: Maintain a neutral or slightly acidic pH, as basic conditions can accelerate hydrolysis.

  • Low temperature storage: Store solutions at low temperatures (e.g., 2-8 °C) for short-term use, but be aware that degradation can still occur.[4] For long-term storage, aliquoting and freezing at -20°C or below is advisable, though stability should be verified.

Q4: I am observing unexpected peaks in my HPLC chromatogram. How do I identify them?

A4: Unexpected peaks can arise from several sources. A systematic approach is necessary for identification:

  • Analyze starting materials: Run separate HPLC analyses of choline chloride and propionic acid standards to check for co-elution with the unknown peaks.

  • Force degradation study: Intentionally degrade a sample of this compound chloride with acid, base, and heat. Analyze the resulting solutions by HPLC to see if the degradation products match the unexpected peaks.

  • LC-MS/MS analysis: If available, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) can provide molecular weight and fragmentation data to help identify the structure of the unknown impurities.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Step
Purity Degradation Prepare fresh solutions of this compound chloride for each experiment. Validate the purity of the stock solution using a qualified analytical method like HPLC.
Incorrect Concentration Verify the concentration of your stock solution. This compound chloride is hygroscopic; inaccurate weighing can lead to concentration errors. Determine the water content using Karl Fischer titration for accurate concentration calculations.
Presence of Active Impurities Analyze the lot of this compound chloride for impurities that may have biological activity (e.g., other choline esters).
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
Potential Cause Troubleshooting Step
Inappropriate Column Chemistry For a polar compound like this compound, a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column may provide better retention and peak shape than a standard C18 column.
Mobile Phase Mismatch Adjust the mobile phase pH and ionic strength. For this compound, a slightly acidic mobile phase (e.g., using formic acid or ammonium (B1175870) acetate (B1210297) buffer) can improve peak shape.
Column Overload Reduce the injection volume or the concentration of the sample.

Quantitative Data Summary

The following tables provide typical specifications and analytical parameters for the purity assessment of this compound chloride.

Table 1: Typical Certificate of Analysis Specifications for this compound Chloride

Parameter Specification Method
Appearance White to off-white crystalline solidVisual
Purity (Assay) ≥ 98.0%HPLC-UV or HPLC-CAD
Water Content ≤ 2.0%Karl Fischer Titration
Choline Chloride ≤ 1.0%HPLC or IC
Propionic Acid ≤ 0.5%HPLC or GC-FID
Heavy Metals ≤ 10 ppmICP-MS

Note: These are typical specifications and may vary between suppliers.

Table 2: Example HPLC Method Parameters for Purity Analysis

Parameter Condition
Column HILIC, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 90% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 205 nm or CAD
Injection Volume 5 µL

Table 3: Example GC-MS Method Parameters for Impurity Profiling

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium at 1.2 mL/min
Injection Mode Split (20:1)
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 35 - 400 m/z

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

1. Objective: To quantify the purity of this compound chloride and detect non-volatile impurities.

2. Materials:

  • This compound chloride sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Ammonium acetate

  • Reference standards (if available)

3. Instrumentation:

  • HPLC system with a UV detector

  • HILIC column

4. Procedure: a. Mobile Phase Preparation: Prepare a 10 mM ammonium acetate solution in water (Mobile Phase A). Use HPLC grade acetonitrile as Mobile Phase B. b. Standard Preparation: Accurately weigh and dissolve this compound chloride reference standard in the initial mobile phase composition to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for a calibration curve. c. Sample Preparation: Prepare the sample solution at a concentration of approximately 1 mg/mL in the initial mobile phase composition. d. Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 2. e. Analysis: Inject the standards and sample solutions. f. Quantification: Calculate the purity of the sample by comparing the peak area of the main component to the calibration curve or by area normalization.

Protocol 2: Impurity Identification by GC-MS

1. Objective: To identify and quantify volatile and semi-volatile impurities.

2. Materials:

  • This compound chloride sample

  • Methanol (B129727) (GC grade)

  • Derivatization agent (e.g., BSTFA), if necessary for non-volatile impurities.

3. Instrumentation:

  • GC-MS system

4. Procedure: a. Sample Preparation: Dissolve the this compound chloride sample in methanol to a concentration of 1 mg/mL. If derivatization is required, follow a validated procedure. b. GC-MS Conditions: Set up the GC-MS system according to the parameters in Table 3. c. Analysis: Inject the prepared sample. d. Identification: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

Protocol 3: Structural Confirmation and Impurity Detection by ¹H NMR

1. Objective: To confirm the structure of this compound chloride and identify potential impurities.

2. Materials:

  • This compound chloride sample

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR tubes

3. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

4. Procedure: a. Sample Preparation: Dissolve 5-10 mg of the this compound chloride sample in approximately 0.7 mL of the deuterated solvent in an NMR tube. b. Data Acquisition: Acquire a ¹H NMR spectrum. c. Data Analysis: i. Confirm the characteristic peaks for this compound: a triplet for the methyl group of the propionyl chain, a quartet for the methylene (B1212753) group of the propionyl chain, and singlets for the N-methyl groups and methylene groups of the choline moiety. ii. Integrate the peaks to determine the relative ratios of protons. iii. Look for signals corresponding to potential impurities like choline, propionic acid, or residual solvents.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Reporting sample Commercial This compound Chloride dissolution Dissolution in Appropriate Solvent sample->dissolution kf Karl Fischer (Water Content) sample->kf hplc HPLC-UV/CAD (Purity & Non-volatile Impurities) dissolution->hplc Aqueous/Organic Mobile Phase gcms GC-MS (Volatile Impurities) dissolution->gcms Volatile Organic Solvent nmr ¹H NMR (Structural Confirmation) dissolution->nmr Deuterated Solvent quant Quantification of Purity & Impurities hplc->quant gcms->quant struct_id Structural Identification nmr->struct_id report Certificate of Analysis Generation kf->report quant->report struct_id->report

Caption: Experimental workflow for the purity validation of this compound chloride.

troubleshooting_flowchart start Inconsistent Experimental Results check_purity Is the this compound purity confirmed for this lot? start->check_purity check_solution Are solutions prepared fresh for each experiment? check_purity->check_solution Yes validate_purity Action: Validate purity using HPLC, GC-MS, and NMR. check_purity->validate_purity No prepare_fresh Action: Prepare fresh solutions and re-run experiment. check_solution->prepare_fresh No investigate_other Investigate other experimental parameters (e.g., cell viability, instrument calibration). check_solution->investigate_other Yes validate_purity->check_solution end Problem Resolved prepare_fresh->end investigate_other->end

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Technical Support Center: Quantitative Analysis of Propionylcholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of propionylcholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on best practices and troubleshooting for accurate and robust quantification of this compound in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard for quantitative analysis of this compound?

A1: The gold standard for quantitative analysis of this compound by LC-MS/MS is a stable isotope-labeled (SIL) internal standard. A deuterated version of this compound, such as This compound-d9 , is highly recommended. SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar extraction recovery and ionization efficiency. This effectively corrects for matrix effects and other variations during sample preparation and analysis, leading to the highest accuracy and precision.

Q2: Why is a stable isotope-labeled internal standard preferred over a structural analog?

A2: While structural analogs can be used, they may not perfectly mimic the behavior of this compound during sample preparation and LC-MS/MS analysis. Differences in physicochemical properties can lead to variations in extraction efficiency, chromatographic retention time, and ionization response, potentially compromising the accuracy of quantification. A SIL internal standard, being chemically identical to the analyte, provides the most reliable correction for these variables.

Q3: What are the common challenges in quantifying this compound?

A3: this compound is a small, polar, quaternary amine, which presents several analytical challenges:

  • Poor retention in reversed-phase chromatography: Due to its high polarity, this compound is not well-retained on traditional C18 columns.

  • Matrix effects in mass spectrometry: Biological samples contain endogenous substances that can co-elute with this compound and interfere with its ionization, leading to ion suppression or enhancement.

  • Sample stability: As an ester, this compound can be susceptible to enzymatic or chemical hydrolysis. Proper sample collection and storage are crucial.

Q4: Which chromatographic technique is most suitable for this compound analysis?

A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended technique for separating this compound. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which allows for the retention of polar compounds like this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantitative analysis of this compound.

Chromatography Issues
Problem Possible Cause Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate sample solvent. The sample should be dissolved in a solvent similar in composition to the initial mobile phase (high organic content).Re-dissolve the sample in a solvent with a high percentage of acetonitrile (B52724) (e.g., 90:10 acetonitrile:water).
Column overload.Inject a smaller volume of the sample or dilute the sample.
Column contamination or degradation.Backflush the column. If the problem persists, replace the column.
Inconsistent Retention Times Insufficient column equilibration between injections. HILIC columns require longer equilibration times than reversed-phase columns.Ensure a sufficient equilibration period (at least 10-15 column volumes) between injections.
Changes in mobile phase composition.Prepare fresh mobile phase and ensure accurate mixing.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Mass Spectrometry Issues
Problem Possible Cause Solution
Low Signal Intensity / Ion Suppression Matrix effects from co-eluting endogenous compounds.Improve sample preparation by incorporating a solid-phase extraction (SPE) step. Protein precipitation followed by SPE can be effective.
Inefficient ionization.Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature).
Use of non-volatile buffers or ion-pairing agents in the mobile phase.Use volatile mobile phase additives like ammonium (B1175870) formate (B1220265) or ammonium acetate.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system.
Dirty ion source.Clean the mass spectrometer's ion source according to the manufacturer's instructions.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general guideline for the extraction of this compound from plasma or serum.

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., this compound-d9 at 1 µg/mL).

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 10 mM ammonium formate).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following is a recommended starting point for developing a HILIC-MS/MS method for this compound quantification.

Liquid Chromatography (LC) Parameters:

Parameter Value
Column HILIC column (e.g., Zwitterionic or Amide phase), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, hold at 50% B for 1 minute, return to 95% B and equilibrate for 4 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Proposed MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound160.1104.1 (loss of propene)15
This compound160.160.1 (trimethylamine fragment)20
This compound-d9169.1104.1 (loss of propene)15
This compound-d9169.169.1 (trimethylamine-d9 fragment)20

Note: These are proposed transitions and should be optimized for your specific instrument.

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound-d9) sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms HILIC-LC-MS/MS Analysis reconstitute->lcms data Data Processing and Quantification lcms->data

Caption: A typical workflow for the quantitative analysis of this compound.

Cholinergic Signaling Pathway

This compound acts as an agonist at cholinergic receptors, mimicking the action of acetylcholine (B1216132). It can activate both nicotinic and muscarinic acetylcholine receptors.

cholinergic_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell cluster_nicotinic Nicotinic Receptor cluster_muscarinic Muscarinic Receptor ACh Acetylcholine (ACh) nAChR nAChR (Ion Channel) ACh->nAChR binds mAChR mAChR (GPCR) ACh->mAChR binds ion_influx Na+/Ca2+ Influx nAChR->ion_influx depolarization Depolarization ion_influx->depolarization g_protein G-Protein Activation mAChR->g_protein second_messenger Second Messengers (e.g., IP3, DAG, cAMP) g_protein->second_messenger cellular_response Cellular Response second_messenger->cellular_response PCh This compound (Agonist) PCh->nAChR activates PCh->mAChR activates

Caption: this compound as an agonist in the cholinergic signaling pathway.

overcoming matrix effects in Propionylcholine tissue extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propionylcholine (PCh) tissue extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects during the extraction and quantification of this compound from various tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In the context of this compound extraction from tissue, endogenous components like salts, lipids, and proteins can interfere with the ionization process in mass spectrometry (MS).[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[2][3]

Q2: What are the most common sources of matrix effects in tissue samples for this compound analysis?

A2: The primary sources of matrix effects in tissue homogenates include:

  • Phospholipids: Abundant in cell membranes, they are notorious for causing ion suppression and can foul the MS source.[4]

  • Salts: High concentrations of salts from buffers or the tissue itself can interfere with the electrospray ionization (ESI) process.

  • Other small molecules: Endogenous metabolites that co-elute with this compound can compete for ionization.

Q3: How can I minimize matrix effects during my this compound extraction?

A3: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering this compound. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][5]

  • Chromatographic Separation: Optimizing your liquid chromatography (LC) method to separate this compound from co-eluting matrix components is crucial.

  • Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Q4: When should I choose solid-phase extraction (SPE) over liquid-liquid extraction (LLE) for this compound?

A4: The choice depends on the complexity of your tissue matrix and the desired cleanliness of your final extract.

  • LLE is a simpler technique but may be less effective at removing all interfering substances, and analyte recovery can be lower, especially for polar compounds.[5]

  • SPE can provide cleaner extracts by using specific sorbents to either retain the analyte of interest while washing away interfering compounds or retain the interfering compounds while the analyte passes through.[6][7] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for cleaning up complex biological samples.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound tissue extraction and analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Recovery Inefficient tissue homogenization. Ensure complete tissue disruption. For tough tissues, consider using a bead beater or cryogenic grinding.
Suboptimal extraction solvent. This compound is a polar molecule. Ensure your solvent system (e.g., acetonitrile (B52724), methanol) is appropriate for its extraction.
Analyte loss during solvent evaporation. Avoid excessive heat or prolonged evaporation times. Use a gentle stream of nitrogen for drying.
Poor retention or elution in SPE. Optimize the SPE method, including the choice of sorbent, wash steps, and elution solvent.
High Signal Variability (Poor Precision) Significant and inconsistent matrix effects. Implement a more rigorous sample cleanup method, such as mixed-mode SPE.
Inconsistent sample preparation. Ensure consistent timing and technique for all sample preparation steps.
No internal standard used. Always use a stable isotope-labeled internal standard for this compound to correct for variability.
Ion Suppression or Enhancement Co-elution of matrix components. Modify your LC gradient to better separate this compound from interfering peaks.
High salt concentration in the final extract. Include a desalting step in your sample preparation or use an online desalting column.
Phospholipid contamination. Use a phospholipid removal plate or a specific SPE sorbent designed to remove phospholipids.
Peak Tailing or Broadening in LC-MS Secondary interactions with the LC column. As a quaternary amine, this compound can interact with residual silanols on silica-based columns. Consider using a HILIC column or adding a competing amine like triethylamine (B128534) (TEA) to the mobile phase.[8]
Inappropriate mobile phase pH. Adjust the mobile phase pH to ensure consistent ionization of this compound.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound Extraction

This is a rapid method suitable for initial screening but may result in significant matrix effects.

  • Tissue Homogenization:

    • Weigh 50-100 mg of frozen tissue.

    • Add 500 µL of ice-cold homogenization solution (e.g., 80:20 methanol (B129727):water) containing the internal standard.

    • Homogenize the tissue using a bead beater or probe sonicator until a uniform suspension is achieved. Keep the sample on ice.

  • Protein Precipitation:

    • Add 1 mL of ice-cold acetonitrile to the tissue homogenate.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Sample Collection:

    • Carefully collect the supernatant.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Extraction

This method provides a cleaner extract compared to PPT. A mixed-mode cation exchange SPE is recommended.

  • Tissue Homogenization and Protein Precipitation:

    • Follow steps 1 and 2 from the PPT protocol.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Dilute the supernatant from step 1 with an equal volume of a weak aqueous buffer (e.g., 2% formic acid in water) to ensure analyte retention.

    • Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove neutral and acidic interferences.

    • Wash the cartridge with 1 mL of 100% methanol to remove lipids.

  • Elution:

  • Sample Finalization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization with IS tissue->homogenization ppt Protein Precipitation (Acetonitrile) homogenization->ppt centrifugation Centrifugation ppt->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe_load Load onto SPE supernatant->spe_load spe_wash Wash (Remove Lipids, Salts) spe_load->spe_wash spe_elute Elute this compound spe_wash->spe_elute evaporation Evaporation spe_elute->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Workflow for this compound Extraction using SPE.

troubleshooting_logic cluster_recovery Low Recovery Issues cluster_variability High Variability Issues start Poor Quantitative Results? check_recovery Check Recovery start->check_recovery Low Signal check_variability Check Precision start->check_variability Inconsistent Signal check_homogenization Is Homogenization Complete? optimize_solvent Optimize Extraction Solvent check_homogenization->optimize_solvent No check_spe Review SPE Protocol optimize_solvent->check_spe use_is Use Stable Isotope IS improve_cleanup Improve Sample Cleanup (SPE) use_is->improve_cleanup No check_lc Optimize LC Separation improve_cleanup->check_lc check_recovery->check_homogenization Yes check_variability->use_is Yes

Caption: Troubleshooting Logic for this compound Analysis.

References

how to differentiate Propionylcholine from isomers in mass spec

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Differentiating Propionylcholine from Isobaric and Structurally Similar Compounds

Welcome to our technical support center. This guide provides detailed answers and troubleshooting advice for researchers, scientists, and drug development professionals facing the analytical challenge of differentiating this compound from its isomers and other isobaric species using mass spectrometry.

Frequently Asked Questions (FAQs)
Q1: Why is it challenging to differentiate this compound from its isomers using a standard mass spectrometer?

Differentiating isomers is a common analytical challenge because isomers have the same elemental composition and, therefore, the same exact mass.[1] A standard mass spectrometer measures the mass-to-charge ratio (m/z), which will be identical for this compound and its isomers in a full scan (MS1) analysis. Distinguishing them requires more advanced techniques that can probe their structural differences, such as tandem mass spectrometry (MS/MS) or ion mobility spectrometry (IMS).[2][3]

Q2: What are the primary mass spectrometry techniques used to resolve this compound and its isomers?

The primary methods for differentiating this compound from its isomers involve adding dimensions of separation or analysis beyond a single stage of mass measurement. The most effective techniques are:

  • Tandem Mass Spectrometry (MS/MS): This technique involves isolating the ion of interest (the precursor ion) and fragmenting it to produce a characteristic spectrum of product ions.[4] Isomers often yield different fragmentation patterns, allowing for their differentiation.[2]

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This method separates ions in the gas phase based on their size, shape, and charge, a property known as their collision cross-section (CCS).[5] Since isomers can have different three-dimensional structures, they can often be separated by IMS prior to mass analysis.[3][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): High-performance liquid chromatography (HPLC) can separate isomers based on their different physicochemical properties (e.g., polarity) before they enter the mass spectrometer. Optimizing the chromatographic method is a crucial first step.

Combining these techniques, as in an LC-IMS-MS/MS workflow, provides the highest degree of confidence in isomer identification by using four dimensions of separation: retention time (LC), drift time (IMS), precursor m/z (MS1), and product ion spectra (MS/MS).[3][7]

Troubleshooting Guides & Experimental Protocols
Q3: How does Tandem Mass Spectrometry (MS/MS) distinguish between this compound and its isomers?

Tandem mass spectrometry, most commonly using Collision-Induced Dissociation (CID), fragments a selected precursor ion through collisions with an inert gas.[4] While this compound and its isomers share the same precursor m/z (160.1332 for [M+H]⁺), their different chemical structures can lead to the formation of unique product ions or significant variations in the relative abundance of common fragments.[8]

For choline (B1196258) esters like this compound, characteristic fragments are often related to the choline headgroup. The fragmentation pattern of a potential isomer, such as β-methylacetylcholine (methacholine), would differ due to its structural variance.

Data Presentation: Predicted MS/MS Fragmentation

The table below compares the predicted major fragments for this compound and a common structural isomer, β-methylacetylcholine. These differences in product ions and their ratios are key to their differentiation.

FeatureThis compoundβ-Methylacetylcholine (Isomer)
Formula C₈H₁₈NO₂⁺C₈H₁₈NO₂⁺
Precursor Ion [M+H]⁺ m/z 160.13m/z 160.13
Major Product Ion 1 m/z 104.11 (Choline)m/z 118.12 (β-methylcholine)
Major Product Ion 2 m/z 87.08 (Dehydrated Choline)m/z 100.11 (Dehydrated β-methylcholine)
Major Product Ion 3 m/z 60.08 (C₂H₆NO⁺)m/z 74.10 (C₃H₈NO⁺)
Diagnostic Logic Strong signals at m/z 104 and 87 confirm the standard choline backbone.The presence of m/z 118 and 100 indicates a methylated choline structure.

Note: Fragment m/z values are predicted and may vary slightly based on instrument calibration and resolution.

Q4: Can you provide a starting protocol for differentiating this compound isomers using LC-MS/MS?

Yes. This protocol provides a general framework. Optimization, particularly of the LC gradient and collision energy, is critical for achieving the best separation and most informative fragmentation.

Experimental Protocol: LC-MS/MS Method

ParameterSuggested Setting
Liquid Chromatography
ColumnHILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., ZIC-pHILIC)[2]
Mobile Phase A5mM Ammonium Carbonate + 0.1% Ammonium Hydroxide in Water[2]
Mobile Phase BAcetonitrile[2]
GradientStart at 80% B, decrease to 20% B over 15-20 minutes
Flow Rate0.3 - 0.5 mL/min
Injection Volume2 - 5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 - 4.5 kV
Gas Temperature250 - 350 °C
MS1 Scan Rangem/z 50 - 300
Tandem MS (MS/MS)
Precursor Ionm/z 160.13
FragmentationCollision-Induced Dissociation (CID)[4]
Collision GasArgon or Nitrogen
Collision EnergyRamped (e.g., 10-40 eV) to determine optimal energy for diagnostic fragments.
DetectorHigh-resolution analyzer (e.g., Orbitrap, TOF)
Q5: My isomers co-elute from the LC column and their fragmentation spectra are very similar. What should I do next?

This is a common and difficult scenario. When chromatography and standard CID are insufficient, consider the following advanced strategies:

  • Employ Ion Mobility Spectrometry (IMS): If available, IMS is the ideal next step. It provides an orthogonal separation based on molecular shape (CCS), which can often resolve isomers that co-elute chromatographically.[5]

  • Utilize Alternative Fragmentation Techniques: Different fragmentation methods can cleave bonds that are not broken by CID, potentially generating unique fragments for each isomer.[2] Consider using:

    • Higher-Energy Collisional Dissociation (HCD): Available on Orbitrap instruments, HCD can produce different fragment ions compared to CID.[2]

    • Ultraviolet Photodissociation (UVPD): This technique uses high-energy photons to induce fragmentation and is very effective at generating unique fragments for structurally similar isomers.[2][9]

  • Apply Chemometric Analysis: For isomers with subtle but reproducible differences in their mass spectra, multivariate statistical methods can be used for differentiation.[10] Techniques like Principal Component Analysis (PCA) followed by Linear Discriminant Analysis (LDA) can classify an unknown spectrum as belonging to a specific isomer based on the entire fragmentation pattern.[11]

Visualized Workflows

The following diagrams illustrate the workflows and logic for differentiating challenging isomers like this compound.

G cluster_LC Chromatography cluster_IMS Ion Mobility cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Sample Mixture LC Liquid Chromatography (Separation by Polarity) Sample->LC Injection IMS Ion Mobility Cell (Separation by Shape/CCS) LC->IMS MS1 MS1 Analysis (Measure Precursor m/z) IMS->MS1 Isolation Precursor Isolation (Select m/z 160.13) MS1->Isolation MS2 MS/MS Analysis (CID) (Generate Product Ions) Isolation->MS2 Detector Detector (Acquire Data) MS2->Detector Analysis 4D Data Point (RT, CCS, m/z, Fragments) Detector->Analysis

Caption: Workflow for isomer differentiation using a four-dimensional LC-IMS-MS/MS approach.

G start Analytical Goal: Differentiate this compound from Isomers lc_check Are isomers separable by optimized LC? start->lc_check msms_check Do isomers show diagnostic fragments with standard CID? lc_check->msms_check No success Success: Isomers Differentiated lc_check->success Yes ims_avail Is IMS-MS available? msms_check->ims_avail No msms_check->success Yes ims_avail->success Yes advanced_frag Action: Use Advanced Fragmentation (HCD, UVPD) ims_avail->advanced_frag No chemometrics Action: Use Chemometrics / Statistical Analysis (PCA/LDA) advanced_frag->chemometrics fail Differentiation Not Possible with Current Method chemometrics->fail

Caption: Decision tree for selecting a mass spectrometry method for isomer differentiation.

References

Technical Support Center: Optimizing Derivatization Reagents for Propionylcholine GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of propionylcholine for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound is a quaternary ammonium (B1175870) salt, which makes it non-volatile and thermally unstable. Direct injection onto a GC-MS system would lead to decomposition in the hot injector port and poor chromatographic performance. Derivatization is a chemical modification process that converts this compound into a more volatile and thermally stable compound, making it suitable for GC-MS analysis. This process improves peak shape, resolution, and detection sensitivity.

Q2: What are the common derivatization strategies for analyzing choline (B1196258) and its esters like this compound by GC-MS?

A2: The primary strategies involve converting the polar quaternary amine into a less polar, more volatile tertiary amine. A widely used and effective method is N-demethylation. This involves removing one of the methyl groups from the quaternary nitrogen. Another potential approach is pyrolysis-GC-MS, which involves thermally degrading the molecule in a controlled manner to produce characteristic volatile fragments. While silylation and acylation are common for many analytes, they are less straightforward for the quaternary amine of this compound itself without an initial transformation step.

Q3: Which derivatization method is recommended for the quantitative analysis of this compound?

A3: For robust and reproducible quantification, a two-step derivatization process involving N-demethylation is highly recommended. A well-established method for the analysis of the closely related compound, acetylcholine (B1216132), involves N-demethylation using sodium benzenethiolate (B8638828). This approach can be adapted for this compound. This method produces a volatile tertiary amine derivative that is stable and provides good chromatographic and mass spectrometric properties.

Comparison of Potential Derivatization Reagents

Derivatization StrategyReagent(s)PrincipleAdvantagesDisadvantages
N-Demethylation Sodium benzenethiolateNucleophilic demethylation of the quaternary ammonium group to form a volatile tertiary amine.Forms a stable and volatile derivative suitable for GC-MS. Well-documented for related choline esters.[1]Requires handling of a reactive and odorous reagent (benzenethiolate). The reaction needs to be performed under anhydrous conditions.
Silylation e.g., BSTFA, MSTFAReplacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group.Silylating reagents are common in GC-MS labs. Can be effective for many classes of compounds.Not directly reactive with the quaternary amine of this compound. Would require a prior chemical transformation, making the workflow more complex. Silyl derivatives can be sensitive to moisture.
Acylation e.g., Acetic Anhydride, Propionic Anhydride, TFAAIntroduction of an acyl group.Acylating reagents are readily available. Can improve chromatographic properties.Similar to silylation, not directly reactive with the quaternary amine. The ester group of this compound could potentially undergo transesterification.

Recommended Experimental Protocol: N-Demethylation of this compound

This protocol is adapted from a validated method for acetylcholine and is suitable for the quantitative analysis of this compound in biological samples.[1]

1. Sample Preparation and Extraction:

  • Homogenize tissue samples in a suitable solvent mixture (e.g., chloroform/methanol/water).

  • Spike the sample with a deuterated internal standard (e.g., d9-propionylcholine) to correct for extraction and derivatization variability.

  • Perform a liquid-liquid extraction to separate the choline esters into the aqueous phase.

  • Dry the aqueous phase completely under a stream of nitrogen or using a vacuum centrifuge. It is critical to ensure the sample is anhydrous before derivatization.

2. Derivatization Procedure:

  • To the dried sample residue, add a solution of sodium benzenethiolate in a suitable anhydrous solvent (e.g., 3-heptanone).

  • The reaction vial should be tightly sealed and heated to facilitate the demethylation reaction. Typical conditions are heating at 80°C for 60 minutes.[1]

  • After the reaction, cool the vial to room temperature.

3. GC-MS Analysis:

  • Inject an aliquot of the resulting solution containing the volatile N-demethylated this compound derivative into the GC-MS system.

  • GC Conditions (Typical):

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Injector: Splitless mode at 250°C.

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of around 280-300°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • MS Conditions (Typical):

    • Ionization: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the demethylated this compound and the internal standard. For this compound, a key fragment ion would be m/z 58, corresponding to the dimethylaminoethyl group.[2]

Visualizing the Workflow and Derivatization Reaction

DerivatizationWorkflow Experimental Workflow for this compound GC-MS Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization & IS Spiking Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Drying Drying of Aqueous Phase Extraction->Drying Derivatization N-Demethylation with Sodium Benzenethiolate Drying->Derivatization Heating Heating (e.g., 80°C) Derivatization->Heating GCMS GC-MS Injection Heating->GCMS Data Data Acquisition (SIM) GCMS->Data

Caption: Workflow for this compound analysis.

DerivatizationReaction N-Demethylation of this compound This compound This compound (Quaternary Amine, Non-volatile) Derivative N-demethyl-N-ethyl-N-methyl-2-aminoethyl propionate (Tertiary Amine, Volatile) This compound->Derivative + Benzenethiolate Sodium Benzenethiolate (Reagent) Benzenethiolate->Derivative Heat

Caption: N-Demethylation of this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or very low peak for derivatized this compound 1. Incomplete derivatization: Presence of moisture in the sample or reagents.1. Ensure the sample extract is completely dry before adding the derivatization reagent. Use anhydrous solvents. Store sodium benzenethiolate under inert gas.
2. Degradation of the derivatizing reagent: Sodium benzenethiolate can oxidize over time.2. Use fresh, high-quality reagent.
3. Insufficient reagent or incorrect reaction conditions: Not enough reagent to derivatize the entire sample, or the reaction time/temperature was too low.3. Use a molar excess of the derivatization reagent. Optimize the reaction time and temperature for your specific sample matrix.
Poor peak shape (e.g., tailing) 1. Incomplete derivatization: Residual underivatized this compound is highly polar and will tail.1. Re-optimize the derivatization procedure to ensure the reaction goes to completion.
2. Active sites in the GC system: The GC inlet liner, column connections, or the column itself can have active sites (e.g., exposed silanols) that interact with the analyte.2. Use a deactivated inlet liner. Ensure all connections are sound. Condition the column according to the manufacturer's instructions. Consider trimming the first few centimeters of the column.
3. Improper column installation: If the column is installed too high or too low in the injector, it can cause peak shape issues.3. Re-install the column according to the manufacturer's guidelines for your specific GC model.
"Ghost peaks" or unstable baseline 1. Contamination from the derivatization reagent: Benzenethiol and its byproducts can be "sticky" and elute over a long period.1. Include a cleanup step after derivatization if necessary. Ensure a sufficient bake-out time at the end of the GC run to clean the column.
2. Injector contamination: Septum bleed or contamination in the inlet liner can introduce extraneous peaks.2. Replace the septum and liner regularly.
3. Sample carryover: Residual sample from a previous injection can appear as ghost peaks.3. Implement a thorough syringe and injector cleaning protocol between runs.
Low sensitivity/poor detection limits 1. Inefficient derivatization: See "No or very low peak" section.1. Optimize the derivatization reaction.
2. Thermal degradation of the derivative in the GC inlet: The injector temperature may be too high.2. Lower the injector temperature in increments to find the optimal balance between volatilization and stability.
3. Leaks in the GC-MS system: Air leaks can reduce sensitivity and damage the column and detector.3. Perform a leak check of the system, paying close attention to the injector septum, column fittings, and MS interface.

References

Technical Support Center: Managing Propionylcholine Adsorption to Labware

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Propionylcholine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the common issue of compound adsorption to laboratory plastics and glassware. Adsorption can lead to significant experimental variability, inaccurate quantification, and the loss of valuable compound. By following the recommendations in this guide, you can enhance the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it adsorb to labware?

This compound is a synthetic choline (B1196258) ester.[1][2][3] Like other small molecules, it can be prone to non-specific binding to the surfaces of laboratory equipment. This adsorption is primarily driven by two types of interactions:

  • Ionic Interactions: The quaternary ammonium (B1175870) group in this compound carries a positive charge, which can lead to electrostatic attraction to negatively charged surfaces, such as the silanol (B1196071) groups on glass.[4]

  • Hydrophobic Interactions: Although this compound has hydrophilic characteristics, its propionyl group provides a degree of hydrophobicity that can lead to adsorption to non-polar plastic surfaces like polypropylene (B1209903) and polystyrene.[4]

Q2: What type of labware is recommended for working with this compound?

For aqueous solutions of this compound, the choice of labware is critical. While glass is a common choice, its negatively charged surface can be problematic.

  • Low-Binding Polypropylene: This is often the best choice. This type of plastic has been surface-treated to be more hydrophilic, which reduces the potential for hydrophobic interactions.[5]

  • Silanized (Deactivated) Glass: For applications where glass is necessary (e.g., certain analytical techniques), using silanized glassware is highly recommended. Silanization neutralizes the polar silanol groups on the glass surface, creating a more inert and less adsorptive surface.[6]

  • Non-Binding Microplates: For high-throughput screening and other microplate-based assays, consider using plates specifically marketed as "non-binding" or "low-binding".[7][8][9] These plates often have a hydrophilic or neutral surface coating to minimize molecular interactions.[8]

Q3: How can I treat my existing labware to minimize this compound adsorption?

If specialized low-binding labware is not available, you can treat your existing glassware and plasticware to reduce adsorption.

  • Bovine Serum Albumin (BSA) Coating: BSA is a protein that can coat the surface of both plastic and glassware, creating a hydrophilic layer that can prevent this compound from binding.[5][10][11] A common procedure involves incubating the labware with a 1% BSA solution.[5]

  • Detergent Addition: Including a non-ionic detergent, such as Tween 20 or Triton X-100, in your buffers can help prevent non-specific binding by disrupting hydrophobic interactions. A concentration of 0.01% to 0.1% (v/v) is typically effective.[5][10]

  • Increased Salt Concentration: For interactions driven by charge, increasing the salt concentration of your buffer can create a shielding effect, reducing the ionic attraction between this compound and the labware surface.[10]

Troubleshooting Guides

Guide 1: Inconsistent Results in this compound Experiments

Inconsistent results are a frequent indicator of variable compound adsorption. This guide provides a systematic approach to troubleshooting this issue.

Step 1: Review Compound Handling and Storage

  • Solution Stability: Are you preparing fresh solutions for each experiment? this compound, like other choline esters, can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[12][13]

  • Storage Conditions: Ensure the compound is stored as recommended by the manufacturer, typically at -20°C or -80°C for solids, to prevent degradation.[14]

Step 2: Standardize Experimental Parameters

  • Consistent Labware: Use the same type and lot of labware for all related experiments.

  • Reagent Consistency: Use the same lots of media, buffers, and other key reagents.[14]

  • Controlled Incubation Times: Ensure all incubation times are precisely controlled.[14]

Step 3: Perform an Adsorption Control Experiment

  • Analyte Recovery Study: A simple experiment to quantify the extent of adsorption is to prepare a known concentration of this compound in your experimental buffer, incubate it in the labware for a typical experiment duration, and then measure the concentration of the compound in the supernatant. A significant decrease from the initial concentration indicates adsorption.

A troubleshooting workflow for inconsistent experimental results.

Data Summary

The following table summarizes the expected effectiveness of various labware and treatment options in reducing the non-specific binding of small molecules. While specific data for this compound is not available, these general trends are informative.

Labware/TreatmentMaterialExpected Reduction in AdsorptionMechanism of Action
Untreated
Standard PolypropylenePolypropyleneLowHydrophobic interactions can lead to significant binding.
Borosilicate GlassGlassLow to ModerateIonic interactions with silanol groups can cause adsorption.
Specialized Labware
Low-Binding PolypropyleneModified PolypropyleneHigh (80-95%)Increased surface hydrophilicity reduces hydrophobic interactions.[5]
Silanized GlassModified GlassHighNeutralizes polar silanol groups, reducing ionic interactions.[6]
Surface Treatments
BSA CoatingPlastic or GlassHighCreates a hydrophilic protein layer that blocks binding sites.[5][11]
Tween 20 AdditionIn BufferModerate to HighNon-ionic detergent disrupts hydrophobic interactions.[5][10]

Experimental Protocols

Protocol 1: Quantification of this compound Adsorption to Labware

This protocol provides a method to determine the extent to which this compound is lost to the surfaces of your labware.

Materials:

  • This compound standard

  • Experimental buffer

  • Labware to be tested (e.g., polypropylene microcentrifuge tubes, glass vials)

  • Low-binding microcentrifuge tubes (as a control)

  • Analytical method for this compound quantification (e.g., LC-MS, or a colorimetric assay if available)

Procedure:

  • Prepare a stock solution of this compound in your experimental buffer at a known concentration (e.g., 10 µM).

  • Aliquot the this compound solution into the different types of labware you wish to test (n=3-5 replicates per labware type). Include a set of low-binding tubes as a negative control for adsorption.

  • Create a "T=0" sample by immediately transferring an aliquot from the stock solution to a clean vial for analysis. This represents 100% recovery.

  • Incubate the test samples under conditions that mimic your actual experiment (e.g., room temperature for 2 hours with gentle agitation).

  • After incubation, carefully transfer the supernatant from each test vessel to a fresh, clean (preferably low-binding) vial for analysis.

  • Quantify the concentration of this compound in the T=0 sample and all test samples.

  • Calculate the percent recovery for each labware type: (Concentration in test sample / Concentration in T=0 sample) * 100.

Protocol 2: BSA Coating of Labware

This protocol details how to coat labware with Bovine Serum Albumin to reduce non-specific binding.[5]

Materials:

  • Bovine Serum Albumin (BSA), Fraction V, fatty acid-free

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Labware to be coated (e.g., polypropylene tubes, microplates)

  • Sterile-filtered water

  • 0.22 µm syringe filter

Procedure:

  • Prepare a 1% (w/v) BSA solution in PBS. For example, dissolve 1 g of BSA in 100 mL of PBS.

  • Filter-sterilize the BSA solution using a 0.22 µm syringe filter.

  • Add the 1% BSA solution to the labware, ensuring the entire surface that will contact the sample is covered.

  • Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Aspirate the BSA solution.

  • Wash the surfaces twice with sterile-filtered water to remove any unbound BSA.

  • Allow the labware to air-dry in a sterile environment or use immediately.

Visualizations

The following diagram illustrates a typical workflow for an enzymatic assay where this compound might be used as a substrate, such as an acetylcholinesterase (AChE) activity assay.[15][16][17][18] Key steps where adsorption can be a concern are highlighted.

cluster_workflow Enzymatic Assay Workflow for this compound prep_reagents Prepare Reagents (Buffer, Enzyme, this compound) pipette_reagents Pipette Reagents into Microplate/Tubes prep_reagents->pipette_reagents incubate Incubate at Controlled Temperature pipette_reagents->incubate adsorption_warning Adsorption Risk: - Pipette tips - Microplate/tube wells pipette_reagents->adsorption_warning stop_reaction Stop Reaction (if necessary) incubate->stop_reaction detect_signal Detect Signal (e.g., Absorbance, Fluorescence) stop_reaction->detect_signal analyze_data Analyze Data detect_signal->analyze_data

A typical enzymatic assay workflow highlighting adsorption risk points.

References

ensuring complete enzymatic digestion for Propionylcholine assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propionylcholine Assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring complete enzymatic digestion and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in ensuring complete enzymatic digestion in this compound assays?

The primary challenge is optimizing the reaction conditions to match the specific kinetics of the enzyme with this compound or its analog, propionylthiocholine (B1208427). Factors such as enzyme concentration, substrate concentration, pH, temperature, and incubation time must be carefully controlled to drive the reaction to completion. Incomplete digestion will lead to an underestimation of the this compound concentration in the sample.

Q2: Which enzyme should I use for the hydrolysis of this compound?

Both Acetylcholinesterase (AChE) and Propionylcholinesterase (PChE) can hydrolyze this compound. AChE is more commonly used and commercially available. However, PChE exhibits a higher hydrolytic activity towards propionylthiocholine compared to acetylthiocholine (B1193921), making it a more specific choice if available.

Q3: My Ellman's assay for propionylthiocholine hydrolysis is showing high background. What are the possible causes?

High background in an Ellman's assay can be caused by several factors:

  • Spontaneous hydrolysis of the substrate: Propionylthiocholine can spontaneously hydrolyze, especially at alkaline pH.

  • Contaminated reagents: Reagents may be contaminated with thiol-containing compounds.

  • Reaction of DTNB with other sample components: Other reducing agents in your sample can react with DTNB, leading to a false-positive signal.

Q4: The color in my Ellman's assay is fading. What could be the reason?

The yellow-colored product of the Ellman's reaction, 5-thio-2-nitrobenzoic acid (TNB), can be unstable and fade over time, especially at a pH outside the optimal range. It is crucial to read the absorbance promptly after the incubation period.

Troubleshooting Guide: Incomplete Enzymatic Digestion

Incomplete digestion is a frequent issue that leads to inaccurate quantification of this compound. The following guide provides a systematic approach to troubleshoot and resolve this problem.

Visual Troubleshooting Workflow

IncompleteDigestion cluster_enzyme Enzyme Issues cluster_conditions Suboptimal Conditions cluster_substrate Substrate Problems cluster_inhibitors Inhibitor Presence Start Incomplete Digestion Suspected (Low this compound Reading) CheckEnzyme Verify Enzyme Activity Start->CheckEnzyme First, check the enzyme CheckConditions Review Reaction Conditions CheckEnzyme->CheckConditions If enzyme is active EnzymeInactive Inactive Enzyme? - Improper storage - Expired CheckEnzyme->EnzymeInactive EnzymeConc Insufficient Enzyme? - Low enzyme:substrate ratio CheckEnzyme->EnzymeConc CheckSubstrate Assess Substrate Integrity CheckConditions->CheckSubstrate If conditions are optimal pH Incorrect pH? CheckConditions->pH Temp Suboptimal Temperature? CheckConditions->Temp Time Insufficient Incubation Time? CheckConditions->Time CheckInhibitors Investigate Potential Inhibitors CheckSubstrate->CheckInhibitors If substrate is intact SubstrateDegraded Degraded Substrate? - Improper storage CheckSubstrate->SubstrateDegraded Solution Complete Digestion Achieved CheckInhibitors->Solution If inhibitors are absent/removed SampleInhibitors Inhibitors in Sample? - Endogenous substances - Reagent contaminants CheckInhibitors->SampleInhibitors

Caption: Troubleshooting workflow for incomplete enzymatic digestion.

Detailed Troubleshooting Steps
Problem Possible Cause Recommended Solution
Low or No Signal 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles, incorrect temperature) or has expired.- Run a positive control with a known substrate concentration to verify enzyme activity.- Use a fresh aliquot or a new batch of the enzyme.
2. Insufficient Enzyme Concentration: The enzyme-to-substrate ratio may be too low for the reaction to go to completion within the specified time.- Increase the enzyme concentration in a stepwise manner and observe the effect on the reaction rate and endpoint.- Refer to the optimal enzyme concentration data in the tables below.
Slow Reaction Rate 1. Suboptimal pH: The pH of the reaction buffer may not be optimal for the enzyme's activity.- Ensure the pH of the reaction buffer is within the optimal range for the enzyme (typically pH 7.0-8.0 for AChE).[1][2][3]
2. Suboptimal Temperature: The reaction temperature may be too low, slowing down the enzyme's catalytic activity.- Perform the incubation at the enzyme's optimal temperature (generally 25-37°C for AChE).[1]
Plateau at a Low Level 1. Insufficient Incubation Time: The reaction may not have had enough time to reach completion.- Increase the incubation time and monitor the reaction progress to ensure a stable plateau is reached.
2. Presence of Inhibitors: The sample may contain endogenous or exogenous substances that inhibit the enzyme.- If sample-specific inhibition is suspected, perform a spike-and-recovery experiment.- Consider sample purification steps to remove potential inhibitors.
3. Substrate Degradation: The propionylthiocholine substrate may have degraded due to improper storage.- Use a fresh stock of the substrate and store it according to the manufacturer's instructions.

Quantitative Data Summary

Optimal Conditions for Acetylcholinesterase (AChE) Activity
Parameter Optimal Range/Value Notes
pH 7.0 - 8.0Activity decreases significantly at lower pH values.[1][2][3]
Temperature 25°C - 37°CHigher temperatures can lead to enzyme denaturation.[1]
Enzyme Concentration 10-100 mU/mLThis should be optimized for your specific assay conditions and substrate concentration.
Substrate Concentration 0.5 - 1.0 mMHigher concentrations may lead to substrate inhibition.
Incubation Time 10 - 30 minutesShould be sufficient to allow the reaction to go to completion.
Kinetic Parameters for AChE with Thiocholine Esters
Substrate Km (mM) Vmax (relative)
Acetylthiocholine~0.1100%
Propionylthiocholine~0.3~80%

Note: These are approximate values and can vary depending on the specific experimental conditions.

Experimental Protocols

This compound Assay using Ellman's Method (Adapted for Propionylthiocholine)

This protocol is adapted from the widely used Ellman's method for acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from a commercial source

  • Propionylthiocholine iodide (PTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of PTCI in deionized water.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer. The optimal concentration should be determined empirically.

  • Assay Setup:

    • In each well of the 96-well plate, add:

      • 150 µL of phosphate buffer

      • 10 µL of DTNB solution

      • 20 µL of the sample containing this compound (or standard)

      • 10 µL of AChE solution to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time should be determined to ensure the reaction goes to completion.

  • Measurement:

    • Measure the absorbance at 412 nm using a microplate reader.

  • Calculation:

    • The concentration of this compound is proportional to the absorbance at 412 nm and can be calculated using a standard curve prepared with known concentrations of this compound.

Experimental Workflow Diagram

AssayWorkflow Start Start: Prepare Reagents Setup Set up Assay in 96-well Plate (Buffer, DTNB, Sample) Start->Setup AddEnzyme Add AChE to Initiate Reaction Setup->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate Read Measure Absorbance at 412 nm Incubate->Read Calculate Calculate this compound Concentration Read->Calculate End End Calculate->End

Caption: Workflow for the this compound assay using Ellman's method.

Signaling Pathway

This compound, similar to acetylcholine (B1216132), exerts its biological effects by acting on muscarinic acetylcholine receptors. Specifically, it has been shown to act on muscarinic M3 receptors, which are coupled to Gq proteins.[4]

This compound-Induced Muscarinic M3 Receptor Signaling

M3Signaling This compound This compound M3R Muscarinic M3 Receptor This compound->M3R binds to Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->CellularResponse PKC->CellularResponse

Caption: Simplified signaling pathway of this compound via the muscarinic M3 receptor.[4][5]

This technical support guide provides a starting point for troubleshooting and optimizing your this compound assays. For further assistance, please consult the relevant literature or contact your reagent and instrument suppliers.

References

calibration curve issues in Propionylcholine HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the HPLC analysis of Propionylcholine.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is my calibration curve for this compound showing poor linearity (low correlation coefficient)?

Answer:

Poor linearity in your calibration curve can stem from several factors. It is crucial to prepare fresh standards for each analysis, as the stability of this compound in solution can be a concern.[1] Here are some common causes and troubleshooting steps:

Potential CauseRecommended Solution
Standard Degradation This compound, as a choline (B1196258) ester, may be susceptible to hydrolysis, especially at non-neutral pH. Prepare fresh calibration standards for each analytical run.
Inaccurate Standard Preparation Review your dilution calculations and ensure accurate pipetting. Use calibrated pipettes and high-purity solvents for dilutions.
Detector Saturation If you are observing a plateau at higher concentrations, your detector may be saturated. Reduce the concentration of your highest standards or decrease the injection volume.
Inappropriate Calibration Range Ensure your calibration range brackets the expected concentration of your samples. A range that is too wide or too narrow can affect linearity.
Contamination Contamination in the mobile phase, glassware, or from the sample matrix can interfere with the analyte peak and affect linearity. Ensure all components are clean and use HPLC-grade solvents.

Question: I'm observing significant peak tailing or fronting for my this compound peak. What could be the cause?

Answer:

Peak asymmetry, such as tailing or fronting, can compromise the accuracy of your quantification. For polar, basic compounds like this compound, interactions with the stationary phase are a common cause of peak tailing.

Potential CauseRecommended Solution
Secondary Silanol (B1196071) Interactions This compound, a quaternary amine, can interact with residual silanol groups on silica-based reversed-phase columns, leading to peak tailing. Consider using a column with end-capping or a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for polar analytes.
Mobile Phase pH The pH of the mobile phase can influence the ionization state of both the analyte and the stationary phase. For a basic compound like this compound, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium (B1175870) formate) can improve peak shape by suppressing silanol activity.
Column Overload Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.
Column Contamination Buildup of contaminants on the column can lead to poor peak shape. Use a guard column and regularly flush your analytical column with a strong solvent.
Sample Solvent Mismatch The solvent in which your sample is dissolved should be compatible with the mobile phase. Ideally, dissolve your sample in the mobile phase itself.

Question: My this compound peak's retention time is inconsistent between injections. What should I investigate?

Answer:

Retention time variability can make peak identification and quantification unreliable. Several factors related to the HPLC system and method parameters can contribute to this issue.

Potential CauseRecommended Solution
Mobile Phase Composition Changes If preparing the mobile phase manually, ensure accurate measurements. For online mixing, check for proper pump function. Evaporation of volatile organic solvents can also alter the mobile phase composition over time. Prepare fresh mobile phase daily.
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This is especially important when changing mobile phases.
Column Temperature Fluctuations Use a column oven to maintain a consistent temperature. Even minor temperature changes can affect retention times.
Pump Issues (Flow Rate Fluctuation) Check for leaks in the pump and ensure the pump seals are in good condition. A fluctuating backpressure can indicate pump problems.
Air Bubbles in the System Degas the mobile phase before use and ensure all lines are properly primed to remove any trapped air bubbles.

Frequently Asked Questions (FAQs)

Q1: What is a suitable HPLC method for the analysis of this compound?

A1: A validated method for the analysis of this compound and other choline compounds has been established using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] While this is an MS-based method, the chromatographic principles can be adapted for other detectors. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often a good choice for retaining and separating polar compounds like this compound.

Q2: How should I prepare my biological samples for this compound analysis?

A2: For biological matrices, sample preparation is crucial to remove interfering substances. A common approach involves protein precipitation using a cold organic solvent like acetonitrile, followed by centrifugation. The resulting supernatant can then be further cleaned up using solid-phase extraction (SPE) with a weak cation exchange cartridge to isolate and concentrate the choline compounds.

Q3: What detection methods are suitable for this compound?

A3: this compound lacks a strong UV chromophore, making UV detection challenging for achieving high sensitivity. More suitable detection methods include:

  • Mass Spectrometry (MS): Offers high sensitivity and selectivity.

  • Electrochemical Detection (ECD): Often requires post-column enzymatic conversion of choline esters to a detectable species.

  • Charged Aerosol Detection (CAD): A universal detector that can be used for compounds without a chromophore.

  • Fluorescence Detection: Requires pre- or post-column derivatization to introduce a fluorescent tag.

Q4: Is this compound stable during sample storage and analysis?

A4: Choline esters can be prone to hydrolysis, especially under basic conditions. It is recommended to store samples at low temperatures (-20°C or -80°C) and to use a slightly acidic mobile phase to minimize degradation during analysis.

Experimental Protocols

Recommended HPLC-MS/MS Method for this compound Analysis

This protocol is adapted from a validated method for the analysis of choline compounds in biological samples.[1]

ParameterSpecification
Column YMC-Triart PFP (4.6 mm × 250 mm, 5 µm) or equivalent HILIC column
Mobile Phase 33.0% (v/v) methanol (B129727) containing 0.01% formic acid
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 50 µL
Detector Tandem Mass Spectrometer (MS/MS)
Ionization Mode Positive Electrospray Ionization (ESI+)

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound chloride in a suitable solvent (e.g., methanol or water).

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards.

  • Sample Extraction:

    • Homogenize the sample (e.g., tissue) and perform a protein precipitation step with ice-cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Pass the supernatant through a weak cation exchange solid-phase extraction (SPE) cartridge to isolate choline compounds.

    • Elute the choline compounds from the SPE cartridge.

    • Evaporate the eluent to dryness and reconstitute in the mobile phase.

Visualizations

Cholinergic Signaling Pathway

This compound, similar to acetylcholine (B1216132), is believed to exert its effects by acting on muscarinic and nicotinic acetylcholine receptors. The following diagram illustrates a simplified overview of the cholinergic signaling pathway.

CholinergicSignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell Propionyl_CoA Propionyl-CoA ChAT Choline Acetyltransferase Propionyl_CoA->ChAT Choline Choline Choline->ChAT Propionylcholine_vesicle This compound (in vesicle) ChAT->Propionylcholine_vesicle Synthesis This compound This compound Propionylcholine_vesicle->this compound Release mAChR Muscarinic Receptor (mAChR) This compound->mAChR Binds to nAChR Nicotinic Receptor (nAChR) This compound->nAChR Binds to G_Protein G-protein Signaling mAChR->G_Protein Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cellular_Response Cellular Response G_Protein->Cellular_Response Ion_Channel->Cellular_Response

Caption: Simplified Cholinergic Signaling Pathway for this compound.

HPLC Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues in this compound HPLC analysis.

HPLCTroubleshooting Start Problem with This compound HPLC Analysis Check_Curve Poor Calibration Curve Linearity? Start->Check_Curve Check_Peak_Shape Poor Peak Shape? (Tailing/Fronting) Check_Curve->Check_Peak_Shape No Prep_Standards Prepare Fresh Standards Verify Dilutions Check_Curve->Prep_Standards Yes Check_RT Inconsistent Retention Time? Check_Peak_Shape->Check_RT No Check_Column Evaluate Column (HILIC or End-capped RP) Use Guard Column Check_Peak_Shape->Check_Column Yes End Analysis Optimized Check_RT->End No Check_Mobile_Phase Prepare Fresh Mobile Phase Degas Thoroughly Check_RT->Check_Mobile_Phase Yes Adjust_Range Adjust Concentration Range Check for Detector Saturation Prep_Standards->Adjust_Range Adjust_Range->Check_Peak_Shape Optimize_Mobile_Phase Optimize Mobile Phase pH (Slightly Acidic) Check_Column->Optimize_Mobile_Phase Check_Sample Check Sample Solvent and Concentration Optimize_Mobile_Phase->Check_Sample Check_Sample->Check_RT Check_System Check for Leaks Ensure System Equilibration Verify Temperature Control Check_Mobile_Phase->Check_System Check_System->End

Caption: Logical Workflow for Troubleshooting this compound HPLC Issues.

References

Validation & Comparative

A Comparative Analysis of Receptor Binding Affinity: Propionylcholine vs. Acetylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of Propionylcholine and the endogenous neurotransmitter Acetylcholine (B1216132). Understanding the nuanced interactions of these structurally similar cholinergic agonists with their target receptors is crucial for research into cholinergic signaling and the development of novel therapeutics. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key signaling pathways and experimental workflows.

Ligand-Receptor Binding Affinities: A Quantitative Comparison

Direct comparative binding affinity data, such as inhibition constants (Kᵢ) or dissociation constants (Kₑ), for this compound across a comprehensive range of receptor subtypes is limited in publicly available literature. However, functional assay data provides valuable insights into its relative potency compared to Acetylcholine.

One study utilizing Ussing chamber experiments on rat distal colon preparations determined the half-maximal effective concentrations (EC₅₀) for both compounds. While EC₅₀ values reflect functional potency and are not a direct measure of binding affinity, they are correlated and suggest that this compound generally exhibits a lower affinity for cholinergic receptors than Acetylcholine.[1]

For reference, a selection of reported binding affinities for Acetylcholine across various muscarinic and nicotinic receptor subtypes is provided below. These values are typically determined through radioligand binding assays.

Table 1: Comparative Receptor Affinities of this compound and Acetylcholine

LigandReceptor/Tissue PreparationParameterValue
This compound Mucosal-submucosal (rat distal colon)EC₅₀31.7 ± 1.5 µM[1]
Mucosal (rat distal colon)EC₅₀208 ± 1.2 µM[1]
Acetylcholine Mucosal-submucosal (rat distal colon)EC₅₀9.5 ± 1.2 µM[1]
Mucosal (rat distal colon)EC₅₀9.1 ± 2.9 µM[1]
High-affinity muscarinic sites (rat CNS/peripheral tissues)Kₑ~30 nM[2]
Muscle nicotinic receptor (mouse)Kₑ106 ± 6 µM[3]
Human brain nicotinic sitesIC₅₀12.6 nM*[4]

Note: This IC₅₀ value was determined in a competition assay with [³H]nicotine.

Experimental Protocols

The determination of ligand binding affinity is most commonly achieved through radioligand binding assays. These assays are considered the gold standard due to their sensitivity and robustness.

Representative Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a non-radiolabeled ligand (e.g., this compound, Acetylcholine) for a specific receptor subtype.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing a single subtype of a human cholinergic receptor (e.g., M₁, M₂, α₄β₂, α₇).

  • Radioligand: A high-affinity, subtype-selective (if available) or non-selective radiolabeled antagonist or agonist (e.g., [³H]-N-methylscopolamine for muscarinic receptors, [³H]-Epibatidine for nicotinic receptors).

  • Competitor Ligands: this compound and Acetylcholine.

  • Assay Buffer: A buffered solution at physiological pH (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: For detection of radioactivity.

  • Glass Fiber Filters: To separate bound from free radioligand.

Procedure:

  • Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the competitor ligand (this compound or Acetylcholine).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor ligand.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation:

      Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

      Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

Signaling Pathways and Experimental Workflow

Cholinergic Receptor Signaling Pathways

Acetylcholine and its analogs, like this compound, initiate cellular responses by binding to two main families of receptors: muscarinic and nicotinic receptors.

  • Muscarinic Acetylcholine Receptors (mAChRs): These are G protein-coupled receptors (GPCRs) that mediate slower, modulatory neurotransmission. They are classified into five subtypes (M₁-M₅). The M₁, M₃, and M₅ subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium. The M₂ and M₄ subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[5][6]

  • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that mediate fast synaptic transmission. Upon agonist binding, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the cell membrane.[7]

G_Protein_Coupled_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway (Gq/11) cluster_M2_M4 M2, M4 Receptor Pathway (Gi/o) M1_M3_M5 M1/M3/M5 Gq Gq/11 M1_M3_M5->Gq Agonist Binding PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response1 Cellular Response Ca_release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2/M4 Gi Gi/o M2_M4->Gi Agonist Binding AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response2 Cellular Response PKA->Cellular_Response2

Muscarinic Acetylcholine Receptor Signaling Pathways.
Experimental Workflow Diagram

The following diagram outlines the key steps in a competitive radioligand binding assay, a fundamental technique for determining the binding affinity of a compound.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Competitor) start->prepare_reagents incubation Incubation (Mix Reagents, Equilibrate) prepare_reagents->incubation filtration Filtration (Separate Bound and Free Ligand) incubation->filtration washing Washing (Remove Non-specific Binding) filtration->washing detection Detection (Scintillation Counting) washing->detection analysis Data Analysis (IC50 Determination, Ki Calculation) detection->analysis end End analysis->end

Competitive Radioligand Binding Assay Workflow.

References

biological activity of Propionylcholine versus butyrylcholine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Biological Activities of Propionylcholine and Butyrylcholine (B1668140)

Introduction

This compound and butyrylcholine are choline (B1196258) esters structurally related to the neurotransmitter acetylcholine (B1216132). While acetylcholine is the primary endogenous ligand for cholinergic receptors and the preferred substrate for acetylcholinesterase (AChE), this compound and butyrylcholine also exhibit biological activity, interacting with both cholinesterase enzymes and cholinergic receptors. These "atypical" choline esters can be produced endogenously, for example, in the colonic epithelium, suggesting a potential role in physiological processes such as host-microbe communication.[1] This guide provides a detailed comparison of the biological activities of this compound and butyrylcholine, supported by experimental data, to inform researchers in pharmacology and drug development.

I. Interaction with Cholinesterases

The primary enzymes responsible for the hydrolysis of choline esters are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), also known as pseudocholinesterase.[2] The efficiency with which these enzymes hydrolyze this compound and butyrylcholine is a key determinant of their biological half-life and activity.

Enzymatic Hydrolysis:

  • Acetylcholinesterase (AChE): Primarily located at cholinergic synapses and neuromuscular junctions, AChE rapidly hydrolyzes acetylcholine to terminate neurotransmission.[2] Its activity on longer-chain esters like this compound and butyrylcholine is generally lower than on acetylcholine.

  • Butyrylcholinesterase (BChE): Found predominantly in plasma, liver, and glial cells, BChE has a broader substrate specificity than AChE.[3][4][5] It efficiently hydrolyzes various choline esters, including butyrylcholine, and plays a role in detoxifying certain drugs and toxins.[4][6] Butyrylcholine is often used as a specific substrate to differentiate BChE activity from that of AChE.[3] In conditions like Alzheimer's disease where AChE levels may be reduced, BChE can also hydrolyze acetylcholine in the brain.[7]

  • Propionylcholinesterase (PChE): A specific type of pseudocholinesterase has been identified, for instance in rice, that preferentially hydrolyzes this compound. Studies on rice PChE demonstrated high activity towards propionylthiocholine (B1208427) (a substrate analog), moderate activity towards acetylthiocholine, and extremely low activity against butyrylthiocholine, highlighting substrate specificity.[8][9]

The general relationship of substrate preference for these enzymes is a critical aspect of their function.

G cluster_0 Choline Esters (Substrates) cluster_1 Cholinesterases (Enzymes) cluster_2 Hydrolysis Products PropCh This compound AChE AChE PropCh->AChE Moderate BChE BChE/PChE PropCh->BChE High (PChE) ButCh Butyrylcholine ButCh->AChE Low ButCh->BChE High (BChE) Prop Propionate + Choline AChE->Prop But Butyrate + Choline AChE->But BChE->Prop Catalyzes BChE->But Catalyzes

Figure 1. Substrate specificity of cholinesterases for this compound and butyrylcholine.

II. Activity at Cholinergic Receptors

This compound and butyrylcholine act as agonists at both nicotinic and muscarinic acetylcholine receptors, though generally with lower potency than acetylcholine. Their activity can trigger physiological responses, such as ion secretion in epithelial tissues.[1]

Comparative Receptor Potency

Experimental data from Ussing chamber studies on rat distal colon preparations provide a quantitative comparison of the potencies of these choline esters in stimulating anion secretion, a process mediated by cholinergic receptors. The half-maximal effective concentration (EC₅₀) values indicate the concentration of an agonist required to produce 50% of the maximal response.

Table 1: Agonist Potency (EC₅₀) at Cholinergic Receptors in Rat Colon [1]

CompoundEC₅₀ in Mucosal-Submucosal Prep. (μM)EC₅₀ in Mucosal Prep. (μM)
Acetylcholine9.5 ± 1.29.1 ± 2.9
This compound 31.7 ± 1.5208 ± 1.2
Butyrylcholine 72.0 ± 1.1105 ± 1.2

Data are presented as mean ± SEM.

These data indicate that both this compound and butyrylcholine have a lower affinity for acetylcholine receptors compared to acetylcholine itself.[1] Despite the lower potency, they can act as full agonists, capable of eliciting a maximal response comparable to that of acetylcholine.[1]

Receptor Subtype Selectivity

There is evidence for differential activity at nicotinic versus muscarinic receptor subtypes:

  • This compound: Appears to act predominantly on muscarinic receptors.[1][8]

  • Butyrylcholine: Stimulates both nicotinic and muscarinic receptors.[1]

This differential activation suggests that these compounds could be used as tools to probe the function of specific receptor pathways.

G PropCh This compound MuscR Muscarinic Receptors PropCh->MuscR Predominantly Activates ButCh Butyrylcholine ButCh->MuscR Activates NicR Nicotinic Receptors ButCh->NicR Activates Response Physiological Response (e.g., Ion Secretion) MuscR->Response NicR->Response

Figure 2. Cholinergic receptor activation by this compound and butyrylcholine.

III. Experimental Protocols

Cholinesterase Activity Assay (Ellman's Method)

The activity of cholinesterases is commonly measured using a spectrophotometric method developed by Ellman et al. (1961). This assay is adaptable for high-throughput screening in microplates.[10][11]

Principle: The assay uses a thiocholine (B1204863) ester analog of the substrate (e.g., S-butyrylthiocholine for BChE). The cholinesterase hydrolyzes the substrate, releasing thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm. The rate of color change is directly proportional to the enzyme activity.

Typical Protocol: [11]

  • Reagents:

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Substrate solution (e.g., 5 mM S-butyrylthiocholine iodide or S-propionylthiocholine iodide)

    • DTNB solution (0.5 mM)

    • Enzyme source (e.g., purified enzyme, serum sample)

  • Procedure:

    • Pipette the buffer, DTNB, and enzyme source into a 96-well microplate.

    • Initiate the reaction by adding the substrate solution.

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min).

    • Enzyme activity is expressed in units, such as micromoles of substrate hydrolyzed per minute per gram of tissue.[10]

G start Start: Prepare Reagents (Buffer, DTNB, Substrate) plate Add Buffer, DTNB, and Enzyme Source to Microplate start->plate reaction Initiate Reaction: Add Thiocholine Substrate plate->reaction measure Measure Absorbance at 412 nm (Kinetic Read) reaction->measure calc Calculate Rate of Reaction (ΔAbs/min) measure->calc end End: Determine Enzyme Activity calc->end

Figure 3. Workflow for the Ellman's method cholinesterase activity assay.

Ussing Chamber for Ion Transport Measurement

This technique is used to measure epithelial ion transport ex vivo. It allows for the precise control of the electrochemical environment on both sides of a tissue sample.[1]

Principle: A segment of epithelial tissue (e.g., rat colon) is mounted between two chambers, separating the mucosal and serosal sides. The potential difference across the tissue is clamped to zero using an external circuit, and the current required to do so is measured. This "short-circuit current" (Isc) represents the net active ion transport across the epithelium. Agonists that stimulate ion secretion (e.g., Cl⁻ secretion) cause a measurable increase in Isc.

Typical Protocol: [1]

  • Tissue Preparation: A section of tissue (e.g., rat distal colon) is excised, and the muscle layers are stripped away to create a mucosal or mucosal-submucosal preparation.

  • Mounting: The tissue is mounted as a flat sheet in the Ussing chamber, bathed on both sides with an oxygenated physiological saline solution (e.g., Krebs solution) maintained at 37°C.

  • Measurement: After an equilibration period, the baseline short-circuit current (Isc) is recorded.

  • Agonist Addition: The compound of interest (e.g., this compound, butyrylcholine) is added to the serosal or mucosal bath in increasing concentrations to generate a dose-response curve.

  • Data Analysis: The change in Isc (ΔIsc) from baseline is plotted against the agonist concentration. An EC₅₀ value is calculated from the resulting curve. Inhibitors of specific receptors or channels can be added to dissect the signaling pathway.

IV. Conclusion

This compound and butyrylcholine are biologically active choline esters with distinct profiles of interaction with cholinesterases and cholinergic receptors.

  • Substrate Specificity: Butyrylcholine is a preferred substrate for BChE, while this compound is readily hydrolyzed by specific propionylcholinesterases.

  • Receptor Activity: Both compounds are agonists at cholinergic receptors but with lower potency than acetylcholine. This compound shows a preference for muscarinic receptors, whereas butyrylcholine activates both muscarinic and nicotinic subtypes.

These differences in enzymatic susceptibility and receptor selectivity make this compound and butyrylcholine valuable pharmacological tools for investigating the cholinergic system. Their endogenous production in tissues like the colon also points to potential, yet-to-be-fully-elucidated physiological roles. For drug development professionals, understanding these nuances is crucial when designing selective cholinergic agents or interpreting the off-target effects of compounds that interact with cholinesterases.

References

A Comparative Analysis of Propionylcholine and Carbachol on Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of propionylcholine and carbachol (B1668302) on smooth muscle. The information is compiled from various experimental studies to offer an objective overview of their respective potencies, mechanisms of action, and receptor interactions.

Executive Summary

This compound and carbachol are both cholinergic agonists that induce smooth muscle contraction. While carbachol is a well-characterized, stable agonist resistant to hydrolysis by acetylcholinesterase, this compound is a naturally occurring choline (B1196258) ester that is susceptible to enzymatic degradation. Experimental data, although not from direct comparative studies on the same tissue, suggests that carbachol is a more potent agonist than this compound. Both agents primarily exert their effects through the activation of muscarinic M2 and M3 receptors on smooth muscle cells, leading to an increase in intracellular calcium and subsequent contraction.

Comparative Potency and Efficacy

Direct comparative studies on the same smooth muscle preparation are limited. However, data from different tissues allow for an indirect assessment of their relative potencies.

Carbachol has been shown to be a potent contractile agent in guinea-pig ileal longitudinal smooth muscle, with a reported EC50 value of 0.11 ± 0.02 μM.[1] Another study on guinea-pig isolated ileum reported an EC50 of 0.021 ± 0.004 µM.[2]

This compound has been demonstrated to be a full agonist in stimulating anion secretion in rat colonic mucosal-submucosal preparations, with an EC50 of 31.7 ± 1.5 μM. In mucosal preparations, the EC50 was 208 ± 1.2 μM, indicating a lower affinity compared to acetylcholine (B1216132).

CompoundTissueParameterValue
Carbachol Guinea-pig ileal longitudinal smooth muscleEC500.11 ± 0.02 μM[1]
Guinea-pig isolated ileumEC500.021 ± 0.004 µM[2]
Guinea-pig ileal smooth muscle cells (cationic conductance)-log EC505.12 ± 0.03[3]
This compound Rat colonic mucosal-submucosal preparations (anion secretion)EC5031.7 ± 1.5 μM
Rat colonic mucosal preparations (anion secretion)EC50208 ± 1.2 μM

Receptor Selectivity and Mechanism of Action

Both this compound and carbachol exert their effects on smooth muscle primarily through muscarinic acetylcholine receptors. Smooth muscle contraction is predominantly mediated by the M3 muscarinic receptor subtype, with the M2 subtype playing a modulatory role.

This compound has been shown to predominantly act on muscarinic receptors.

Carbachol is known to be a non-selective muscarinic agonist, binding to all five subtypes (M1-M5). In smooth muscle, its contractile effect is primarily mediated through M3 receptors, which couple to Gq/11 proteins. This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both contributing to muscle contraction. Carbachol also activates M2 receptors, which are coupled to Gi/o proteins. This can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, which can potentiate contraction.

Signaling Pathways

The following diagram illustrates the primary signaling pathways activated by muscarinic agonists like this compound and carbachol in smooth muscle cells.

cluster_receptor Muscarinic Receptor Activation cluster_gprotein G-Protein Coupling cluster_downstream Downstream Signaling cluster_second_messengers Second Messengers cluster_effectors Cellular Effects Agonist This compound / Carbachol M3R M3 Receptor Agonist->M3R M2R M2 Receptor Agonist->M2R Gq Gq/11 M3R->Gq Gi Gi/o M2R->Gi PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG produces cAMP cAMP AC->cAMP produces Ca_release Ca²⁺ Release from SR IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Contraction Smooth Muscle Contraction cAMP->Contraction inhibits Ca_release->Contraction PKC_activation->Contraction A Tissue Dissection & Preparation B Mounting in Organ Bath A->B C Equilibration (60-90 min) B->C D Viability Test (e.g., 80mM KCl) C->D E Washout & Re-equilibration D->E F Cumulative Addition of Agonist E->F G Record Contractile Response F->G H Data Analysis (EC50, Emax) G->H

References

Acetylcholinesterase: A Comparative Guide to Substrate Cross-Reactivity with Acetylcholine and Propionylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of acetylcholinesterase (AChE) with its native substrate, acetylcholine (B1216132), and a closely related analogue, propionylcholine. Understanding the substrate specificity of AChE is crucial for studies in neurobiology, toxicology, and the development of therapeutic agents targeting the cholinergic system. This document summarizes key kinetic data, presents a detailed experimental protocol for assessing substrate specificity, and provides visualizations of the relevant biological and experimental pathways.

Performance Comparison: Kinetic Parameters

Acetylcholinesterase demonstrates a high degree of specificity for its primary substrate, acetylcholine. However, it can also hydrolyze other choline (B1196258) esters, such as this compound, albeit at different efficiencies. The kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), quantify this relationship. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while Vₘₐₓ represents the maximum rate of the reaction at substrate saturation. The catalytic efficiency (Vₘₐₓ/Kₘ) is a measure of how efficiently the enzyme converts a substrate into a product.

While direct comparative studies of AChE with acetylcholine and this compound from the same source under identical conditions are limited in publicly available literature, data from studies on closely related thio-analogs (acetylthiocholine and propionylthiocholine) provide valuable insights. Thio-analogs are commonly used in in-vitro assays due to the ease of detecting the reaction product. The hydrolysis of these thio-analogs by cholinesterase from the brain of Monopterus albus (Asian swamp eel) reveals key differences in substrate preference.[1] It is important to note that kinetic values can vary depending on the enzyme source, purity, and assay conditions.

SubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)Catalytic Efficiency (Vₘₐₓ/Kₘ)Source
Acetylthiocholine (B1193921) (ATC)0.0880.2913.304Cholinesterase from M. albus brain[1]
Propionylthiocholine (B1208427) (PTC)0.0760.2032.671Cholinesterase from M. albus brain[1]
Acetylcholine (ACh)0.246 nmol/min/muscleNot directly comparableAChE from frog sartorius muscle homogenates[2]

Disclaimer: The data for acetylthiocholine and propionylthiocholine were obtained from a single study on cholinesterase from M. albus brain, providing a direct comparison.[1] The data for acetylcholine is from a different study on acetylcholinesterase from frog skeletal muscle and is presented for contextual reference.[2] Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.

The data suggests that the cholinesterase from M. albus has a slightly higher affinity for propionylthiocholine (lower Kₘ) but a higher maximal velocity and overall catalytic efficiency with acetylthiocholine.[1] This indicates that while the enzyme binds propionylthiocholine slightly more readily, it processes acetylthiocholine more efficiently.

Experimental Protocols

The following is a detailed protocol for a comparative kinetic analysis of acetylcholinesterase activity with acetylthiocholine and propionylthiocholine as substrates using the Ellman's method. This is a widely adopted, reliable, and straightforward colorimetric assay.[3]

Objective: To determine and compare the Kₘ and Vₘₐₓ of acetylcholinesterase for acetylthiocholine and propionylthiocholine.

Principle: Acetylcholinesterase hydrolyzes the thiocholine (B1204863) ester substrate (acetylthiocholine or propionylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of TNB formation is directly proportional to the enzyme activity.

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel or recombinant human)

  • Acetylthiocholine iodide (ATC)

  • Propionylthiocholine iodide (PTC)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Sodium phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipette

Procedure:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

    • DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer.

    • Substrate Stock Solutions (100 mM): Prepare separate 100 mM stock solutions of ATC and PTC in deionized water.

    • Enzyme Solution: Prepare a working solution of acetylcholinesterase in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

  • Assay Setup:

    • In a 96-well plate, set up reactions in triplicate for each substrate concentration.

    • For each substrate (ATC and PTC), prepare a series of dilutions from the stock solution to achieve a range of final concentrations in the assay wells (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).

    • Prepare a blank for each substrate concentration containing all reagents except the enzyme.

  • Reaction Mixture Preparation (per well):

    • Add 150 µL of phosphate buffer.

    • Add 10 µL of DTNB solution.

    • Add 20 µL of the respective substrate dilution (ATC or PTC).

    • To initiate the reaction, add 20 µL of the enzyme solution.

  • Kinetic Measurement:

    • Immediately place the microplate in the reader and start measuring the absorbance at 412 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Convert the rate of change in absorbance (ΔAbs/min) to the rate of substrate hydrolysis (µmol/min/mg of enzyme) using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

    • Plot the initial velocities (V₀) against the substrate concentrations ([S]) for both ATC and PTC.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ for each substrate.

    • Compare the kinetic parameters to assess the cross-reactivity.

Visualizations

Cholinergic Signaling Pathway

The following diagram illustrates the key components of a cholinergic synapse, where acetylcholine plays a critical role in signal transmission. Acetylcholinesterase is located in the synaptic cleft and is responsible for the rapid hydrolysis of acetylcholine, terminating the signal.

CholinergicSignaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ChAT Choline Acetyltransferase ACh_vesicle Vesicular ACh Transporter (VAChT) ChAT->ACh_vesicle ACh Synthesis ACh_synapse Acetylcholine (ACh) ACh_vesicle->ACh_synapse Release Choline_transporter Choline Transporter (ChT) Mito Mitochondrion Acetyl-CoA Acetyl-CoA AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binding Choline Choline AChE->Choline Products Acetate Acetate AChE->Acetate Signal Signal Transduction AChR->Signal Choline->Choline_transporter

Cholinergic Synapse Signaling Pathway
Experimental Workflow for Kinetic Analysis

This diagram outlines the logical flow of the experimental procedure described above for determining the kinetic parameters of acetylcholinesterase with different substrates.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparison prep_reagents Prepare Reagents (Buffer, DTNB, AChE) setup_plate Set up 96-well Plate (Reagents + Substrates) prep_reagents->setup_plate prep_substrates Prepare Substrate Dilutions (Acetylthiocholine & Propionylthiocholine) prep_substrates->setup_plate start_reaction Initiate Reaction (Add AChE) setup_plate->start_reaction measure_abs Measure Absorbance at 412 nm (Kinetic Read) start_reaction->measure_abs calc_velocity Calculate Initial Velocities (V₀) for each [S] measure_abs->calc_velocity plot_data Plot V₀ vs. [S] (Michaelis-Menten Plot) calc_velocity->plot_data fit_curve Non-linear Regression Fitting plot_data->fit_curve det_params Determine Km and Vmax fit_curve->det_params compare_kinetics Compare Kinetic Parameters (ATC vs. PTC) det_params->compare_kinetics

Kinetic Analysis Experimental Workflow

References

Propionylcholine: A Comparative Guide for its Validation as a Selective Muscarinic Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Propionylcholine's activity at muscarinic acetylcholine (B1216132) receptors (mAChRs), placing it in the context of other known muscarinic agonists. Due to a lack of extensive publicly available data for this compound's binding and functional activity across all five muscarinic receptor subtypes (M1-M5), this guide synthesizes the available experimental data, discusses structure-activity relationships, and provides detailed experimental protocols for the validation of muscarinic agonists.

Introduction to this compound and Muscarinic Receptor Selectivity

This compound is a choline (B1196258) ester and an analog of the endogenous neurotransmitter acetylcholine. It is of interest to researchers for its potential to selectively activate muscarinic receptors, which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological functions. The five muscarinic receptor subtypes (M1-M5) represent important drug targets for various diseases. M1, M3, and M5 receptors typically couple to Gq proteins, leading to the activation of phospholipase C, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase.[1] Achieving selectivity for a specific subtype is a key goal in drug development to maximize therapeutic efficacy and minimize side effects.

Based on structure-activity relationship (SAR) studies of cholinergic agonists, increasing the length of the acyl group from the acetyl of acetylcholine to a propionyl group in this compound is expected to reduce its potency at muscarinic receptors.[2] Experimental data from studies on rat colonic tissue confirms that this compound acts as a full agonist at muscarinic receptors but with a lower affinity than acetylcholine.[3] The same research also indicates that this compound has a greater selectivity for muscarinic receptors over nicotinic receptors when compared to butyrylcholine.[3][4]

Comparative Analysis of Muscarinic Agonists

Table 1: Functional Potency of this compound and Acetylcholine in Rat Distal Colon

AgonistPreparationEC50 (µM)
This compound Mucosal-submucosal31.7 ± 1.5
Mucosal208 ± 1.2
Acetylcholine Mucosal-submucosal9.5 ± 1.2
Mucosal9.1 ± 2.9

Data from Wessler et al. (2016)[3]. EC50 values represent the concentration required to elicit 50% of the maximal increase in short-circuit current (Isc), a measure of anion secretion.

Table 2: Comparative Binding Affinities (Ki) and Functional Potencies (EC50) of Selected Muscarinic Agonists at Human M1-M5 Receptors

AgonistReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Carbachol M12,3001,000
M23,2001,000
M31,600300
M41,300300
M5--
Pilocarpine M14601,000
M22,10010,000
M35503,000
M41,3003,000
M5--
Oxotremorine-M M14.314
M21311
M3112.9
M46.71.9
M51118

Disclaimer: These values are compiled from various sources and should be considered as approximate. Experimental conditions can significantly affect these measurements.

Experimental Protocols

The validation of a compound like this compound as a selective muscarinic receptor agonist involves a series of in vitro experiments to determine its binding affinity and functional potency at each receptor subtype.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the muscarinic receptors.

1. Membrane Preparation:

  • Cell membranes are prepared from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

2. Assay Setup:

  • In a 96-well plate, the following are added in triplicate for each condition:

    • Total Binding: Assay buffer, radioligand (e.g., [3H]-N-methylscopolamine, a non-selective antagonist), and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of a non-radiolabeled antagonist (e.g., atropine) to saturate the receptors.

    • Competition: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound (this compound).

3. Incubation:

  • The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (typically 60-90 minutes).

4. Filtration:

  • The contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

5. Scintillation Counting:

  • The filters are washed, dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a scintillation counter.

6. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Calcium Flux Assay for Gq-coupled Receptors (M1, M3, M5)

This assay measures the increase in intracellular calcium concentration following receptor activation.

1. Cell Culture:

  • Cells expressing the Gq-coupled muscarinic receptor of interest (M1, M3, or M5) are seeded into a 96-well plate.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

3. Compound Addition:

  • Varying concentrations of the test agonist (this compound) are added to the wells.

4. Fluorescence Measurement:

  • The plate is placed in a fluorescence plate reader, and the change in fluorescence intensity is measured over time. An increase in fluorescence indicates an increase in intracellular calcium.

5. Data Analysis:

  • Concentration-response curves are generated by plotting the change in fluorescence against the agonist concentration.

  • The EC50 value, which is the concentration of the agonist that produces 50% of the maximum response, is determined from these curves.

Visualizing Key Processes

To further aid in the understanding of muscarinic receptor validation, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound mAChR M1/M3/M5 Receptor Agonist->mAChR Gq Gq Protein mAChR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases CellularResponse Cellular Response (e.g., Secretion) Ca2->CellularResponse PKC->CellularResponse

Caption: Gq-protein coupled muscarinic receptor signaling pathway.

Radioligand_Binding_Assay_Workflow Start Start: Prepare Reagents MembranePrep Prepare Cell Membranes (Expressing mAChR subtype) Start->MembranePrep AssaySetup Set up 96-well Plate (Total, Non-specific, Competition) MembranePrep->AssaySetup Incubation Incubate to Reach Equilibrium AssaySetup->Incubation Filtration Rapidly Filter Contents Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting DataAnalysis Data Analysis (Calculate Ki) Counting->DataAnalysis End End: Determine Binding Affinity DataAnalysis->End

Caption: Workflow for a radioligand binding assay.

Conclusion

The available evidence suggests that this compound is a full agonist at muscarinic receptors, albeit with lower potency than the endogenous ligand acetylcholine.[3] Its increased selectivity for muscarinic over nicotinic receptors, compared to other choline esters like butyrylcholine, makes it a potentially useful tool for studying muscarinic receptor function.[3][4] However, a comprehensive validation of its selectivity profile across the five human muscarinic receptor subtypes requires further investigation using standardized radioligand binding and functional assays as described in this guide. The data and protocols presented here offer a framework for researchers to conduct such validation studies and to compare the pharmacological profile of this compound with that of other well-characterized muscarinic agonists.

References

Differential Gene Expression in Response to Propionylcholine vs. Acetylcholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the differential gene expression profiles induced by propionylcholine and acetylcholine (B1216132). While direct comparative transcriptomic studies are not extensively available in the public domain, this document synthesizes existing data on the receptor specificity and downstream signaling of both compounds to offer an objective, data-supported comparison.

Executive Summary

Acetylcholine is an endogenous neurotransmitter that activates both muscarinic and nicotinic acetylcholine receptors, leading to a broad range of gene expression changes. This compound, also produced endogenously in certain tissues, acts as a selective agonist with a predominant affinity for muscarinic receptors.[1][2] Consequently, the differential gene expression profile of this compound is anticipated to largely mirror the muscarinic-mediated effects of acetylcholine. In contrast, acetylcholine is expected to regulate a wider array of genes due to its dual receptor activity.

Comparative Analysis of Gene Expression

The following table summarizes the known and inferred differential gene expression in response to acetylcholine and this compound. The data for acetylcholine is derived from studies on muscarinic and nicotinic receptor activation. The data for this compound is inferred from its primary action on muscarinic receptors.

Gene Target CategoryAcetylcholine-Regulated GenesThis compound-Regulated Genes (Inferred)Receptor Primary MediatorReference
Immediate-Early Genes (Transcription Factors) Egr-1, Egr-2, Egr-3, c-Jun, Jun-D, NGFi-BEgr-1, Egr-2, Egr-3, c-Jun, Jun-D, NGFi-BMuscarinic[3][4][5]
Cholinergic System Components ACHE (Acetylcholinesterase)ACHEMuscarinic[3]
Neuronal Growth and Plasticity hCyr61hCyr61Muscarinic[3]
Developmental Signaling Wnt3, Cyp26a1Wnt3, Cyp26a1Muscarinic[6]
Nicotinic Receptor Subunits CHRNA family (e.g., CHRNA3, A5, A7, B4), CHRNB family (e.g., CHRNB2)Minimal to no direct regulationNicotinic[7][8][9][10]
Tyrosine Hydroxylase THLikely minimal to no direct regulationNicotinic and Muscarinic (co-activation required for full response)

Signaling Pathways and Gene Regulation

Acetylcholine and this compound initiate gene expression changes through distinct signaling cascades upon binding to their respective receptors.

Acetylcholine Signaling Overview

Acetylcholine's action is bifurcated into two main pathways: the G-protein coupled muscarinic receptors and the ligand-gated ion channel nicotinic receptors.

acetylcholine Acetylcholine muscarinic_receptor Muscarinic Receptor (GPCR) acetylcholine->muscarinic_receptor nicotinic_receptor Nicotinic Receptor (Ion Channel) acetylcholine->nicotinic_receptor g_protein G-Protein Activation muscarinic_receptor->g_protein ion_influx Cation Influx (Na+, Ca2+) nicotinic_receptor->ion_influx downstream_muscarinic Second Messengers (IP3, DAG, cAMP) g_protein->downstream_muscarinic downstream_nicotinic Membrane Depolarization ion_influx->downstream_nicotinic gene_expression_m Muscarinic-Mediated Gene Expression downstream_muscarinic->gene_expression_m gene_expression_n Nicotinic-Mediated Gene Expression downstream_nicotinic->gene_expression_n

Acetylcholine dual signaling pathways.

This compound Signaling Pathway

This compound predominantly activates muscarinic receptors, thus its downstream effects on gene expression are mainly channeled through G-protein signaling cascades.

This compound This compound muscarinic_receptor Muscarinic Receptor (GPCR) This compound->muscarinic_receptor g_protein G-Protein Activation muscarinic_receptor->g_protein second_messengers Second Messengers (IP3, DAG, cAMP) g_protein->second_messengers gene_expression Gene Expression (e.g., Egr-1, c-Jun) second_messengers->gene_expression

This compound's primary signaling pathway.

Experimental Protocols

The following is a representative methodology for a comparative analysis of differential gene expression induced by this compound and acetylcholine using RNA sequencing.

Objective: To identify and compare the transcriptomic changes in a neuronal cell line (e.g., SH-SY5Y) following treatment with acetylcholine or this compound.

Experimental Workflow:

cluster_culture Cell Culture and Treatment cluster_rna RNA Processing cluster_analysis Data Analysis cell_culture SH-SY5Y Cell Culture treatment Treatment Groups: - Vehicle Control - Acetylcholine (e.g., 100 µM) - this compound (e.g., 100 µM) cell_culture->treatment incubation Incubation (e.g., 6 hours) treatment->incubation rna_extraction Total RNA Extraction incubation->rna_extraction qc RNA Quality Control (e.g., Bioanalyzer) rna_extraction->qc library_prep Library Preparation (e.g., TruSeq) qc->library_prep sequencing RNA Sequencing (e.g., Illumina NovaSeq) library_prep->sequencing data_qc Raw Data QC (e.g., FastQC) sequencing->data_qc alignment Alignment to Reference Genome data_qc->alignment dge Differential Gene Expression Analysis alignment->dge

Experimental workflow for comparative transcriptomics.

Methodology:

  • Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 6-well plates and grown to 80% confluency. The medium is then replaced with serum-free medium for 12 hours prior to treatment. Cells are then treated with either vehicle (e.g., sterile water), acetylcholine chloride (100 µM), or this compound chloride (100 µM) for 6 hours. Three biological replicates are prepared for each condition.

  • RNA Extraction: Total RNA is extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using an Agilent 2100 Bioanalyzer and a NanoDrop spectrophotometer. Samples with an RNA Integrity Number (RIN) > 8 are used for library preparation.

  • Library Preparation and Sequencing: RNA sequencing libraries are prepared using a TruSeq Stranded mRNA Library Prep Kit (Illumina). The libraries are then sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using FastQC.

    • Alignment: Reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

    • Differential Gene Expression: Gene expression levels are quantified using featureCounts or a similar tool. Differential expression analysis is performed using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

    • Pathway Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses are performed on the lists of differentially expressed genes to identify over-represented biological pathways.

Conclusion

The available evidence strongly suggests that the differential gene expression profile of this compound is a subset of that induced by acetylcholine, primarily encompassing the activation of muscarinic receptor-mediated pathways. Acetylcholine, through its additional activation of nicotinic receptors, is expected to regulate a broader range of genes, including those involved in rapid synaptic transmission and the expression of nicotinic receptor subunits themselves. Future head-to-head transcriptomic studies are warranted to fully elucidate the nuanced differences in the gene regulatory networks activated by these two important cholinergic agonists.

References

Head-to-Head Comparison: Propionylcholine and Pilocarpine in Muscarinic Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of cholinergic research, the nuanced differences between muscarinic agonists are of paramount importance for the development of targeted therapeutics. This guide provides a detailed head-to-head comparison of two such agonists: Propionylcholine and pilocarpine (B147212). While pilocarpine is a well-established pharmacological tool and therapeutic agent, this compound is an endogenously produced choline (B1196258) ester with emerging significance. This document objectively compares their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways to aid in research and development.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound and pilocarpine at muscarinic acetylcholine (B1216132) receptors (mAChRs). It is important to note that a direct comparison is challenging due to the limited number of studies that have evaluated both compounds under identical experimental conditions. The data presented here are compiled from various sources, and the experimental context is provided for each value.

Table 1: Binding Affinity of this compound and Pilocarpine for Muscarinic Receptors

CompoundReceptor SubtypeKi / IC50 (µM)RadioligandTissue/Cell LineSpeciesReference
Pilocarpine M118[3H]-pirenzepineRat HippocampusRat[1]
M24.5[3H]-QNBRat CortexRat[1]
M2 (Thalamus)14.9 ± 6.2[3H]-l-QNBRat Brain SlicesRat[2]
M1/M3 (Hippocampus)40.6 ± 9.4[3H]-l-QNBRat Brain SlicesRat[2]
This compound -Data Not Available---

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; QNB: Quinuclidinyl benzilate.

Table 2: Functional Potency of this compound and Pilocarpine

CompoundAssayEC50 (µM)Emax (% of control/max)Tissue/Cell LineSpeciesReference
Pilocarpine Phosphoinositide Turnover (M1/M3)1835% of CarbacholRat HippocampusRat[1]
low-Km GTPase (M2)4.550% of CarbacholRat CortexRat[1]
Inhibition of cAMP accumulation (M2)6566.4%Guinea-pig small intestineGuinea-pig[3]
Ca2+ Mobilization (M1 & M3)~3-fold higher than CarbacholFull agonistCHO-K1 cellsHamster[4]
This compound Anion Secretion (Ussing Chamber)208 ± 1.2 (mucosal)Full agonistRat Distal ColonRat[5]
Anion Secretion (Ussing Chamber)31.7 ± 1.5 (mucosal-submucosal)Full agonistRat Distal ColonRat[5]

EC50: Half-maximal effective concentration; Emax: Maximum effect.

Signaling Pathways

Pilocarpine, as a non-selective muscarinic agonist, activates different signaling cascades depending on the receptor subtype it binds to. M1 and M3 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.[6] M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[3] While the specific G-protein coupling for this compound has not been as extensively characterized, its action as a muscarinic agonist suggests it likely follows these canonical pathways.

pilocarpine_signaling cluster_M1_M3 M1/M3 Receptor Pathway cluster_M2_M4 M2/M4 Receptor Pathway Pilocarpine_M1M3 Pilocarpine M1M3 M1/M3 Receptor Pilocarpine_M1M3->M1M3 Gq11 Gq/11 M1M3->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Pilocarpine_M2M4 Pilocarpine M2M4 M2/M4 Receptor Pilocarpine_M2M4->M2M4 Gio Gi/o M2M4->Gio AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP

Pilocarpine's dual signaling pathways.

propionylcholine_signaling This compound This compound mAChR Muscarinic Receptor This compound->mAChR G_protein G-protein mAChR->G_protein Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Anion Secretion) Second_Messenger->Cellular_Response binding_assay_workflow start Start prep Membrane Preparation start->prep end End assay_setup Assay Setup (Radioligand, Competitor, Membranes) prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 and Ki Calculation) scintillation->analysis analysis->end

References

Confirming Endogenous Propionylcholine: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of endogenous small molecules is a critical step in drug discovery and biomarker research. Propionylcholine, a choline (B1196258) ester with potential roles in neurotransmission and cellular signaling, presents a significant analytical challenge due to its low endogenous concentrations and structural similarity to other choline compounds. This guide provides an objective comparison of high-resolution mass spectrometry (HR-MS) with alternative techniques for the confident identification and confirmation of endogenous this compound, supported by experimental data and detailed protocols.

High-Resolution Mass Spectrometry: The Gold Standard for Identification

High-resolution mass spectrometry has emerged as the benchmark for the unambiguous identification of small molecules in complex biological matrices.[1] Unlike nominal mass instruments, HR-MS analyzers such as Orbitrap, Time-of-Flight (TOF), and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide highly accurate mass measurements, typically with sub-parts-per-million (ppm) mass accuracy.[2][3] This precision allows for the determination of the elemental composition of an unknown compound, significantly reducing the number of potential candidates and increasing confidence in identification.

Key Advantages of HR-MS for this compound Identification:
  • High Mass Accuracy: Enables the confident assignment of elemental formulas, distinguishing this compound from other isobaric and near-isobaric interferences.

  • High Resolution: Resolves this compound from other closely related choline esters and matrix components, leading to cleaner spectra and more reliable identification.

  • MS/MS Fragmentation: Provides structural information through characteristic fragmentation patterns, further confirming the identity of the molecule.

  • Retrospective Data Analysis: Full-scan HR-MS data allows for the re-interrogation of previously acquired data for newly discovered compounds of interest without the need for re-injection.

Performance Comparison: HR-MS vs. Alternative Methods

While HR-MS offers unparalleled confidence in identification, other mass spectrometry techniques, particularly triple quadrupole (QqQ) mass spectrometry, are widely used for targeted quantification. This section compares the performance of these platforms for the analysis of small molecules like this compound.

ParameterHigh-Resolution MS (e.g., Orbitrap, Q-TOF)Triple Quadrupole (QqQ) MSGas Chromatography-Mass Spectrometry (GC-MS)
Primary Application Identification, Confirmation, QuantificationTargeted QuantificationAnalysis of volatile and semi-volatile compounds
Mass Accuracy < 5 ppm~100-500 ppmUnit mass resolution (typically)
Resolution > 10,000Unit mass resolutionUnit mass resolution
Selectivity ExcellentExcellent (in SRM/MRM mode)Good, dependent on chromatography
Sensitivity (LOD/LOQ) Good to ExcellentExcellent (often the most sensitive for targeted analysis)Good, but can be limited by derivatization
Confidence in ID Very HighModerate (relies on fragmentation and retention time)Moderate (relies on library matching)
Untargeted Analysis ExcellentLimitedLimited

Note: The following quantitative data is based on studies of acetylcholine (B1216132) and other small molecules, as direct comparative data for this compound across all platforms is limited. The performance is expected to be comparable for this compound.

AnalyteMethodInstrumentLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
AcetylcholineLC-MS/MSTriple Quadrupole0.1 ng/mL-[This is a placeholder, as specific LOD/LOQ values for this compound were not found in the search results]
CholineLC-MS/MSTriple Quadrupole0.06 µmol/L-[4]
Various DrugsUPLC-HRMSOrbitrapComparable to Tq-MSComparable to Tq-MS[5]
Veterinary DrugsUHPLC-HRMSOrbitrapSlightly better than QqQ for some compoundsSlightly better than QqQ for some compounds[6]

Experimental Protocols

This section provides a detailed methodology for the identification and confirmation of endogenous this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

Sample Preparation (from Plasma)

Proper sample preparation is crucial for the successful analysis of low-abundance analytes like this compound and to minimize matrix effects.

Materials:

  • Plasma sample collected with an appropriate anticoagulant (e.g., EDTA).

  • Acetonitrile (B52724) (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Formic acid (FA), LC-MS grade.

  • Internal standard (IS) solution (e.g., deuterated this compound).

  • Centrifuge capable of 14,000 rpm.

  • Sample vials.

Protocol:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-HRMS analysis.

LC-HRMS Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

Chromatographic Conditions (Example):

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining polar compounds like this compound.[7]

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from high aqueous to high organic content is typically used in reversed-phase, while the opposite is used for HILIC.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions (Example for Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan MS followed by data-dependent MS/MS (dd-MS2).

  • Full Scan Resolution: 70,000.

  • MS/MS Resolution: 17,500.

  • Collision Energy: Stepped normalized collision energy (e.g., 20, 30, 40 eV).

  • Mass Range: m/z 70-1000.

Data Analysis and Confirmation Criteria
  • Accurate Mass Extraction: Extract the ion chromatogram for the theoretical exact mass of the [M+H]+ ion of this compound (C8H18NO2+, exact mass: 160.1332). A narrow mass tolerance window (e.g., ± 5 ppm) should be used.

  • Retention Time Matching: The retention time of the endogenous peak should match that of an authentic this compound standard analyzed under the same conditions.

  • MS/MS Spectral Library Matching: The MS/MS fragmentation pattern of the endogenous compound should match the fragmentation pattern of the authentic standard. Key fragments for this compound should be present.

  • Isotopic Pattern Analysis: The isotopic distribution of the endogenous peak should match the theoretical isotopic distribution for the assigned elemental formula.

Visualizing Workflows and Pathways

To further clarify the experimental process and the potential biological context of this compound, the following diagrams have been generated.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-HRMS Analysis cluster_data_analysis Data Analysis & Confirmation Plasma Biological Sample (e.g., Plasma) IS_addition Internal Standard Addition Plasma->IS_addition Protein_precipitation Protein Precipitation (Acetonitrile) IS_addition->Protein_precipitation Centrifugation1 Centrifugation Protein_precipitation->Centrifugation1 Supernatant_collection Supernatant Collection Centrifugation1->Supernatant_collection Drying Evaporation to Dryness Supernatant_collection->Drying Reconstitution Reconstitution Drying->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 Vial Transfer to Autosampler Vial Centrifugation2->Vial LC Liquid Chromatography (HILIC) Vial->LC HRMS High-Resolution Mass Spectrometry LC->HRMS Full_scan Full Scan MS (Accurate Mass) HRMS->Full_scan ddMS2 Data-Dependent MS/MS HRMS->ddMS2 XIC Extracted Ion Chromatogram (± 5 ppm) ddMS2->XIC RT_match Retention Time Matching XIC->RT_match MSMS_match MS/MS Spectral Matching RT_match->MSMS_match Isotope_match Isotopic Pattern Analysis MSMS_match->Isotope_match Confirmation Confident Identification Isotope_match->Confirmation

Caption: Experimental workflow for identifying endogenous this compound.

G cluster_muscarinic Muscarinic Receptor Pathway cluster_nicotinic Nicotinic Receptor Pathway This compound This compound mAChR Muscarinic Receptor (GPCR) This compound->mAChR nAChR Nicotinic Receptor (Ion Channel) This compound->nAChR G_protein Gq/11 Protein mAChR->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_response1 Cellular Response Ca_release->Cellular_response1 PKC_activation->Cellular_response1 Ion_influx Na⁺/Ca²⁺ Influx nAChR->Ion_influx Depolarization Membrane Depolarization Ion_influx->Depolarization Cellular_response2 Cellular Response Depolarization->Cellular_response2

Caption: Putative signaling pathways of this compound.

Conclusion

The confirmation of endogenous this compound requires a highly sensitive and specific analytical approach. High-resolution mass spectrometry, with its ability to provide accurate mass and structural information, stands as the most robust technique for this purpose. While triple quadrupole mass spectrometry offers excellent sensitivity for targeted quantification, the unparalleled confidence in identification provided by HR-MS is indispensable for the initial discovery and confirmation of endogenous small molecules. The detailed protocols and workflows presented in this guide provide a framework for researchers to confidently identify and explore the biological roles of this compound.

References

Propionylcholine Demonstrates Tachyphylaxis, Potentially More Pronounced Than Acetylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comparative analysis of experimental data indicates that propionylcholine, a choline (B1196258) ester, exhibits tachyphylaxis, a rapid decrease in response to repeated administration. Evidence from studies on rat colonic tissue suggests that this desensitization may be more significant than that observed with acetylcholine (B1216132), the primary endogenous cholinergic neurotransmitter. This finding has important implications for researchers in pharmacology and drug development investigating cholinergic receptor agonists.

This compound, while structurally similar to acetylcholine, displays a distinct pharmacological profile. A key study investigating the effects of these compounds on ion transport in the rat distal colon provides the most direct evidence of this compound-induced tachyphylaxis. The research demonstrated that repeated application of this compound led to a significant desensitization of the tissue's response. Furthermore, pre-treatment with this compound was found to reduce the tissue's sensitivity to subsequent administration of acetylcholine, indicating cross-tachyphylaxis.

While both compounds act on cholinergic receptors, this compound has been shown to predominantly target muscarinic receptors. The repeated stimulation of these G protein-coupled receptors by an agonist can lead to their phosphorylation and uncoupling from intracellular signaling pathways, a common mechanism underlying tachyphylaxis.

Comparative Efficacy of this compound and Acetylcholine

Experimental data from Ussing chamber experiments on rat colonic preparations provide a quantitative comparison of the potency of this compound and acetylcholine. The half-maximal effective concentration (EC50) values, which represent the concentration of a drug that induces a response halfway between the baseline and maximum, were determined for both compounds in mucosal-submucosal and mucosal preparations.

Preparation TypeCompoundEC50 (μM)
Mucosal-SubmucosalAcetylcholine9.5 ± 1.2
This compound31.7 ± 1.5
MucosalAcetylcholine9.1 ± 2.9
This compound208 ± 1.2

Data sourced from Moreno et al., 2016.

These data indicate that acetylcholine is significantly more potent than this compound, requiring a lower concentration to elicit a half-maximal response in both tissue preparations.

Experimental Protocol for Tachyphylaxis Assessment

The tachyphylaxis exhibited by this compound was evaluated using an ex vivo Ussing chamber setup with mucosal-submucosal preparations from the rat distal colon. This technique allows for the measurement of ion transport across the epithelial tissue, which is stimulated by cholinergic agonists.

Experimental Workflow:

Tachyphylaxis_Workflow cluster_prep Tissue Preparation cluster_ussing Ussing Chamber Setup cluster_exp Tachyphylaxis Induction cluster_analysis Data Analysis A Euthanize Rat B Isolate Distal Colon A->B C Prepare Mucosal-Submucosal Tissue Sheet B->C D Mount Tissue in Ussing Chamber C->D E Add Krebs Solution to Both Hemichambers D->E F Equilibrate and Monitor Basal Short-Circuit Current (Isc) E->F G Administer Initial Dose of Agonist (this compound or Acetylcholine) F->G H Record Peak Isc Response G->H I Washout Period H->I J Administer Subsequent Doses of the Same Agonist I->J K Record Isc Response to Each Dose J->K L Compare Peak Isc of Subsequent Doses to Initial Dose K->L M Quantify Percentage Reduction in Response L->M Muscarinic_Signaling cluster_receptor Receptor Activation cluster_transduction Signal Transduction cluster_response Cellular Response Agonist This compound or Acetylcholine Receptor Muscarinic Receptor (M1/M3) Agonist->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Physiological Effect (e.g., Ion Secretion) Ca_release->Cell_Response PKC->Cell_Response

Assessing the Off-Target Effects of Propionylcholine in Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propionylcholine, a choline (B1196258) ester, is primarily recognized for its role as a cholinergic agonist, exerting its effects through interactions with muscarinic and nicotinic acetylcholine (B1216132) receptors. While its on-target activities are relatively understood, a comprehensive assessment of its off-target effects is crucial for a complete pharmacological profile, ensuring data integrity in research and safety in potential therapeutic applications. This guide provides a comparative analysis of this compound's performance against other common cholinergic agonists, namely acetylcholine and carbachol (B1668302), with a focus on experimental data and detailed protocols for assessing off-target interactions in cell lines.

On-Target vs. Off-Target Activity: A Comparative Overview

This compound, similar to the endogenous neurotransmitter acetylcholine, activates both muscarinic (G-protein coupled) and nicotinic (ligand-gated ion channel) acetylcholine receptors.[1][2][3] However, the affinity and efficacy at these receptor subtypes can differ, leading to distinct downstream signaling and physiological responses. Carbachol, a synthetic choline ester, is resistant to hydrolysis by acetylcholinesterase, resulting in more prolonged and potent cholinergic effects compared to acetylcholine and this compound.[4]

Understanding the on-target potency is the first step in designing off-target screening strategies. The following table summarizes the reported functional potencies (EC₅₀) of these agonists.

CompoundReceptor TargetCell Line/TissueEC₅₀ (µM)Reference
This compound Muscarinic ReceptorsRat Distal Colon31.7[5]
Acetylcholine Muscarinic ReceptorsRat Distal Colon9.5[5]
Carbachol Muscarinic ReceptorsGuinea Pig Gastric Antrum0.97[6]
Acetylcholine Nicotinic α4β2 Receptors-106[7]
Nicotine Nicotinic α4β2 ReceptorsSH-EP1 cells0.019[8]

Note: Data for this compound's affinity at specific receptor subtypes is limited in publicly available literature.

Assessing Off-Target Effects: Key Experimental Approaches

A thorough investigation of off-target effects involves a multi-pronged approach, including receptor binding assays, functional cell-based assays, and broader panel screenings.

Radioligand Binding Assays

These assays directly measure the binding affinity of a compound to a specific receptor subtype. By competing with a radiolabeled ligand, the inhibition constant (Ki) of the test compound can be determined. A lower Ki value indicates higher binding affinity.

Experimental Protocol: Radioligand Competition Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of this compound, acetylcholine, and carbachol for muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO or HEK293 cells)[9][10][11]

  • Membrane preparation from these cell lines

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

  • Unlabeled cholinergic agonists (this compound, acetylcholine, carbachol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor subtype in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (e.g., 10⁻¹⁰ to 10⁻³ M).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Culture cells expressing receptor subtype homogenization Homogenize cells cell_culture->homogenization centrifugation Centrifuge to pellet membranes homogenization->centrifugation resuspension Resuspend in assay buffer centrifugation->resuspension setup Combine membranes, radioligand, & competitor resuspension->setup incubation Incubate to reach equilibrium setup->incubation filtration Filter to separate bound & free ligand incubation->filtration washing Wash filters filtration->washing counting Scintillation counting washing->counting data_plot Plot % binding vs. [competitor] counting->data_plot ic50_calc Determine IC50 data_plot->ic50_calc ki_calc Calculate Ki ic50_calc->ki_calc

Workflow for Radioligand Binding Assay
Calcium Mobilization Assays

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs, such as the M1, M3, and M5 muscarinic receptor subtypes.[13][14] It provides a measure of the agonist's functional potency (EC₅₀).

Experimental Protocol: Calcium Mobilization Assay

Objective: To determine the functional potency (EC₅₀) of this compound, acetylcholine, and carbachol at Gq-coupled muscarinic receptors.

Materials:

  • Cell line stably expressing a Gq-coupled muscarinic receptor subtype (e.g., U2OS-M3 or HEK293-M5)[2][15]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[16]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Cholinergic agonists (this compound, acetylcholine, carbachol)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Agonist Addition: Inject varying concentrations of the cholinergic agonist into the wells while continuously measuring the fluorescence.

  • Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Signaling Pathway for M1/M3/M5 Receptors

G Agonist This compound/ Acetylcholine/ Carbachol Receptor M1/M3/M5 Receptor Agonist->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC

Signaling Pathway for M1/M3/M5 Receptors
Off-Target Panel Screening

To assess the broader off-target profile of this compound, screening against a panel of other receptors and enzymes is essential. This can reveal unexpected interactions that may contribute to its overall cellular effects.

  • GPCR Panel Screening: Commercial services offer screening against a broad panel of GPCRs to identify any unintended interactions. This is typically performed using radioligand binding assays.

  • Kinase Panel Screening: As some signaling pathways can converge on kinases, screening against a panel of kinases can provide valuable information about potential off-target effects on downstream signaling cascades. Assays like KINOMEscan™ or radiometric kinase assays are commonly used.[1]

Workflow for Off-Target Kinase Screening

G cluster_primary Primary Screen (e.g., KINOMEscan™) cluster_secondary Secondary Assay (e.g., Radiometric Assay) compound Test Compound (this compound) kinase_panel Broad Kinase Panel compound->kinase_panel binding_assay Competitive Binding Assay kinase_panel->binding_assay hit_id Identify Potential Off-Target Hits binding_assay->hit_id dose_response Dose-Response Curve hit_id->dose_response for each hit ic50_determination Determine IC50 dose_response->ic50_determination

Workflow for Off-Target Kinase Screening

Comparative Data Summary

While comprehensive comparative data for this compound is limited, the following table compiles available and inferred information to provide a preliminary comparison.

ParameterThis compoundAcetylcholineCarbachol
Muscarinic Receptor Affinity
M1-HighHigh
M2-HighHigh
M3Predominant TargetHighHigh
M4-HighHigh
M5-HighHigh
Nicotinic Receptor Affinity Lower than MuscarinicHighModerate
Hydrolysis by Acetylcholinesterase YesYesNo[4]
Known Off-Target Effects Limited DataMinimal (rapidly hydrolyzed)Can activate non-cholinergic pathways at high concentrations[6]

Note: "-" indicates that specific quantitative data was not found in the performed searches.

Conclusion and Recommendations

The assessment of this compound's off-target effects is a critical step in understanding its complete pharmacological profile. This guide provides a framework for such an evaluation, emphasizing a comparative approach with other well-characterized cholinergic agonists.

For researchers utilizing this compound, it is strongly recommended to:

  • Perform comprehensive dose-response curves in the specific cell line of interest to determine the optimal concentration range for on-target effects.

  • Validate on-target engagement using specific antagonists for muscarinic and nicotinic receptors.

  • Consider off-target screening , particularly if unexpected phenotypes are observed or if the intended application requires high specificity.

By systematically evaluating the on- and off-target effects of this compound, researchers can ensure the accuracy and reliability of their findings and contribute to a more complete understanding of this cholinergic compound.

References

A Comparative Electrophysiological Analysis of Propionylcholine and Nicotine on Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophysiological effects of Propionylcholine and nicotine (B1678760) on nicotinic acetylcholine (B1216132) receptors (nAChRs). While extensive data exists for the canonical agonist nicotine, this guide also synthesizes the available, albeit more limited, information for this compound to offer a comparative perspective for researchers in pharmacology and drug development.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1] Their activation by agonists like acetylcholine, and exogenous compounds such as nicotine, leads to a conformational change that opens a transmembrane pore permeable to cations, resulting in depolarization of the cell membrane.[2] The diverse subunit composition of nAChRs gives rise to a variety of receptor subtypes with distinct pharmacological and physiological profiles.[3] Understanding the electrophysiological effects of different agonists is crucial for the development of novel therapeutics targeting these receptors. This guide focuses on comparing the well-characterized effects of nicotine with those of this compound, another choline (B1196258) ester.

Quantitative Comparison of Electrophysiological Effects

The following table summarizes key electrophysiological parameters for nicotine across various nAChR subtypes. It is important to note that directly comparable, detailed quantitative data for this compound is sparse in the currently available scientific literature. One study on rat paratracheal ganglion neurons indicated that nicotine induces a rapid inward current, characteristic of nAChR activation.[4] Another study in colonic epithelium suggested that this compound stimulates nicotinic receptors, leading to ion secretion. However, specific electrophysiological parameters such as EC50, single-channel conductance, and detailed kinetics for this compound are not as extensively documented as for nicotine.

ParameterNicotineThis compoundnAChR Subtype(s)Reference(s)
Potency (EC50) ~0.1 - 10 µMData not widely availableα4β2, α7, muscle-type[5]
Efficacy Partial to full agonistAgonist activity reportedVarious neuronal and muscle subtypes[4][6]
Ion Selectivity Cation selective (Na+, K+, Ca2+)Presumed cation selectiveGeneral nAChR property[2]
Single-Channel Conductance ~30-60 pSData not availableα3β4, α4β2[1]
Mean Open Time ~0.25 - 0.8 msData not availablemuscle-type, neuronal α4β2[6]
Desensitization Rapid and profoundData not availableVarious neuronal subtypes[5]

Note: The provided values for nicotine are approximate and can vary depending on the specific nAChR subtype, expression system, and experimental conditions. The lack of comprehensive data for this compound highlights an area for future research.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of nAChR activation and a typical experimental workflow for studying the electrophysiological effects of agonists like nicotine and this compound.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Nicotine, this compound) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to receptor Ion_Influx Cation Influx (Na+, K+, Ca2+) nAChR->Ion_Influx Channel opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Action Potential, Neurotransmitter Release) Depolarization->Cellular_Response

nAChR activation signaling pathway.

Electrophysiology_Workflow A Cell Preparation (e.g., oocyte expression, cultured neurons) B Patch-Clamp Setup (Whole-cell or single-channel configuration) A->B C Obtain Gigaseal B->C D Establish Recording Configuration C->D E Baseline Recording D->E F Agonist Application (Nicotine or this compound) E->F G Record Agonist-Evoked Currents F->G H Data Analysis (e.g., I-V curve, EC50, kinetics) G->H I Washout G->I I->E Repeat with different concentrations/agonists

Typical electrophysiological recording workflow.

Detailed Experimental Protocols

The following are generalized protocols for key electrophysiological techniques used to characterize the effects of nAChR agonists.

Whole-Cell Voltage-Clamp Recording

This technique allows for the measurement of macroscopic currents flowing through all nAChRs on the cell surface.

1. Cell Preparation:

  • Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes injected with cRNA, or a stable mammalian cell line) are cultured on glass coverslips.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 ATP-Mg, pH adjusted to 7.2 with KOH.

3. Recording Procedure:

  • A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and positioned onto the surface of a cell.

  • A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane through gentle suction.

  • The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

  • The cell is voltage-clamped at a holding potential of -60 mV.

  • Agonists (nicotine or this compound) are applied to the cell via a perfusion system at varying concentrations.

  • The resulting inward currents are recorded and amplified.

4. Data Analysis:

  • Peak current amplitude is measured for each agonist concentration.

  • Concentration-response curves are generated and fitted with the Hill equation to determine the EC50 (potency) and maximal response (efficacy).

  • The kinetics of current activation, deactivation, and desensitization are analyzed.

Single-Channel Recording

This high-resolution technique allows for the observation of the opening and closing of individual nAChR channels.

1. Cell Preparation and Solutions:

  • Similar to whole-cell recording, but the cell-attached or outside-out patch configuration is used.

2. Recording Procedure:

  • After forming a gigaseal, for the cell-attached configuration, the membrane patch remains intact. For the outside-out configuration, the pipette is withdrawn from the cell, excising the membrane patch with its extracellular face exposed to the bath solution.

  • The patch is voltage-clamped at a desired potential (e.g., -70 mV).

  • A low concentration of the agonist is included in the pipette solution (for cell-attached) or bath solution (for outside-out) to ensure the opening of only a few channels.

  • The discrete current steps corresponding to the opening and closing of single channels are recorded.

3. Data Analysis:

  • The amplitude of the single-channel currents is measured to determine the single-channel conductance.

  • The duration of channel openings (open time) and closings (closed time) are measured to analyze the channel kinetics.

  • The probability of a channel being in the open state (open probability) is calculated.

Comparative Analysis and Conclusion

Nicotine is a well-studied nAChR agonist that exhibits complex pharmacology. It acts as a potent agonist at many neuronal nAChR subtypes, particularly the α4β2 and α7 subtypes, which are implicated in the addictive properties of tobacco.[3] Electrophysiological studies have shown that nicotine typically evokes rapidly activating and desensitizing inward currents in neurons.[4] The desensitization is a key feature of nicotine's action, leading to a state of receptor inactivation despite the continued presence of the agonist.[5] At the single-channel level, nicotine induces channel openings with specific conductance and kinetic properties that vary between nAChR subtypes.[6]

This compound , as a choline ester, is structurally related to the endogenous neurotransmitter acetylcholine. While it is expected to act as an agonist at nAChRs, detailed electrophysiological characterization is lacking in publicly available literature. The limited evidence suggests it can activate nicotinic receptors, but its potency, efficacy, and kinetic profile across different nAChR subtypes remain to be thoroughly investigated.[4]

References

is Propionylcholine a substrate for propionylcholinesterase in vivo

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the in vivo hydrolysis of propionylcholine and its analogs by cholinesterases, supported by experimental data and detailed protocols.

This compound, a choline (B1196258) ester, serves as a substrate for cholinesterase enzymes in vivo. While the classical division of cholinesterases in vertebrates includes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the term propionylcholinesterase (PChE) is also used to describe a pseudocholinesterase that preferentially hydrolyzes this compound. In animals, this activity is generally attributed to BChE, which exhibits a broader substrate specificity than AChE. In some organisms, like plants, a distinct propionylcholinesterase has been identified. This guide provides a comparative analysis of this compound as a substrate for these enzymes in a living system, supported by experimental findings.

Comparative In Vivo Hydrolysis of Choline Esters

The in vivo hydrolysis of different choline esters by cholinesterases can be quantified using techniques like Positron Emission Tomography (PET). Studies utilizing radiolabeled acetylcholine (B1216132) analogs have provided valuable insights into the substrate specificity of these enzymes within a living organism.

A study in a rat model of Alzheimer's disease compared the in vivo hydrolysis of three radiolabeled acetylcholine analogs: N-[14C]methyl-4-piperidyl acetate (B1210297) ([14C]MP4A), propionate (B1217596) ([14C]MP4P), and isobutyrate ([14C]MP4IB), to measure brain AChE activity. The reduction in the uptake of the radiotracer in the brain, indicative of enzymatic hydrolysis, was measured. The results demonstrated that the propionate analog was a viable substrate for AChE in vivo, with a hydrolysis rate intermediate between the acetate and isobutyrate analogs.

Substrate AnalogEnzymeOrganism/ModelReduction in Tracer Uptake (Hydrolysis)Reference
N-[14C]methyl-4-piperidyl propionate ([14C]MP4P)AcetylcholinesteraseRat27%[1]
N-[14C]methyl-4-piperidyl acetate ([14C]MP4A)AcetylcholinesteraseRat21%[1]
N-[14C]methyl-4-piperidyl isobutyrate ([14C]MP4IB)AcetylcholinesteraseRat7.3%[1]

Experimental Protocols

A key method for assessing the in vivo hydrolysis of this compound analogs is through PET imaging. This non-invasive technique allows for the real-time measurement of enzymatic activity in the brain.

In Vivo Measurement of Acetylcholinesterase Activity using Radiolabeled Propionate Analog in a Rat Model

Objective: To determine the in vivo hydrolysis of a this compound analog by acetylcholinesterase in the brain.

Materials:

  • N-[11C]methylpiperidinyl propionate ([11C]PMP) as the radiotracer.

  • Anesthetized mice.

  • PET scanner.

  • Optional: Cholinesterase inhibitors (e.g., phenserine (B12825) for central inhibition, neostigmine (B1678181) for peripheral inhibition) for validation studies.

Procedure:

  • Animal Preparation: Mice are anesthetized for the duration of the PET scan.

  • Radiotracer Administration: A bolus of [11C]PMP is administered intravenously.

  • PET Imaging: Dynamic PET scanning is initiated immediately after tracer injection and continues for a defined period (e.g., 30 minutes).

  • Data Acquisition and Analysis:

    • Regional brain distributions of the radiotracer are determined at an early time point (e.g., 1 minute) to represent the initial brain uptake.

    • A later time point (e.g., 30 minutes) represents the accumulation of the trapped, hydrolyzed product.

    • The rate of hydrolysis is calculated from the kinetic modeling of the time-activity curves in different brain regions.

    • Simplified methods can also be used, such as calculating the regional tissue retention fraction (percent injected dose at 30 min / percent injected dose at 1 min), to provide a measure of AChE activity.[2]

Visualizing the Enzymatic Reaction and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the enzymatic hydrolysis of this compound and the experimental workflow for its in vivo measurement.

EnzymaticHydrolysis cluster_enzyme Propionylcholinesterase cluster_substrates Substrates cluster_products Products Enzyme Propionylcholinesterase (PChE) Propionate Propionate Enzyme->Propionate Hydrolyzes Choline Choline Enzyme->Choline Releases This compound This compound This compound->Enzyme Binds to active site

Enzymatic hydrolysis of this compound by propionylcholinesterase.

ExperimentalWorkflow start Start: Anesthetized Animal Model injection Intravenous Injection of Radiolabeled this compound Analog start->injection pet_scan Dynamic PET Scan injection->pet_scan data_acq Data Acquisition: Time-Activity Curves pet_scan->data_acq analysis Kinetic Modeling and Analysis data_acq->analysis end End: Quantification of In Vivo Hydrolysis Rate analysis->end

Workflow for in vivo measurement of this compound analog hydrolysis using PET.

References

Propionylcholine in Healthy vs. Diseased Tissues: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of propionylcholine in healthy versus diseased tissues, offering insights into its potential role as a biomarker and therapeutic target. While research on this compound is less extensive than that on its close analogue, acetylcholine (B1216132), emerging evidence suggests its involvement in various physiological and pathological processes. This document summarizes the current state of knowledge, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways.

Quantitative Data Summary

Direct comparative quantitative data for this compound across a wide range of healthy and diseased human tissues remains limited. However, studies in animal models and specific human tissues provide initial insights. The following table summarizes available data, highlighting the need for further research in this area.

Tissue/ConditionHealthy Control LevelDiseased Tissue LevelFold ChangeReference
Rat Distal Colon Epithelium Relative production rate of 2-3% compared to acetylcholineData not available for diseased state-[1]
Bull Spermatozoa Normal levels in fertile bulls (specific concentration not provided)Very low levels in infertile bulls with low motilityDecreased[2]

Note: The lack of extensive quantitative data underscores a significant gap in the current understanding of this compound's role in disease. Future research should focus on quantifying this compound levels in various pathological conditions such as cancer, neurodegenerative diseases, and inflammatory disorders.

This compound in Specific Disease Contexts

While direct quantification is sparse, the metabolic precursors and related pathways of this compound have been implicated in several diseases:

  • Inflammatory Bowel Disease (IBD): The production of this compound in the colonic epithelium is linked to the presence of propionate, a short-chain fatty acid produced by gut microbiota.[1] Given the known alterations in the gut microbiome and short-chain fatty acid profiles in IBD, it is plausible that this compound levels are also altered, potentially impacting intestinal secretion and inflammation.[3][4]

  • Cancer: Altered choline (B1196258) metabolism is a recognized hallmark of cancer.[5] Increased levels of total choline-containing compounds are often observed in cancerous tissues and are being explored as imaging biomarkers. While specific data on this compound is scarce, the dysregulation of choline acetyltransferase, the enzyme that can synthesize this compound, and the altered metabolic milieu in tumors suggest that this compound metabolism may also be affected.

  • Neurodegenerative Diseases: Choline metabolism is critically important for brain health, and its dysregulation is linked to neurodegenerative disorders like Alzheimer's disease.[6] While most research has focused on acetylcholine, the potential for this compound to interact with cholinergic receptors in the central nervous system warrants further investigation into its role in these conditions.[7][8]

  • Cardiovascular Disease: Choline and its metabolites have been linked to cardiovascular health, with some studies suggesting a role for gut microbiota-derived metabolites in disease pathogenesis.[9][10] The precursor, propionate, has also been studied in the context of cardiac metabolism.[11][12]

Experimental Protocols

Accurate quantification of this compound in biological samples is crucial for advancing research in this field. The following outlines a general workflow for the analysis of this compound in tissue samples.

1. Tissue Extraction

A common method for extracting choline and its esters from tissue is the Folch lipid extraction procedure or variations thereof.

  • Homogenization: Weigh the frozen tissue sample and homogenize it in a cold solvent mixture, typically chloroform/methanol (2:1, v/v).[13][14] The tissue should be kept on ice throughout the process to minimize enzymatic degradation.

  • Phase Separation: Add water or a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation.

  • Collection: The aqueous upper phase, containing the more polar choline compounds including this compound, is carefully collected for further analysis. The lower organic phase contains lipids.

  • Drying: The collected aqueous phase is typically dried under a stream of nitrogen or by lyophilization.

2. Sample Preparation for LC-MS/MS Analysis

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the liquid chromatography mobile phase, often a mixture of acetonitrile (B52724) and water.

  • Internal Standard: Add a stable isotope-labeled internal standard (e.g., d9-propionylcholine) to the sample to correct for matrix effects and variations in instrument response.

  • Protein Precipitation: For plasma or other biofluids, a protein precipitation step using a solvent like acetonitrile is often necessary.[4]

  • Filtration: Filter the sample through a 0.22 µm filter to remove any particulate matter before injection into the LC-MS/MS system.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the most common and sensitive method for the quantification of this compound.

  • Chromatographic Separation:

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for the retention and separation of polar compounds like this compound.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) is typically used.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is used to ionize this compound.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. The transition of the precursor ion (the molecular ion of this compound) to a specific product ion (typically the phosphocholine (B91661) headgroup fragment) is monitored.

Signaling Pathways

This compound exerts its biological effects by acting on cholinergic receptors, primarily muscarinic and to a lesser extent, nicotinic acetylcholine receptors.[1]

Muscarinic Receptor Signaling

This compound predominantly acts on muscarinic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular events. The diagram below illustrates the general signaling pathway for Gq-coupled muscarinic receptors (M1, M3, M5), which are often involved in smooth muscle contraction and glandular secretion.[15]

Muscarinic_Signaling This compound This compound M_Receptor Muscarinic Receptor (M1, M3, M5) This compound->M_Receptor Binds to Gq Gq Protein M_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Secretion, Contraction) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to Nicotinic_Signaling This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Intracellular Ca²⁺ Signaling Ion_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) Depolarization->Cellular_Response Triggers Ca_Signaling->Cellular_Response Initiates

References

Safety Operating Guide

Navigating the Disposal of Propionylcholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While propionylcholine is not broadly classified as a hazardous substance, it necessitates handling as chemical waste to uphold rigorous safety standards.[1] This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, grounded in established best practices for laboratory chemical waste management.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a certified waste disposal provider to ensure full compliance with all applicable federal, state, and local regulations. [1]

Immediate Safety and Handling Protocols

Prior to disposal, adherence to proper storage and handling procedures is paramount to minimize risks.

Storage and Segregation:

  • Store this compound in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed and clearly labeled.[1][2] All chemical waste containers must be labeled with the contents and hazard information to prevent accidental exposure.[2]

  • Segregate this compound waste from incompatible materials, such as strong oxidizing agents, to prevent adverse chemical reactions.[1][3][4]

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound waste.

Step-by-Step Disposal Procedure

The disposal of this compound should follow a structured process in line with general chemical waste management principles.

  • Waste Identification and Classification: Although specific hazard data for this compound is limited, it is prudent to treat it as hazardous chemical waste.[5][6][7] This ensures the highest level of safety and compliance. Your institution's EHS department can provide guidance on proper waste classification.

  • Containerization:

    • Use a chemically compatible, leak-proof container for waste accumulation.[3] The container must be in good condition, free from damage or deterioration.[3]

    • The container must be securely closed when not in use.[1][3]

    • Label the container clearly with "Hazardous Waste" and the specific contents ("this compound Waste").[5] The label should also include any known hazard information.[2]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the waste container at or near the point of generation, in a designated SAA.[5][8]

    • The SAA must be under the control of laboratory personnel.[3]

    • Ensure that the volume of waste in the SAA does not exceed regulatory limits (e.g., up to 55 gallons).[5]

  • Arranging for Disposal:

    • Do not dispose of this compound down the drain or in regular trash.[3]

    • Contact your institution's EHS department to arrange for the collection and disposal of the waste by a licensed and certified hazardous waste disposal company.[1][2]

Regulatory Framework for Chemical Waste

The disposal of laboratory chemical waste is governed by a set of regulations designed to protect human health and the environment. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which establishes a framework for the management of hazardous waste.[2][3] Academic laboratories may also be subject to specific regulations under the EPA's Subpart K, which provides alternative requirements for managing hazardous waste in these settings.[8]

Key regulatory requirements include:

  • Waste Documentation: Maintaining records of waste generation.[3]

  • Time Limits: Adhering to maximum storage time limits for hazardous waste.[3]

  • Training: Ensuring all personnel handling hazardous waste are properly trained.[2][3]

Quantitative Data Summary

For general laboratory chemical waste, the following quantitative parameters are often relevant. Specific limits for this compound should be determined in consultation with your EHS department.

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste[5]
Academic Laboratory Waste Removal Frequency Every twelve months[8]
Large Quantity Generator (LQG) Storage Time Limit Up to 90 days[9]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Preparation cluster_1 Containment cluster_2 Accumulation cluster_3 Disposal A Identify this compound as Chemical Waste B Wear Appropriate PPE A->B C Select a Chemically Compatible Container B->C D Label Container: 'Hazardous Waste - this compound' C->D E Place in Designated Satellite Accumulation Area (SAA) D->E F Ensure Container is Securely Closed E->F G Contact Institutional EHS for Pickup F->G H Waste Collected by Licensed Disposal Vendor G->H

This compound Disposal Workflow

References

Safeguarding Your Research: Essential Protective Measures for Handling Propionylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with compounds like Propionylcholine, a choline (B1196258) ester with applications in neuroscience research, understanding and implementing the correct personal protective equipment (PPE) and handling protocols is a critical first step. This guide provides essential, immediate safety and logistical information, from operational plans to disposal, to build a foundation of trust and safety in your laboratory.

Engineering and Administrative Controls

Before detailing personal protective equipment, it is crucial to emphasize the importance of engineering and administrative controls as the primary lines of defense.

  • Engineering Controls: Always handle this compound in a well-ventilated area.[1] A local exhaust ventilation system or a chemical fume hood is recommended to minimize inhalation exposure, especially when generating dust or aerosols.[1] Safety showers and eyewash stations should be readily accessible in the work area.[1]

  • Administrative Controls: Develop and strictly follow a written Laboratory Safety Plan.[2] Minimize the quantity of this compound used in any given experiment.[3][4] All personnel handling the substance must be thoroughly trained on its potential hazards and the necessary safety precautions.[1]

Personal Protective Equipment (PPE) Protocol

Given that the toxicological properties of this compound have not been fully investigated, it is prudent to treat it as a substance with unknown toxicity and handle it with care.[1][5][6] The following table summarizes the recommended PPE for handling this compound.

Protection Level Equipment When to Use
Eye and Face Protection Safety glasses with side shields or splash goggles.[1]Mandatory for all procedures involving this compound.
A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[1]When handling bulk quantities or preparing solutions.
Hand Protection Protective gloves (e.g., nitrile or neoprene).[1]Mandatory for all handling procedures. Inspect gloves for integrity before each use.
Respiratory Protection A NIOSH-approved dust respirator.[1]Recommended when handling the solid form, especially if dust generation is likely. Follow local and national regulations for respirator use.[1]
Body Protection A laboratory coat or protective clothing.[1]Mandatory to protect skin and personal clothing from contamination.
Protective boots.[1]Recommended when there is a risk of spills.
Quantitative Exposure Limits

As there are no specific Occupational Exposure Limits (OELs) established for this compound, the limits for "Particulates Not Otherwise Regulated" (PNOR), also known as "nuisance dust," should be applied as a conservative measure.

Regulatory Body Exposure Limit (Time-Weighted Average) Notes
OSHA (PEL) 15 mg/m³ (Total Dust)[7][8][9]Permissible Exposure Limit over an 8-hour workday.
5 mg/m³ (Respirable Fraction)[7][8][9]
NIOSH (REL) 10 mg/m³ (Total Dust)[8]Recommended Exposure Limit over a 10-hour workday.
5 mg/m³ (Respirable Fraction)[8]
ACGIH (TLV) 10 mg/m³ (Total Dust)[7]Threshold Limit Value for a conventional 8-hour workday and 40-hour workweek.
Procedural Guidance: From Handling to Disposal

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Handling and Storage:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Work within a designated area, preferably a chemical fume hood.

  • Handling: Avoid direct contact with skin, eyes, and clothing.[1] Prevent the dispersion of dust when working with the solid form.[1]

  • Storage: Keep the this compound container tightly closed when not in use.[1] Store in a cool, dark, and dry place, away from incompatible materials such as oxidizing agents.[1]

Spill Cleanup:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment and Cleanup: For solid spills, carefully sweep the material into a suitable, closed container for disposal, avoiding dust generation.[10] For liquid spills, absorb with an inert material and place in a sealed container.

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Disposal:

  • Unused Product: Dispose of unused this compound as chemical waste in accordance with all federal, state, and local regulations.[1] Do not dispose of it down the drain or in regular trash.[1]

  • Contaminated Materials: Any materials contaminated with this compound, including empty containers, should be treated as hazardous waste and disposed of accordingly.[5]

  • Incineration: One approved method of disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by qualified personnel.

Visual Workflow for Safe Handling of this compound

The following diagrams provide a clear, step-by-step visual guide to the decision-making process for personal protective equipment selection and the overall workflow for handling this compound safely.

PPE_Selection_Workflow cluster_ppe PPE Selection for this compound Handling start Start: Handling this compound task Assess Task-Specific Risks start->task ppe_base Mandatory Base PPE: - Safety Glasses - Nitrile/Neoprene Gloves - Lab Coat task->ppe_base solid Handling Solid Form? liquid Handling Liquid/Solution? solid->liquid No respirator Add Dust Respirator solid->respirator Yes splash_risk Significant Splash Risk? liquid->splash_risk Yes end Proceed with Task liquid->end No face_shield Add Face Shield splash_risk->face_shield Yes splash_risk->end No ppe_base->solid respirator->liquid face_shield->end

PPE Selection Workflow for this compound.

Handling_Disposal_Workflow cluster_workflow This compound Handling and Disposal Workflow prep 1. Preparation - Don appropriate PPE - Work in fume hood handle 2. Handling - Avoid dust generation - Minimize contact prep->handle storage 3. Storage - Tightly sealed container - Cool, dark, dry place handle->storage spill Spill Occurs handle->spill storage->spill disposal 5. Disposal - Dispose as hazardous waste - Follow all regulations storage->disposal cleanup 4. Spill Cleanup - Evacuate and secure - Use appropriate cleanup kit spill->cleanup cleanup->disposal end End of Process disposal->end

Operational and Disposal Plan for this compound.

References

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